Citric acid isopropyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20611-86-3 |
|---|---|
Molecular Formula |
C9H14O7 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-propan-2-yloxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O7/c1-5(2)16-9(8(14)15,3-6(10)11)4-7(12)13/h5H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
JIUKDSFSUOIXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CC(=O)O)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Isopropyl Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of citric acid isopropyl ether, commonly referred to as isopropyl citrate. Isopropyl citrate, a mixture of mono-, di-, and triisopropyl esters of citric acid, finds applications in the pharmaceutical, food, and cosmetic industries as a non-toxic plasticizer, antioxidant synergist, and emollient. This document details various synthetic methodologies, including experimental protocols and comparative data, to assist researchers in the effective production and characterization of these esters.
Introduction to the Synthesis of Isopropyl Citrate
The primary method for synthesizing isopropyl citrate is the Fischer esterification of citric acid with isopropanol. This reaction is typically catalyzed by an acid and involves the reversible reaction between the carboxylic acid groups of citric acid and the hydroxyl group of isopropanol to form esters and water. The equilibrium of this reaction can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.
The esterification of citric acid, a tricarboxylic acid with a tertiary hydroxyl group, can lead to a mixture of products: monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate. The distribution of these products is dependent on the reaction conditions, including the molar ratio of reactants, the type and concentration of the catalyst, the reaction temperature, and the reaction time.
Synthetic Methodologies and Catalytic Systems
Several catalytic systems can be employed for the synthesis of isopropyl citrate, each with its own advantages in terms of yield, selectivity, and reaction conditions. This section outlines the protocols for three distinct catalytic methods.
Sulfuric Acid Catalysis: The Conventional Approach
Concentrated sulfuric acid is a widely used, cost-effective, and strong acid catalyst for Fischer esterification. It effectively protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and promoting nucleophilic attack by isopropanol.
Boric Acid Catalysis: A Route to Selective Esterification
Boric acid has been shown to act as a catalyst and a protecting group for the tertiary carboxylic acid and the hydroxyl group of citric acid. This selectivity allows for the targeted synthesis of asymmetric monoesters and symmetric diesters.[1]
Sulfonated Graphene Catalysis: A Modern, Heterogeneous Approach
Sulfonated graphene is a solid acid catalyst that offers advantages such as high catalytic activity, ease of separation from the reaction mixture, and reusability. It provides a large surface area with sulfonic acid groups that effectively catalyze the esterification reaction.
Comparative Data on Synthetic Routes
The choice of catalyst and reaction conditions significantly impacts the yield and product distribution of the isopropyl citrate synthesis. The following table summarizes the typical outcomes for the described methodologies.
| Catalyst System | Molar Ratio (Citric Acid:Isopropanol) | Temperature (°C) | Reaction Time (h) | Predominant Product(s) | Overall Yield (%) |
| Sulfuric Acid | 1:10 | 82 (reflux) | 8 - 12 | Mixture of mono-, di-, and tri-esters | 75 - 85 |
| Boric Acid | 1:2 | 70 | 24 | Mono- and di-esters | 60 - 70 |
| Sulfonated Graphene | 1:5 | 90 | 2.5 | Tri-ester | ~94 |
Detailed Experimental Protocols
General Laboratory Procedure for Fischer Esterification
The following is a general procedure that can be adapted for the different catalytic systems.
Materials:
-
Anhydrous Citric Acid
-
Isopropanol (anhydrous)
-
Selected Catalyst (Concentrated Sulfuric Acid, Boric Acid, or Sulfonated Graphene)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
-
Rotary Evaporator
-
Standard Reflux Apparatus
-
Separatory Funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous citric acid and isopropanol in the desired molar ratio.
-
Catalyst Addition: Carefully add the specified amount of catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the specified temperature and maintain it under reflux for the designated reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst like sulfonated graphene is used, remove it by filtration.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted citric acid. Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the excess isopropanol and any solvent used for extraction under reduced pressure using a rotary evaporator to obtain the crude isopropyl citrate product. Further purification can be achieved by column chromatography if individual esters need to be isolated.
Characterization of Isopropyl Citrate Esters
The synthesized products can be characterized using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different ester components in the mixture and to determine their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the individual esters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl) present in the products.
Visualizing the Synthesis and Mechanism
Reaction Pathway: Stepwise Esterification of Citric Acid
The esterification of citric acid with isopropanol proceeds in a stepwise manner, with the three carboxylic acid groups reacting to form the mono-, di-, and eventually the tri-ester. The tertiary hydroxyl group can also undergo esterification under more forcing conditions, though this is less common in standard Fischer esterification.
References
An In-depth Technical Guide to the Chemical Properties of Isopropyl Citrates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "citric acid isopropyl ether" is not a standard chemical nomenclature. This guide focuses on the properties of isopropyl citrate esters, which are the scientifically plausible compounds derived from citric acid and isopropanol. The primary focus will be on triisopropyl citrate, the most common form, with references to mono- and diisopropyl citrate where information is available.
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of isopropyl citrates, with a particular focus on triisopropyl citrate. Isopropyl citrates are esters of citric acid and isopropyl alcohol, finding utility as emollients, solvents, and plasticizers. While not directly active as pharmaceutical agents, their biocompatibility and the broader applications of citrate-based polymers in drug delivery systems make them of interest to the drug development community. This document collates quantitative physicochemical data, details experimental protocols for synthesis and analysis, and outlines the synthetic pathway. No evidence was found in the scientific literature linking isopropyl citrates to specific signaling pathways.
Physicochemical Properties of Isopropyl Citrates
The following tables summarize the key chemical and physical properties of triisopropyl citrate, with comparative data for monoisopropyl citrate where available.
Table 2.1: General and Physical Properties
| Property | Triisopropyl Citrate | Monoisopropyl Citrate | Source(s) |
| IUPAC Name | tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | 2-hydroxy-3-(propan-2-yloxycarbonyl)-3-carboxypropanoic acid | [1] |
| Molecular Formula | C₁₅H₂₆O₇ | C₉H₁₄O₇ | [2] |
| Molecular Weight | 318.36 g/mol | 234.20 g/mol | [2][3] |
| Appearance | Oily liquid | Data not available | [2] |
| Boiling Point | 331.0 ± 9.0 °C (Predicted) | Data not available | [2] |
| Density | 1.116 ± 0.06 g/cm³ (Predicted) | Data not available | [2] |
Table 2.2: Chromatographic and Spectroscopic Properties
| Property | Triisopropyl Citrate | Source(s) |
| Canonical SMILES | CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)O | [2] |
| InChIKey | FQAZRHVERGEKOS-UHFFFAOYSA-N | [1] |
| CAS Number | 74592-76-0 | [1][2] |
Table 2.3: Computed Properties
| Property | Triisopropyl Citrate | Monoisopropyl Citrate | Source(s) |
| XLogP3 | 1.4 | -0.6 | [1][2][3] |
| Hydrogen Bond Donor Count | 1 | 3 | [2][3] |
| Hydrogen Bond Acceptor Count | 7 | 7 | [2][3] |
| Rotatable Bond Count | 11 | 7 | [2][3] |
| Exact Mass | 318.16785316 Da | 234.07395278 Da | [1][2][3] |
| Complexity | 375 | 296 | [2][3] |
| Polar Surface Area (PSA) | 99.13 Ų | 121 Ų | [2][3] |
Synthesis of Isopropyl Citrates
Isopropyl citrates are synthesized via the Fischer esterification of citric acid with isopropanol. This reaction is typically catalyzed by a strong acid. The degree of esterification (mono-, di-, or tri-substituted) can be controlled by the stoichiometry of the reactants and the reaction conditions.
Synthetic Workflow
Caption: Synthesis Workflow of Triisopropyl Citrate
Experimental Protocol: Synthesis of Triisopropyl Citrate
This protocol is a generalized procedure based on the principles of Fischer esterification.
Materials:
-
Anhydrous citric acid
-
Anhydrous isopropanol (in excess, to act as both reactant and solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anhydrous citric acid in an excess of anhydrous isopropanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the formation of the triester.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure triisopropyl citrate.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of isopropyl citrates.
Experimental Protocol: HPLC Analysis of Isopropyl Citrates
This is a general protocol and may require optimization for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Isopropyl citrate standards
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the isopropyl citrate of interest in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve the sample containing isopropyl citrate in the mobile phase. The sample may require extraction or dilution to be within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV absorbance of the citrate esters (typically in the low UV range, e.g., 210 nm).
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve from the peak areas of the standards and use it to determine the concentration of isopropyl citrate in the samples.
Applications in Drug Development
While isopropyl citrates themselves are not typically active pharmaceutical ingredients, their properties and the broader class of citrate-based materials have relevance in drug development.
-
Plasticizers in Pharmaceutical Coatings: Triisopropyl citrate can be used as a plasticizer in film coatings for tablets and capsules. Plasticizers are added to polymers to increase their flexibility and durability, which is crucial for the integrity of the coating.
-
Solvents in Formulations: Due to its solvent properties, triisopropyl citrate may be used in the formulation of topical and other drug products.
-
Biocompatible and Biodegradable Polymers: Citric acid is a key monomer in the synthesis of biocompatible and biodegradable polymers. These citrate-based polymers are being investigated for various biomedical applications, including:
-
Drug Delivery Systems: As matrices for the controlled release of drugs. The degradation of the polymer matrix can be tuned to control the release rate of the entrapped therapeutic agent.
-
Tissue Engineering: As scaffolds for tissue regeneration due to their biocompatibility and mechanical properties.
-
Logical Relationship of Citrate-Based Materials in Drug Delivery
Caption: Role of Citrate-Based Materials in Drug Delivery
Signaling Pathways
Extensive searches of the scientific literature did not yield any evidence of direct involvement of isopropyl citrates in specific cellular signaling pathways. Their primary roles are as formulation excipients and their biological effects are generally considered in the context of biocompatibility and toxicology.
Conclusion
Isopropyl citrates, particularly triisopropyl citrate, are well-characterized compounds with established physicochemical properties. Their synthesis is straightforward, and analytical methods for their quantification are available. While their direct application in drug development as active ingredients is not documented, their role as pharmaceutical excipients and the use of citrate-based polymers in advanced drug delivery systems highlight their importance in the broader field of pharmaceutical sciences. Future research may further elucidate the potential of these and other citrate derivatives in novel drug formulations and biomedical devices.
References
An In-depth Technical Guide to the Molecular Structure and Properties of Isopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of the esters formed from citric acid and isopropyl alcohol. It is critical to establish at the outset a clarification of nomenclature. The term "citric acid isopropyl ether," which prompted this guide, is a misnomer commonly found in some chemical databases. The reaction between a carboxylic acid (citric acid) and an alcohol (isopropanol) under standard acid-catalyzed conditions results in the formation of an ester linkage, not an ether. Therefore, this document will focus on the scientifically accurate compounds: monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate . These compounds are of interest for their applications as food additives, sequestrants, and plasticizers.[1][2][3] This guide will provide detailed information on their molecular structures, methods of synthesis, and analytical characterization.
Molecular Structure
The reaction between citric acid and isopropanol can yield a mixture of mono-, di-, and triesters. The position of esterification can also vary, leading to different isomers for the mono- and diesters.
-
Citric Acid: A tricarboxylic acid with a hydroxyl group at the C2 position.
-
Isopropanol: A secondary alcohol that provides the isopropyl group for esterification.
-
Monoisopropyl Citrate: One of the three carboxylic acid groups is esterified with an isopropyl group. There are two possible isomers: 1-monoisopropyl citrate and 2-monoisopropyl citrate.[4]
-
Diisopropyl Citrate: Two of the three carboxylic acid groups are esterified. Isomers include 1,2-diisopropyl citrate and 1,3-diisopropyl citrate.[4]
-
Triisopropyl Citrate: All three carboxylic acid groups are esterified.
Below are the molecular structures of the key compounds involved.
Physicochemical Properties
The commercially available product is often a mixture of the mono-, di-, and tri-isopropyl esters.[2][3][5][6] The properties of the individual esters are summarized in the table below.
| Property | Monoisopropyl Citrate | Diisopropyl Citrate | Triisopropyl Citrate | Reference |
| Molecular Formula | C₉H₁₄O₇ | C₁₂H₂₀O₇ | C₁₅H₂₆O₇ | [7],[8],[9] |
| Molecular Weight | 234.20 g/mol | 276.28 g/mol | 318.36 g/mol | [7],[8],[9] |
| Appearance | Viscous, colorless syrup | - | - | [1] |
| Boiling Point | 429-430 °C (est.) | - | 331.0 °C (est.) | [10],[11] |
| Solubility | Soluble in water and ethanol | - | Soluble in water (1368 mg/L at 25°C, est.) | [11],[12],[13] |
| logP (o/w) | 0.443 (est.) | 0.2 (est.) | 2.535 (est.) | [10],[8],[13] |
| CAS Number | 1321-57-9 | 101396-14-9 | 74592-76-0 | [14],[8],[9] |
Synthesis of Isopropyl Citrates
The synthesis of isopropyl citrates is typically achieved through a Fischer-Speier esterification reaction.[4] This method involves the acid-catalyzed reaction of citric acid with isopropanol. The reaction is an equilibrium process, and to favor the formation of the ester products, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture.[1][4]
Experimental Protocol: Fischer-Speier Esterification of Citric Acid
This protocol is a generalized procedure based on the principles of Fischer-Speier esterification.
Materials:
-
Anhydrous Citric Acid (1 mol equivalent)
-
Isopropanol (3-5 mol equivalents, also serves as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 mol equivalent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add anhydrous citric acid and an excess of isopropanol.
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is not soluble in the aqueous layer, an organic solvent like ethyl acetate can be added to extract the esters. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isopropyl citrates, can be purified by vacuum distillation or column chromatography to separate the mono-, di-, and triesters if desired.[15]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and differentiation of the various isopropyl citrate isomers.[4]
-
¹H NMR:
-
The methyl protons of the isopropyl group will appear as a doublet.
-
The methine proton of the isopropyl group will appear as a septet.
-
The methylene protons of the citrate backbone will appear as diastereotopic protons, often resulting in complex multiplets.
-
The chemical shifts of the protons adjacent to the esterified carboxyl groups will be shifted downfield compared to those adjacent to the free carboxylic acid groups.
-
-
¹³C NMR:
-
The carbonyl carbons of the ester groups will resonate at a different chemical shift compared to the carbonyl carbons of the free carboxylic acid groups.
-
The methyl and methine carbons of the isopropyl groups will show characteristic signals.
-
The number of distinct signals will correspond to the number of non-equivalent carbons in each isomer, allowing for their differentiation.[3]
-
Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to monitor the progress of the esterification reaction and to characterize the final products.
-
Citric Acid (starting material): A broad O-H stretching band from the carboxylic acid and hydroxyl groups (around 2500-3300 cm⁻¹) and a strong C=O stretching band for the carboxylic acid (around 1700-1760 cm⁻¹).[16][17]
-
Isopropanol (reactant): A broad O-H stretching band (around 3200-3600 cm⁻¹) and C-H stretching bands (around 2850-3000 cm⁻¹).[18][19][20]
-
Isopropyl Citrates (product): The appearance of a strong C=O stretching band for the ester (typically around 1735-1750 cm⁻¹) and a decrease in the intensity of the broad O-H band of the carboxylic acid. The C-O stretching of the ester will also be present (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the different esters and to gain structural information from their fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum of each ester should show a molecular ion peak corresponding to its molecular weight.
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and cleavage adjacent to the carbonyl group.[8][21] For isopropyl citrates, characteristic fragments would correspond to the loss of an isopropoxy group or parts of the citrate backbone.
Biological Activity and Applications
There is no scientific evidence to suggest that isopropyl citrates are involved in specific cellular signaling pathways. Their primary applications are based on their chemical properties as sequestrants and plasticizers.
-
Food Additive: Isopropyl citrates are used in the food industry as antioxidants and sequestrants.[1][3] They can chelate metal ions that might otherwise catalyze oxidative reactions, thereby preventing rancidity in oils and fats.[1]
-
Plasticizer: In the cosmetics and plastics industries, they can be used as plasticizers.[3]
Conclusion
The compounds resulting from the reaction of citric acid and isopropanol are esters, not ethers, with mono-, di-, and triisopropyl citrates being the primary products. This technical guide has provided a detailed overview of their molecular structures, a generalized protocol for their synthesis via Fischer-Speier esterification, and a summary of their physicochemical and analytical properties. The information presented here should serve as a valuable resource for researchers and professionals working with these compounds in various industrial and scientific contexts.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863) [hmdb.ca]
- 6. 030. Isopropyl citrate mixture (FAO Nutrition Meetings Report Series 40abc) [inchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cris.unibo.it [cris.unibo.it]
- 10. cerritos.edu [cerritos.edu]
- 11. fao.org [fao.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 16. Thermal Behavior and Infrared Absorbance Bands of Citric Acid [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Isopropyl Alcohol [webbook.nist.gov]
- 20. In situ FTIR studies on the oxidation of isopropyl alcohol over SnO2 as a function of temperature up to 600 °C and a comparison to the analogous plasma-driven process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 2-propan-2-yloxypropane-1,2,3-tricarboxylic acid (Citric Acid Isopropyl Ether)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-propan-2-yloxypropane-1,2,3-tricarboxylic acid, the monoisopropyl ether of citric acid. It details its chemical identity, physicochemical properties, a detailed synthesis protocol, and analytical methodologies. The guide also explores its current and potential applications within the pharmaceutical and drug development sectors, touching upon its role as an excipient and its potential biological activities. While direct involvement in specific signaling pathways is not yet elucidated, this document lays the foundational knowledge for further investigation into its biomedical applications.
Chemical Identity and Nomenclature
The compound commonly referred to as "citric acid isopropyl ether" is more precisely defined by its IUPAC name, which clarifies its structure as a mono-ester derivative of citric acid.
The officially recognized IUPAC name for this compound is 2-propan-2-yloxypropane-1,2,3-tricarboxylic acid . An alternative, yet equally valid, IUPAC name is 2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioic acid .[1][2]
Commercially, the term "isopropyl citrate" is often used to refer to a mixture that can contain the mono-, di-, and triisopropyl esters of citric acid.[3] For the purpose of this guide, the focus remains on the specific monoisopropyl ether derivative.
Chemical Structure:
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl citrate is a derivative of citric acid, an organic compound widely utilized across the food, cosmetic, and pharmaceutical industries. It is synthesized by the esterification of citric acid with isopropanol.[1] Commercially, isopropyl citrate is typically available as a mixture of mono-, di-, and tri-isopropyl esters of citric acid.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of isopropyl citrate, detailed experimental protocols for their determination, and a summary of its key applications.
Physical Properties
Isopropyl citrate is generally characterized as a viscous, colorless to pale yellow syrup or liquid.[3] It is known to crystallize upon standing.[1][4] The physical properties of isopropyl citrate are crucial for its application in various formulations, influencing its solubility, stability, and overall performance.
Table 1: Physical Properties of Isopropyl Citrate
| Property | Value | References |
| Appearance | Viscous, colorless to pale yellow syrup/liquid | [3][4] |
| Molecular Formula | C9H14O7 (monoisopropyl citrate) | [5][6] |
| Molecular Weight | 234.20 g/mol (monoisopropyl citrate) | [6] |
| Boiling Point | 390.3 °C at 760 mmHg (estimated) | |
| Flash Point | 204 °C (estimated) | |
| Solubility | Soluble in organic solvents, limited solubility in water. Soluble in water and ethanol. | [3] |
| Water Solubility | 117 g/L (for 1-Isopropyl citrate) | [5] |
| logP | -0.74 (for 1-Isopropyl citrate) | [5] |
Chemical Properties
Isopropyl citrate is a tricarboxylic acid ester.[2] Its chemical behavior is dictated by the ester and hydroxyl functional groups, which allow it to act as a chelating agent and antioxidant.
Table 2: Chemical Identifiers of Isopropyl Citrate
| Identifier | Value |
| CAS Number | 39413-05-3 (for the mixture) |
| IUPAC Name | 2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioic acid (for monoisopropyl citrate) |
| InChI Key | SKHXHUZZFVMERR-UHFFFAOYSA-N (for monoisopropyl citrate) |
| SMILES | CC(C)OC(=O)CC(O)(CC(=O)O)C(=O)O (for monoisopropyl citrate) |
Experimental Protocols
Synthesis of Isopropyl Citrate
A common method for the synthesis of isopropyl citrate involves the direct esterification of citric acid with isopropanol.
-
Procedure:
-
Anhydrous citric acid and isopropanol are refluxed in the presence of a small amount of a strong acid catalyst, such as sulfuric acid.[7]
-
The reaction produces a mixture of mono-, di-, and tri-isopropyl citrates.[7]
-
The individual esters can be isolated from the mixture. For instance, alkaline hydrolysis of the tri-isopropyl citrate can yield the mono- and di-esters.[7]
-
Determination of Physical Properties
The melting point of isopropyl citrate, which tends to crystallize upon standing, can be determined using the capillary method as described in pharmacopeial procedures.[8]
-
Procedure:
-
A small, dry sample of crystallized isopropyl citrate is packed into a capillary tube to a height of 2.5-3.5 mm.[8]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate, typically around 1°C per minute, starting from a temperature about 5°C below the expected melting point.[8]
-
The melting range is recorded from the temperature at which the substance begins to collapse to the temperature at which it is completely molten.[8]
-
The boiling point can be determined using a distillation method.
-
Procedure:
-
A sample of isopropyl citrate is placed in a round-bottom flask connected to a condenser and a thermometer.
-
The flask is heated, and the temperature is monitored.
-
The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.
-
The density of liquid isopropyl citrate can be measured using a graduated cylinder and a balance.
-
Procedure:
-
The mass of a clean, dry 25 mL graduated cylinder is recorded.
-
A specific volume (e.g., 5.0 mL) of isopropyl citrate is added to the graduated cylinder.
-
The total mass of the graduated cylinder and the liquid is recorded.
-
The mass of the liquid is calculated by subtraction, and the density is determined by dividing the mass by the volume.
-
Chemical Analysis
Qualitative tests can be used to confirm the presence of citrate and isopropanol.[9]
-
Test for Citrate:
-
Reflux the sample with sodium hydroxide solution.
-
Neutralize the solution and add mercuric sulfate solution.
-
Heat to boiling and add potassium permanganate solution. The disappearance of the permanganate color and the formation of a white precipitate indicate the presence of citrate.[9]
-
-
Test for Isopropanol:
-
Reflux the sample with sodium hydroxide solution and distill.
-
The distillate is reacted with chromic oxide and sulfuric acid, followed by refluxing.
-
A subsequent distillate is tested with mercuric sulfate. The formation of a white or yellow precipitate indicates the presence of isopropanol.[9]
-
HPLC is a robust technique for the quantitative analysis of isopropyl citrate, particularly in complex matrices like edible oils.[10][11][12]
-
Sample Preparation (from edible oil):
-
Dissolve the oil sample in ethyl acetate.
-
Extract the mono- and di-isopropyl citrates with a 5% sodium bicarbonate solution.[10]
-
Acidify the aqueous layer with phosphoric acid and re-extract the isopropyl citrates with ethyl acetate.[10]
-
Dry the ethyl acetate layer, evaporate to dryness, and reconstitute the residue for analysis.[10]
-
-
Chromatographic Conditions: A typical HPLC setup would involve a C18 column with a suitable mobile phase, and detection is often performed using a UV detector.[12] For enhanced sensitivity, fluorescence labeling of the analytes can be employed.[10]
GC is a suitable method for the analysis of volatile components and can be used for the identification and quantification of isopropyl alcohol released from isopropyl citrate.[13]
-
Procedure:
-
A sample containing isopropyl citrate is subjected to a pretreatment, such as distillation, to isolate the isopropyl alcohol.[13]
-
The distillate is then injected into a gas chromatograph.
-
A flame ionization detector (FID) is commonly used for detection.[13]
-
The retention time of the peak is compared to that of a known standard of isopropyl alcohol for identification, and the peak area is used for quantification.
-
Stability Testing
The stability of isopropyl citrate should be evaluated under various environmental conditions to establish its shelf life. The ICH guidelines for stability testing provide a framework for these studies.[14][15][16]
-
Procedure:
-
Store samples of isopropyl citrate under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[16]
-
At specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and analyze for relevant physical and chemical properties (e.g., appearance, assay, degradation products).[14]
-
The data is evaluated to determine the retest period or shelf life.[15]
-
References
- 1. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 2. ISOPROPYL CITRATES - Ataman Kimya [atamanchemicals.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CITRIC ACID ISOPROPYL ESTER | 39413-05-3 [amp.chemicalbook.com]
- 5. 2-isopropyl dihydrogen citrate synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Isopropyl citrate | C9H14O7 | CID 9816081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. thinksrs.com [thinksrs.com]
- 9. fao.org [fao.org]
- 10. Determination of Isopropyl Citrate in Edible Oil [jstage.jst.go.jp]
- 11. food-safety.com [food-safety.com]
- 12. krackeler.com [krackeler.com]
- 13. [Development of identification method for isopropyl citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. Ich guideline for stability testing | PPTX [slideshare.net]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
An In-depth Technical Guide to the Synthesis of Isopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isopropyl citrate, a compound of interest in various scientific and industrial applications. Isopropyl citrate, a mixture of mono-, di-, and triisopropyl esters of citric acid, is primarily synthesized through the direct esterification of citric acid with isopropanol. This document details the underlying chemical pathway, experimental protocols, and relevant quantitative data to support research and development activities.
Core Synthesis Pathway: Esterification of Citric Acid
The fundamental chemical reaction for the synthesis of isopropyl citrate is the Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid groups of citric acid react with isopropanol to form esters and water. Due to the presence of three carboxylic acid groups on the citric acid molecule, the reaction proceeds in a stepwise manner, yielding a mixture of monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate. The distribution of these products can be influenced by the reaction conditions, including the molar ratio of reactants and the catalyst used.
The overall reaction can be summarized as follows:
Citric Acid + Isopropanol ⇌ Mono-, Di-, and Triisopropyl Citrate + Water
This equilibrium reaction is typically driven towards the product side by using an excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation with a suitable solvent.
Visualizing the Synthesis Pathway
The logical progression from reactants to the various ester products can be visualized as a straightforward reaction pathway.
Caption: General reaction pathway for the synthesis of isopropyl citrate esters.
Experimental Protocols
While detailed, specific protocols for the synthesis of isopropyl citrate are not abundantly available in peer-reviewed literature, a general procedure can be established based on the synthesis of other citrate esters and related compounds. The following protocol is a representative method for the laboratory-scale synthesis of a mixture of isopropyl citrates.
General Laboratory Synthesis of Isopropyl Citrate
Materials:
-
Anhydrous Citric Acid
-
Anhydrous Isopropanol
-
Concentrated Sulfuric Acid (catalyst)
-
Benzene or Toluene (for azeotropic water removal)
-
5% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Activated Carbon
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, combine anhydrous citric acid and an excess of anhydrous isopropanol. A common molar ratio for similar esterifications is 1:4 (citric acid to alcohol).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture. For analogous reactions, catalyst loading is typically around 1% (w/w) relative to the reactants.
-
Azeotropic Reflux: Add a suitable solvent for azeotropic removal of water, such as benzene or toluene, to the flask. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction. The reaction time can vary depending on the scale and specific conditions.
-
Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted citric acid. Repeat the washing until the aqueous layer is no longer acidic.
-
Aqueous Wash: Wash the organic layer with water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Decolorization and Solvent Removal: Decolorize the solution by adding activated carbon and stirring for a period, followed by filtration. Remove the solvent and excess isopropanol under reduced pressure using a rotary evaporator. The resulting product will be a mixture of mono-, di-, and triisopropyl citrates.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the laboratory synthesis and purification of isopropyl citrate.
Caption: A flowchart of the experimental workflow for isopropyl citrate synthesis.
Quantitative Data
Quantitative data for the synthesis of isopropyl citrate is not extensively reported in the literature. However, data from the esterification of citric acid with other alcohols can provide valuable insights into expected yields and the influence of reaction parameters. Commercially available isopropyl citrate is typically a mixture of the different esters.[1]
| Product Composition | Percentage (%) |
| Monoisopropyl Citrate | ~27 |
| Diisopropyl Citrate | ~9 |
| Triisopropyl Citrate | ~2 |
Table 1: Typical composition of a commercial isopropyl citrate mixture.[1]
For comparison, the following table summarizes reaction conditions and outcomes for the esterification of citric acid with n-butanol, which can serve as a proxy for understanding the reaction with isopropanol.
| Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Citric Acid Conversion (%) |
| Sulfuric Acid | 100-140 | 4:1 | Not Specified | 86.8 |
| p-Toluenesulfonic acid (PTSA) | Not Specified | Not Specified | 12 | 71.7 |
| Sodium bisulfate (NaHSO₄) | Not Specified | Not Specified | 12 | 64.8 |
Table 2: Reaction conditions and conversion for the synthesis of tributyl citrate.[2]
Conclusion
The synthesis of isopropyl citrate is a straightforward esterification process that can be readily performed in a laboratory setting. While specific quantitative data for this reaction is limited in publicly available literature, the general procedures and data from analogous reactions provide a solid foundation for researchers and drug development professionals. The protocols and data presented in this guide are intended to serve as a starting point for the development of optimized and scalable synthesis processes for isopropyl citrate. Further experimental work is encouraged to establish precise quantitative relationships between reaction parameters and product distribution for this specific esterification.
References
An In-depth Technical Guide to the Safety and Handling of Isopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the safety and handling of isopropyl citrate, a substance of interest in various research and development applications. This document synthesizes available data on its chemical properties, toxicological profile, and safe handling procedures to inform researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables for clarity, and experimental methodologies are detailed where information is available. Visual diagrams generated using the DOT language are included to illustrate key workflows and relationships.
Chemical and Physical Properties
Isopropyl citrate is the ester of citric acid and isopropyl alcohol. Commercially, it is available as a mixture of mono-, di-, and triisopropyl esters.[1] It is recognized as a Generally Recognized as Safe (GRAS) direct food additive by the U.S. Food and Drug Administration (FDA).[2][3]
| Property | Value | Reference(s) |
| Synonyms | Citric acid isopropyl ether, Isopropyl citrate mixture | [1] |
| Molecular Formula | C9H14O7 (monoisopropyl citrate) | [4] |
| Appearance | Viscous, colorless syrup | [5] |
| Boiling Point | 390.3°C at 760 mmHg | [6] |
| Flash Point | 204°C | [6] |
| Solubility | Soluble in alcohol and water | [5][6] |
Toxicological Profile
The toxicological data for isopropyl citrate is limited, with many safety data sheets reporting "no data available" for several endpoints. However, a comprehensive safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel, which included isopropyl citrate, concluded that it is safe in the present practices of use and concentration in cosmetics.[2][7]
Acute Toxicity
A 1951 study by Deuel et al. investigated the toxicology of isopropyl citrates. While the full text is not widely accessible, a review by the CIR Expert Panel summarized some of its findings. In a two-year feeding study, rats fed diets containing up to 2.8% of an isopropyl citrate ester mixture (corresponding to 1.06% isopropyl citrate) showed no signs of toxicity.[8] Microscopic examination of selected tissues from these animals did not reveal any changes related to the test article.[8]
| Route | Species | Value | Reference(s) |
| Oral | Rat | No signs of toxicity at 1.06% in diet for 2 years | [8] |
Skin and Eye Irritation
There is a lack of specific in vivo or in vitro skin and eye irritation data for isopropyl citrate. However, data on related citrate esters and citric acid provide some context. In human studies, 25% tristearyl citrate and 100% triisostearyl citrate were not found to be irritants or sensitizers in repeated insult patch tests.[2] Conversely, citric acid itself has been predicted to be a moderate to severe eye irritant in in vitro studies and was minimally to mildly irritating to rabbit eyes at concentrations of 10% and 30%, respectively.[2][8]
Genotoxicity
No studies specifically investigating the genotoxic potential of isopropyl citrate using standard assays like the Ames test were identified in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on isopropyl citrate are scarce in publicly available literature. However, standardized methodologies for key safety assessments are described below.
In Vivo Acute Dermal Irritation (Rabbit)
This test is typically performed according to OECD Test Guideline 404.
Caption: Workflow for an in vivo acute dermal irritation study in rabbits.
In Vitro Eye Irritation: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM)
The HET-CAM assay is a common in vitro alternative to the Draize rabbit eye test.
Caption: Workflow for the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) assay.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Handling and Safety Precautions
Based on available safety data sheets and general chemical handling principles, the following precautions are recommended when working with isopropyl citrate.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.
Caption: Recommended PPE for handling isopropyl citrate.
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention. | [9] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. | [7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. | [7] |
Fire and Explosion Hazards
Isopropyl citrate has a high flash point, suggesting a low fire hazard under normal conditions.
| Hazard | Information | Reference(s) |
| Flash Point | 204°C | [6] |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [10] |
Storage and Disposal
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]
Stability and Reactivity
Chemical Stability
Isopropyl citrate is generally considered stable under normal storage conditions.
Reactivity and Incompatible Materials
Specific data on incompatible materials for isopropyl citrate is limited. As an ester, it may be incompatible with strong oxidizing agents and strong bases.
Hazardous Decomposition Products
Upon thermal decomposition, citric acid esters can degrade. While specific data for isopropyl citrate is scarce, the decomposition of citric acid begins at around 175°C, leading to the formation of itaconic anhydride through dehydration and decarboxylation reactions.[11] It is plausible that at high temperatures, isopropyl citrate could decompose to form citric acid, isopropanol, and their subsequent degradation products.
Hydrolysis
Esters can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.[10][11] Therefore, hydrolysis of isopropyl citrate would be expected to produce citric acid and isopropanol.[10][11]
Regulatory Information
Isopropyl citrate is listed as a GRAS substance for direct use in food by the FDA, with its use governed by current Good Manufacturing Practices (cGMP).[3] It is used as an antioxidant, sequestrant, and solvent in various food products.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0-14 mg/kg body weight for the isopropyl citrate mixture.[12]
Conclusion
Isopropyl citrate is a substance with a generally low order of toxicity based on the available data. Its GRAS status and established ADI support its safe use in specified applications. However, a notable lack of comprehensive, publicly accessible toxicological data, particularly for endpoints such as acute toxicity, skin/eye irritation, and genotoxicity, necessitates a cautious approach to its handling in a research setting. Adherence to standard chemical hygiene practices and the use of appropriate personal protective equipment are essential to ensure the safety of personnel. Further research to fill the existing data gaps would be beneficial for a more complete risk assessment.
References
- 1. ISOPROPYL CITRATES - Ataman Kimya [atamanchemicals.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Isopropyl citrate | C9H14O7 | CID 9816081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. isopropyl citrate, 39413-05-3 [thegoodscentscompany.com]
- 7. Safety Assessment of Citric Acid, Inorganic Citrate Salts, and Alkyl Citrate Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 12. Isopropyl Citrate | C10H18O7 | CID 61986 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation of Isopropyl Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl citrate, a mono-, di-, or tri-ester of citric acid and isopropyl alcohol, is utilized in the pharmaceutical, cosmetic, and food industries as a plasticizer, antioxidant, and sequestrant.[1][2] Its stability is a critical attribute that can impact the quality, efficacy, and safety of products in which it is incorporated. Understanding the degradation pathways and kinetics of isopropyl citrate under various stress conditions is paramount for formulation development, establishing appropriate storage conditions, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the stability and degradation of isopropyl citrate, including its behavior under hydrolytic, photolytic, thermal, and oxidative stress.
Chemical and Physical Properties
Isopropyl citrate is typically a mixture of mono-, di-, and tri-isopropyl esters of citric acid. It is a viscous, colorless syrup that is soluble in water and ethanol.
Table 1: Physical and Chemical Properties of Triisopropyl Citrate
| Property | Value | Reference |
| Molecular Formula | C15H26O7 | [3] |
| Molecular Weight | 318.36 g/mol | [3] |
| Boiling Point | 331.01 °C (estimated) | |
| Flash Point | 103.00 °C (estimated) | |
| logP (o/w) | 2.535 (estimated) | |
| Water Solubility | 1368 mg/L @ 25 °C (estimated) |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4][5] According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should typically aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a typical forced degradation study of isopropyl citrate.
Hydrolytic Degradation
The ester linkages in isopropyl citrate are susceptible to hydrolysis under both acidic and basic conditions, yielding citric acid and isopropyl alcohol as the primary degradation products.
Acidic Hydrolysis
Under acidic conditions, the hydrolysis of esters is a reversible reaction catalyzed by hydronium ions.
Proposed Degradation Pathway under Acidic Conditions:
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of isopropyl citrate.
Basic Hydrolysis (Saponification)
Basic hydrolysis of esters is an irreversible reaction that proceeds via nucleophilic acyl substitution.
Proposed Degradation Pathway under Basic Conditions:
Caption: Proposed mechanism for the base-catalyzed hydrolysis of isopropyl citrate.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of citrate-containing compounds. Studies on citrate buffers have shown that in the presence of iron, photodegradation can occur, leading to the formation of various reactive species.[8][9][10]
Proposed Photodegradation Pathway of Citrate (in the presence of Iron):
Caption: Simplified proposed pathway for the photodegradation of citrate in the presence of iron.[10]
Thermal Degradation
Citrate esters generally exhibit good thermal stability. Studies on ammonium citrates have shown decomposition occurs at temperatures between 185-201°C.[11] The thermal decomposition of aluminum citrate involves dehydroxylation, decomposition of the carbon skeleton, and combustion of the resulting products.[12] For isopropyl citrate, thermal stress is likely to induce hydrolysis and potentially elimination reactions at elevated temperatures.
Oxidative Degradation
Oxidative degradation is often studied using hydrogen peroxide.[13] For isopropyl citrate, the ester and hydroxyl functional groups are potential sites for oxidation. The degradation of isopropyl alcohol by advanced oxidation processes has been shown to produce acetone as a primary intermediate.[14][15]
Experimental Protocols
Detailed experimental protocols for conducting forced degradation studies on isopropyl citrate are outlined below. These protocols are based on general ICH guidelines and can be adapted as needed.[6][16]
Table 2: Experimental Protocols for Forced Degradation of Isopropyl Citrate
| Stress Condition | Protocol |
| Acidic Hydrolysis | 1. Prepare a 1 mg/mL solution of isopropyl citrate in a mixture of acetonitrile and 0.1 M HCl (1:1 v/v). 2. Reflux the solution at 60°C for 8 hours. 3. Withdraw samples at appropriate time intervals. 4. Neutralize the samples with 0.1 M NaOH before analysis. |
| Basic Hydrolysis | 1. Prepare a 1 mg/mL solution of isopropyl citrate in a mixture of acetonitrile and 0.1 M NaOH (1:1 v/v). 2. Reflux the solution at 60°C for 8 hours. 3. Withdraw samples at appropriate time intervals. 4. Neutralize the samples with 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of isopropyl citrate in a mixture of acetonitrile and 3% H2O2 (1:1 v/v). 2. Store the solution at room temperature for 24 hours, protected from light. 3. Withdraw samples at appropriate time intervals for analysis. |
| Thermal Degradation | 1. Place solid isopropyl citrate in a thermostatically controlled oven at 70°C for 48 hours. 2. For solution stability, prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water) and heat at 70°C for 48 hours. 3. Withdraw samples at appropriate time intervals for analysis. |
| Photodegradation | 1. Prepare a 1 mg/mL solution of isopropyl citrate in a suitable solvent (e.g., acetonitrile/water). 2. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). 3. A control sample should be stored in the dark under the same conditions. 4. Withdraw samples at appropriate time intervals for analysis. |
Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18]
Table 3: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and would require optimization and validation for the specific analysis of isopropyl citrate and its degradants.
Conclusion
The stability of isopropyl citrate is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. The primary degradation pathway under hydrolytic conditions is the cleavage of the ester bond to form citric acid and isopropyl alcohol. Photodegradation, especially in the presence of metal ions, can lead to more complex degradation pathways involving radical intermediates. A thorough understanding of these degradation profiles, obtained through systematic forced degradation studies and the use of validated stability-indicating analytical methods, is essential for ensuring the quality and stability of pharmaceutical and other products containing isopropyl citrate.
References
- 1. ijcrt.org [ijcrt.org]
- 2. TRIISOPROPYL CITRATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 3. Triisopropyl Citrate | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Near UV and Visible Light Photo-Degradation Mechanisms in Citrate Buffer: One-Electron Reduction of Peptide and Protein Disulfides promotes Oxidation and Cis/Trans Isomerization of Unsaturated Fatty Acids of Polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. researchgate.net [researchgate.net]
- 13. asianjpr.com [asianjpr.com]
- 14. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijtsrd.com [ijtsrd.com]
The Natural Occurrence of Citric Acid Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid, a tricarboxylic acid ubiquitous in nature, is a key intermediate in the metabolism of virtually all aerobic organisms.[1] While the free acid is well-known for its role in the Krebs cycle and its widespread use as a food acidulant and preservative, its ester derivatives, commonly known as citrate esters, are less understood in the context of their natural occurrence and physiological roles. These esters, formed by the esterification of citric acid with various alcohols, are gaining attention for their potential biological activities and applications in drug delivery and biomaterials.[2] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of citric acid esters, their biosynthesis, and the methodologies for their study.
Natural Occurrence of Citric Acid Esters
The natural occurrence of citric acid esters has been reported in a limited number of organisms, primarily in fungi and plants. The most well-documented examples are the methyl esters of citric acid.
Fungal Metabolites
The filamentous fungus Aspergillus niger is a notable producer of citric acid for industrial purposes and has also been found to naturally produce methylated derivatives of citric acid.[3][4] Specifically, dimethyl citrate and trimethyl citrate have been isolated from fermentation cultures of A. niger.[5][6] While the physiological purpose of these esters in the fungus is not yet fully elucidated, their presence suggests an enzymatic mechanism for their formation.
Plant Constituents
Trimethyl citrate has been reported as a constituent in several plant species, including Lonicera caerulea (honeyberry) and Prunus mume (Japanese apricot).[7] The presence of these esters in fruits suggests a potential role in aroma and flavor profiles, as esters are well-known volatile compounds that contribute to the scent of many fruits.
Table 1: Documented Natural Occurrence of Citric Acid Esters
| Citric Acid Ester | Organism | Source/Location | Reference(s) |
| Dimethyl citrate | Aspergillus niger | Fermentation culture | [5][6] |
| Trimethyl citrate | Aspergillus niger | Fermentation culture | [5][6] |
| Trimethyl citrate | Lonicera caerulea (Honeyberry) | Fruit | [7] |
| Trimethyl citrate | Prunus mume (Japanese apricot) | Fruit | [7] |
Note: Quantitative data on the natural concentrations of these esters is currently limited in the scientific literature.
Biosynthesis of Citric Acid Esters
The biosynthesis of citric acid esters involves two key stages: the formation of the citric acid backbone and the subsequent esterification with an alcohol.
Biosynthesis of Citric Acid
Citric acid is synthesized in the mitochondria as part of the tricarboxylic acid (TCA) or Krebs cycle. The process begins with the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by the enzyme citrate synthase.[8] This metabolic pathway is fundamental for cellular respiration and the production of ATP.[8]
Esterification of Citric Acid
The enzymatic esterification of citric acid in vivo to form its various esters is not well-characterized, and specific enzymes responsible for this process in plants and fungi have not yet been definitively identified. However, it is hypothesized that esterases or specific transferases may catalyze the reaction between citric acid and alcohols, such as methanol or ethanol, which are also present in the cellular environment. The formation of these esters could be a mechanism for the detoxification of alcohols or for the production of volatile compounds for signaling or defense. Carboxylic ester hydrolases are a broad class of enzymes known to catalyze the hydrolysis of ester bonds, and some may also facilitate the reverse reaction of esterification under certain physiological conditions.[9]
Physiological Roles and Signaling
The natural physiological roles of citric acid esters are still an active area of research.
Role in Plant Defense
While direct evidence for citric acid esters in plant defense is lacking, citric acid itself is known to be involved in plant defense signaling.[10] Exogenous application of citrate has been shown to induce defense priming in Arabidopsis thaliana against bacterial pathogens.[11] It is plausible that the more lipophilic ester forms could also play a role in plant-microbe interactions, potentially acting as signaling molecules or deterrents.
Potential as Signaling Molecules
Citrate has been identified as a signaling molecule in bacteria, modulating carbon metabolism and iron homeostasis.[12] While this has not been demonstrated for citrate esters, their chemical structure, with varying degrees of lipophilicity depending on the ester group, makes them potential candidates for cell-to-cell communication or as intracellular signaling molecules.
Experimental Protocols
The study of naturally occurring citric acid esters, which are often volatile or semi-volatile, typically involves their extraction from the biological matrix followed by analysis using chromatographic and spectrometric techniques.
Extraction of Citric Acid Esters
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive technique suitable for the extraction of volatile and semi-volatile compounds from solid or liquid samples.[13]
Protocol for HS-SPME of Fungal Volatiles:
-
Sample Preparation: Aseptically place a small agar plug containing the fungal mycelium into a headspace vial (e.g., 20 mL).
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 25-30°C) for a period sufficient for the accumulation of volatile compounds in the headspace.
-
Extraction:
-
Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
The choice of fiber coating and extraction time and temperature should be optimized for the target analytes.
-
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the separation and identification of volatile and semi-volatile compounds.
Typical GC-MS Parameters:
-
Injector: Splitless mode, temperature e.g., 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
Identification of compounds is achieved by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
Derivatization for Non-Volatile Citrate Esters
For less volatile or non-volatile citric acid esters, derivatization may be necessary to increase their volatility for GC-MS analysis. Silylation is a common derivatization technique.
Protocol for Silylation:
-
Sample Drying: The extracted sample must be completely dry, as silylation reagents are moisture-sensitive. This can be achieved by lyophilization or evaporation under a stream of nitrogen.
-
Derivatization Reaction:
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) to the dried extract.
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS for analysis.
Future Directions
The study of naturally occurring citric acid esters is a nascent field with significant potential for new discoveries. Future research should focus on:
-
Quantitative Analysis: Developing and applying robust analytical methods to quantify the concentrations of known citric acid esters in various organisms.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the enzymes responsible for the esterification of citric acid in vivo.
-
Exploring Diversity: Screening a wider range of organisms, particularly plants and fungi, for the presence of novel citric acid esters using advanced metabolomics platforms.
-
Functional Roles: Investigating the physiological roles of these esters, including their potential involvement in signaling, defense, and as developmental regulators.
Conclusion
While the documented natural occurrence of citric acid esters is currently limited to a few examples in fungi and plants, the analytical methodologies for their detection and identification are well-established. This in-depth guide provides a foundation for researchers to explore this intriguing class of natural products. Further investigation into their biosynthesis, physiological roles, and diversity is warranted and promises to unveil new aspects of cellular metabolism and chemical ecology, with potential applications in drug development and biotechnology.
References
- 1. Human Metabolome Database: Showing metabocard for Citric acid (HMDB0000094) [hmdb.ca]
- 2. Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Fungal production of citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction method optimization to analyze the fungal metabolites using GC-MS and LC-MS platforms - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Aspergillus niger Secretes Citrate to Increase Iron Bioavailability [frontiersin.org]
- 13. Early warning of Aspergillus contamination in maize by gas chromatography-ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Citric Acid Esterification Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the esterification of citric acid, a process of significant interest in the pharmaceutical, polymer, and food industries for producing biodegradable plasticizers, solvents, and drug delivery matrices.[1][2] The primary focus is on the acid-catalyzed Fischer-Speier esterification, detailing the reaction pathway, kinetics, and key experimental considerations.
The Core Mechanism: Fischer-Speier Esterification
The esterification of citric acid with an alcohol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[3][4] The overall process is an equilibrium reaction, and its progression is governed by several key steps.[5][6]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of a carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon.[4][7]
-
Nucleophilic Attack : The nucleophilic oxygen atom of the alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][8]
-
Proton Transfer : A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).[5][8]
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][8]
-
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7][9]
Esterification Pathway of Citric Acid
Citric acid is a tricarboxylic acid, meaning it has three carboxyl groups that can undergo esterification.[10] The reaction with an alcohol, such as ethanol or butanol, proceeds in a series-parallel reaction scheme to sequentially form the monoester, diester, and finally the triester.[1][2][11]
For example, the synthesis of triethyl citrate (TEC) from citric acid and ethanol occurs as follows:
-
Reaction 1 : Citric Acid + Ethanol ⇌ Monoethyl Citrate + Water
-
Reaction 2 : Monoethyl Citrate + Ethanol ⇌ Diethyl Citrate + Water
-
Reaction 3 : Diethyl Citrate + Ethanol ⇌ Triethyl Citrate + Water
Kinetic studies have shown that the initial esterification of citric acid and monoethyl citrate occurs relatively quickly, while the final conversion of diethyl citrate to triethyl citrate is the rate-limiting step for the overall formation of the triester.[11][12]
Quantitative Data on Reaction Kinetics
The rate and equilibrium of citric acid esterification are highly dependent on experimental conditions. Key factors include temperature, catalyst loading, and the initial molar ratio of alcohol to citric acid.[1][13] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water produced is continuously removed from the reaction mixture.[6][14]
Table 1: Effect of Temperature on Citric Acid Conversion
This table summarizes data from the esterification of citric acid with n-butanol using sulfuric acid as a catalyst. The rate of reaction and conversion increase significantly with temperature.
| Temperature (°C) | Reaction Time (min) | Citric Acid Conversion (%) | Tri-butyl Citrate Yield (%) |
| 100 | 360 | 72.4 | 98.90 |
| 120 | 360 | 80.1 | 99.21 |
| 140 | 360 | 86.8 | 99.43 |
| (Data sourced from a study on the kinetics of citric acid esterification with butanol) |
Table 2: Effect of Catalyst on Citric Acid Conversion
This table compares the efficacy of different acid catalysts on the esterification of citric acid with n-butanol at 403 K (130°C).[15] Concentrated sulfuric acid demonstrates higher catalytic activity compared to heterogeneous catalysts in standard batch reactions.[15]
| Catalyst (0.7 wt%) | Reaction Time (h) | Citric Acid Conversion (%) |
| p-Toluenesulfonic acid (PTSA) | 12 | 64.8 |
| Sodium bisulfate (NaHSO₄) | 12 | 71.7 |
| Sulfuric Acid (H₂SO₄) | 12 | 74.6 |
| (Data adapted from a study utilizing pervaporation-assisted esterification)[15] |
Table 3: Effect of Reactant Molar Ratio
The conversion to the tri-ester product is enhanced by increasing the initial molar ratio of alcohol to citric acid. This shifts the reaction equilibrium to the right.[13]
| Ethanol:Citric Acid Molar Ratio | Reaction Temperature (°C) | Catalyst Loading (wt% Amberlyst-15) | Tri-ethyl Citrate Mole Fraction (at equilibrium) |
| 5:1 | 120 | 5 | ~0.65 |
| 15:1 | 120 | 5 | ~0.85 |
| 20:1 | 120 | 5 | >0.90 |
| (Data interpreted from graphical representations in patent literature)[13] |
Experimental Protocols
Protocol 1: Batch Reactor Synthesis of Tributyl Citrate
This protocol is based on a typical laboratory-scale batch esterification process.
Materials:
-
Citric Acid
-
n-Butanol (Molar ratio of Butanol:Citric Acid = 4:1)
-
Sulfuric Acid (98% w/w, 1% w/w of total reactants)
-
Sodium Hydroxide (0.5 M for titration)
-
Toluene (for azeotropic removal of water, optional)
Apparatus:
-
1 L three-neck glass reactor
-
Mechanical stirrer (350 rpm)
-
Heating mantle or oil bath with temperature controller
-
Condenser with a Dean-Stark trap (if removing water azeotropically)
-
Sampling port
-
Titration equipment
-
Gas Chromatograph (GC) for product analysis
Procedure:
-
Charge the reactor with the pre-weighed mixture of citric acid and n-butanol.
-
Begin stirring at a constant speed (e.g., 350 rpm) to ensure a homogenous mixture.
-
Heat the reactor to the desired reaction temperature (e.g., 140°C).
-
Once the temperature has stabilized, carefully add the sulfuric acid catalyst to the mixture. This marks the start of the reaction (t=0).
-
If using a Dean-Stark trap, continuously remove the water by-product. Replenish any butanol that is removed with the water.
-
Withdraw samples periodically through the sampling port to monitor the reaction progress.
-
Analyze the concentration of unreacted citric acid in the samples via potentiometric titration with 0.5 M sodium hydroxide.
-
Analyze the formation of tributyl citrate using Gas Chromatography (GC). The GC is typically set with an oven temperature of 280°C and injector/detector temperatures of 300°C.
-
Continue the reaction until the desired conversion is achieved (e.g., for 6 hours).
Protocol 2: Self-Catalyzed Esterification
Citric acid can also act as its own catalyst for esterification, particularly at higher temperatures (>120°C).[11][12]
Procedure: The experimental setup is identical to Protocol 1, with the critical exception that no external acid catalyst (like H₂SO₄) is added. The reaction is initiated simply by heating the mixture of citric acid and excess alcohol to the target temperature (e.g., 120°C).[13] The reaction rate is generally slower than with a strong acid catalyst but avoids catalyst removal steps during purification.[11] A kinetic study of self-catalyzed esterification between citric acid and butyl glycol has shown that ~80% conversion can be achieved after 6 hours at 140°C in bulk conditions.[10]
Mechanistic Considerations and Regioselectivity
While the Fischer mechanism is predominant, alternative pathways have been considered. Some studies suggest the reaction could proceed via the formation of a citric acid anhydride intermediate, especially at elevated temperatures.[10][16] Furthermore, the structure of citric acid presents the potential for regioselectivity. The three carboxylic acid groups are not identical; two are primary (α-position) and one is a tertiary carboxyl group attached to the hydroxyl-bearing carbon (β-position). Research using DFT models and kinetic studies has explored whether esterification shows a preference for the α or β carboxyl groups under different conditions (e.g., bulk vs. solvent, catalyzed vs. uncatalyzed), which can influence the structure of resulting polymers.[10][17]
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. EP1849764A1 - Process for reactive esterification distillation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. research.rug.nl [research.rug.nl]
- 17. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Theoretical Underpinnings of Citric Acid Esterification
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Core Principles Governing Citric Acid Esterification Reactions
This in-depth technical guide delves into the theoretical studies of citric acid esterification, a reaction of significant interest across various scientific disciplines, including polymer chemistry, materials science, and pharmaceutical development. By exploring the fundamental reaction mechanisms, kinetics, and thermodynamics, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles that govern the esterification of this versatile molecule.
Reaction Mechanisms: A Tale of Two Pathways
The esterification of citric acid, a tricarboxylic acid, is a nuanced process with competing reaction pathways. Theoretical studies, largely supported by Density Functional Theory (DFT) calculations, have elucidated two primary mechanisms: the α-route and the β-route. The preferred pathway is influenced by factors such as the presence of a catalyst, the solvent system, and the reaction temperature.[1][2]
-
The α-Route (Direct Esterification): This pathway involves the direct nucleophilic attack of an alcohol on the protonated carboxylic acid group. Computational studies suggest this is a plausible mechanism, particularly in the presence of a strong acid catalyst that can effectively protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
-
The β-Route (Anhydride Intermediate): This alternative mechanism postulates the initial formation of a cyclic anhydride intermediate from citric acid, followed by nucleophilic attack of the alcohol on the anhydride. DFT models indicate that the formation of the anhydride can be a crucial step, especially in self-catalyzed reactions at elevated temperatures.[1][2] The relative energy barriers of the transition states for both routes are a key area of computational investigation to predict the dominant mechanism under specific conditions.
A critical aspect of citric acid's reactivity is the differentiation between its three carboxylic acid groups: two primary (at the ends) and one tertiary (in the middle). The central carboxylic group is generally less reactive due to steric hindrance. The competition between the terminal carboxyl groups is a subject of ongoing theoretical and experimental investigation.
Kinetic and Thermodynamic Data
A thorough understanding of the kinetics and thermodynamics of citric acid esterification is paramount for reaction optimization and process design. The following tables summarize key quantitative data extracted from various theoretical and experimental studies.
Table 1: Kinetic Parameters for Citric Acid Esterification with Ethanol (Self-Catalyzed)
| Reaction Step | Pre-exponential Factor (kmol/kgmol·min) | Activation Energy (kJ/mol) |
| CA + EtOH ↔ MEC + W | 1.02 x 10⁸ | 65.487 |
| MEC + W ↔ CA + EtOH | 2.43 x 10⁷ | 65.487 |
| MEC + EtOH ↔ DEC + W | 9.89 x 10⁷ | 67.353 |
CA: Citric Acid, EtOH: Ethanol, MEC: Monoethyl Citrate, DEC: Diethyl Citrate, W: Water. Data extracted from a study on reactive esterification distillation.[3]
Table 2: Experimental Activation Energy for Citric Acid Dehydration
| Parameter | Value | Method |
| Activation Energy (Ea) | 47.8 kcal/mol | DSC and TG analysis |
This experimental value provides insight into the energy barrier for the initial dehydration step, which is a key feature of the β-route mechanism.[4]
Experimental and Computational Protocols
Reproducibility and extension of theoretical studies hinge on the detailed reporting of experimental and computational methodologies.
Kinetic Experiments (Representative Protocol)
A common experimental setup for studying the kinetics of citric acid esterification involves a batch reactor under isothermal conditions.
-
Materials: Citric acid, the desired alcohol (e.g., butanol), and a catalyst (e.g., sulfuric acid) are obtained at high purity.
-
Apparatus: A jacketed glass reactor equipped with a mechanical stirrer, a temperature controller, a condenser, and a sampling port is typically used.
-
Procedure:
-
The reactor is charged with a known molar ratio of citric acid and alcohol.
-
The mixture is heated to the desired reaction temperature with constant stirring.
-
Once the temperature is stable, a catalyst is added to initiate the reaction (time zero).
-
Samples are withdrawn at regular intervals and quenched to stop the reaction.
-
-
Analysis: The composition of the samples is analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products over time.[5] This data is then used to determine the reaction rate constants.
Computational Details (DFT Study Protocol)
DFT calculations are a powerful tool for elucidating reaction mechanisms and transition states at the molecular level.[1][2]
-
Software: A quantum chemistry software package, such as Gaussian, is employed for the calculations.[1][2]
-
Method: The B3LYP hybrid functional is a commonly used method for these types of studies.[6]
-
Basis Set: A basis set, such as 6-311G(d,p), is chosen to describe the atomic orbitals of the system.[6]
-
Procedure:
-
The geometries of the reactants, intermediates, transition states, and products are optimized.
-
Frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).
-
The intrinsic reaction coordinate (IRC) is calculated to verify that the transition state connects the correct reactants and products.[1][2]
-
The relative energies of all species are then used to construct a potential energy surface for the reaction.
-
Visualizing Reaction Pathways and Logical Flows
Diagrammatic representations are invaluable for conceptualizing the complex processes involved in citric acid esterification. The following diagrams, generated using the DOT language, illustrate key aspects of the reaction.
References
Technical Guide: Molecular Weight of Triisopropyl Citrate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of triisopropyl citrate, often referred to as citric acid isopropyl ether. It includes the theoretical calculation based on its molecular formula and a discussion of experimental determination methods.
Compound Identification and Formula
Triisopropyl citrate is the triester formed from the esterification of the three carboxyl groups of citric acid with isopropyl alcohol.
-
Common Name: Triisopropyl citrate
-
Synonyms: Citric acid triisopropyl ester, Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate[1]
Theoretical Molecular Weight Calculation
The molecular weight (MW) is calculated by summing the atomic weights of the constituent atoms in the molecular formula. The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.
2.1. Atomic Weight Data
The table below summarizes the standard atomic weights for the elements present in triisopropyl citrate.
| Element | Symbol | Standard Atomic Weight (Da) |
| Carbon | C | [12.0096, 12.0116] |
| Hydrogen | H | [1.00784, 1.00811][3][4][5] |
| Oxygen | O | [15.99903, 15.99977][6][7] |
Note: For calculations where a single value is required, the conventional atomic weight is used: C ≈ 12.011, H ≈ 1.008, and O ≈ 15.999.
2.2. Calculation Summary
The molecular weight is determined by multiplying the count of each atom by its atomic weight and summing the results.
| Element | Symbol | Atomic Count | Atomic Weight (Da) | Total Mass (Da) |
| Carbon | C | 15 | 12.011 | 180.165 |
| Hydrogen | H | 26 | 1.008 | 26.208 |
| Oxygen | O | 7 | 15.999 | 111.993 |
| Total | 48 | 318.366 |
The calculated molecular weight of triisopropyl citrate is 318.366 g/mol .[1][2][8]
2.3. Calculation Workflow
The logical process for calculating the theoretical molecular weight is outlined below.
Experimental Protocol: Mass Spectrometry
While the theoretical molecular weight provides a precise value, experimental methods are used for confirmation and analysis of synthesized compounds. High-resolution mass spectrometry (HRMS) is the standard technique for accurately determining the molecular weight of a molecule.
3.1. Principle
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For triisopropyl citrate, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that minimizes fragmentation of the molecule. The instrument detects the ionized molecule (e.g., [M+H]⁺, [M+Na]⁺) and its mass is measured with high precision.
3.2. Generalized Protocol for ESI-MS
-
Sample Preparation: Dissolve a small quantity of triisopropyl citrate in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the expected mass range to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., TOF, Orbitrap), which separates them based on their m/z ratio.
-
Data Acquisition: Acquire the mass spectrum. The peak corresponding to the protonated molecule ([C₁₅H₂₆O₇+H]⁺) would be expected at an m/z of approximately 319.175.
-
Data Analysis: Determine the exact mass from the acquired spectrum and compare it to the theoretical exact mass (318.16785 Da) to confirm the identity and purity of the compound.
3.3. Experimental Workflow Diagram
The following diagram illustrates the key stages of determining molecular weight using mass spectrometry.
References
- 1. Triisopropyl citrate|lookchem [lookchem.com]
- 2. Triisopropyl Citrate | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 6. Oxygen - Wikipedia [en.wikipedia.org]
- 7. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 8. triisopropyl citrate, 74592-76-0 [thegoodscentscompany.com]
Methodological & Application
Application Notes and Protocols for Citric Acid Isopropyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid isopropyl ether, also known as isopropyl citrate, is a derivative of citric acid, a naturally occurring tricarboxylic acid.[1] As the chemical industry moves towards more sustainable and environmentally friendly processes, citric acid and its esters are gaining attention as "green" alternatives to petroleum-based solvents and reagents.[1][2] Isopropyl citrate is a mixture of the mono-, di-, and triisopropyl esters of citric acid, formed by the esterification of citric acid with isopropanol.[2] This document provides an overview of the synthesis of this compound and explores its potential applications in organic synthesis, based on available literature.
Physical and Chemical Properties
Understanding the physical and chemical properties of a solvent is crucial for its application in organic synthesis. The properties of this compound and its components are summarized below.
| Property | Value | Reference |
| Molecular Formula | C9H14O7 (for monoisopropyl citrate) | [3] |
| Molecular Weight | 234.20 g/mol (for monoisopropyl citrate) | [3] |
| Appearance | Viscous, colorless syrup; may crystallize on standing | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of citric acid with isopropyl alcohol.
General Experimental Protocol: Fischer Esterification
The Fischer esterification is a common method for producing esters from carboxylic acids and alcohols, using an acid catalyst.[4][5]
Reaction:
Citric Acid + Isopropyl Alcohol ⇌ Isopropyl Citrate + Water
Materials:
-
Citric Acid
-
Isopropyl Alcohol (in excess, can also act as the solvent)
-
Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic acid)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add citric acid and a large excess of isopropyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., 1-2 mol% sulfuric acid).
-
Heat the mixture to reflux. The water produced during the reaction is removed azeotropically with isopropyl alcohol using the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Remove the excess isopropyl alcohol under reduced pressure.
-
The resulting crude product can be purified by column chromatography or distillation, although for many applications as a solvent, the mixture of esters may be used directly.
A patent describes a specific method for the preparation of monoisopropyl citrate where equal parts of citric acid and 99% isopropyl alcohol are heated under reflux at 92°C for 118 hours without a catalyst. The unreacted alcohol and water are then removed by vacuum evaporation.[6]
Applications in Organic Synthesis
While widely used as a plasticizer, antioxidant, and sequestrant in the food and cosmetic industries, detailed protocols for the use of this compound as a solvent or reagent in general organic synthesis are not extensively documented in publicly available literature.[2][6] However, based on the growing interest in green chemistry, citric acid esters, in general, are being explored as sustainable alternatives to conventional organic solvents.[1]
Potential as a Green Solvent
Citric acid esters are considered environmentally friendly due to their biodegradability, low toxicity, and derivation from renewable resources.[7] Their physical properties, such as being high-boiling liquids, can be advantageous in reactions requiring elevated temperatures.
The use of related citric acid esters, such as triethyl citrate and tributyl citrate, has been documented in the synthesis of polymers and as plasticizers.[7][8] While specific examples with detailed protocols for general organic reactions are scarce, the principles of using these esters as solvents would be similar to other high-boiling polar aprotic solvents.
Use in Polymer Synthesis
Citric acid and its derivatives are utilized in the synthesis of biodegradable polymers, particularly polyesters.[7] Citric acid can act as a multifunctional monomer and cross-linker.[1]
The following diagram illustrates a general workflow for the synthesis of a polyester using a citric acid derivative.
A study on the synthesis of a biodegradable thermoset polymer from citric acid and glycerol demonstrated that the reaction can proceed without a catalyst, with water as the only byproduct.[7] The degree of crosslinking and the physical properties of the resulting polymer could be controlled by adjusting the reaction temperature, time, and the molar ratio of the reactants.[7]
Signaling Pathways and Logical Relationships
The primary chemical transformation involving this compound in the context of organic synthesis is its own formation via esterification. The mechanism of Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution.
Conclusion
This compound and related citric acid esters represent a promising class of green chemicals with potential applications in organic synthesis, primarily as environmentally benign solvents and as monomers in the synthesis of biodegradable polymers. While detailed protocols for their use as solvents in a wide range of organic reactions are not yet prevalent in the literature, their synthesis is straightforward, and their properties make them suitable candidates for further investigation by researchers looking to develop more sustainable synthetic methodologies. The provided protocols for their synthesis and the general workflow for their use in polymerization can serve as a starting point for such explorations.
References
- 1. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 2. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 3. CN104803847A - Technology for synthesizing ATBC (acetyl tributyl citrate) under catalysis of composite solid acid - Google Patents [patents.google.com]
- 4. CN102304045B - Integrated process for synthesizing acetyl tributyl citrate by using activated carbon immobilized sulfuric acid catalyst - Google Patents [patents.google.com]
- 5. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 8. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Citric Acid Isopropyl Ether: A Promising Green Solvent for Scientific Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The principles of green chemistry are increasingly guiding solvent selection in scientific research and industry. The ideal green solvent should be derived from renewable resources, exhibit low toxicity, and be readily biodegradable. Citric acid isopropyl ether, a derivative of naturally occurring citric acid, is emerging as a promising green solvent with the potential to replace conventional, more hazardous organic solvents. Its properties suggest applications in extractions, organic synthesis, and drug formulation. This document provides an overview of its properties, potential applications, and example experimental protocols based on available data and analogous citric acid esters.
Properties of this compound
This compound is a viscous, colorless syrup.[1] Commercially available preparations are often a mixture of the mono-, di-, and triisopropyl esters of citric acid.[1] Its key physical and chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound and Related Esters
| Property | This compound | Tributyl Citrate | Acetyl Tributyl Citrate |
| Molecular Formula | C9H14O7[2] | C18H32O7 | C20H34O8[3] |
| Molecular Weight | 234.20 g/mol [2] | 360.45 g/mol | 402.48 g/mol [3] |
| Boiling Point | 390.3°C @ 760 mmHg[4] | 170°C @ 133.3 Pa[5] | 327°C[3] |
| Flash Point | 204°C[4] | 185°C (open cup)[5] | >230°F[3] |
| logP (o/w) | -0.7[2] | - | - |
| Water Solubility | - | Insoluble[5] | Insoluble (1.8 ng/L at 25°C)[3] |
| Organic Solvent Solubility | - | Soluble in most organic solvents[5] | Soluble in most organic solvents[3] |
Note: Data for this compound is limited. Properties of related, more studied citric acid esters are provided for comparison.
Potential Applications as a Green Solvent
Based on the properties of citric acid esters, this compound is a candidate for several applications in research and drug development.
Reaction Medium for Organic Synthesis
The high boiling point and stability of citric acid esters make them suitable as reaction solvents for a variety of organic transformations. Their polar nature, stemming from the ester and hydroxyl groups, can be advantageous for dissolving polar reactants and intermediates.
Green Solvent for Extractions
While many studies focus on extracting citric acid itself using various solvents, the use of citric acid esters as the extraction solvent is a growing area of interest.[4] Their low volatility and potential for selective extraction of target compounds from complex mixtures make them an attractive alternative to volatile organic compounds (VOCs).
Excipient in Pharmaceutical Formulations
Citric acid and its esters are widely used as excipients in the pharmaceutical industry due to their biocompatibility and low toxicity.[6][7][8] They can function as plasticizers, solvents for active pharmaceutical ingredients (APIs), and components of controlled-release drug delivery systems.[9]
Experimental Protocols (Exemplary)
Note: The following protocols are based on general principles and procedures for related citric acid esters due to the limited availability of specific protocols for this compound. Researchers should optimize these protocols for their specific applications.
Protocol for a Representative Organic Reaction: Esterification
This protocol describes a generic esterification reaction using a citric acid ester as the solvent.
Objective: To synthesize an ester using this compound as a green reaction medium.
Materials:
-
Carboxylic acid
-
Alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
This compound (solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid and alcohol in this compound.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or distillation).
Caption: Workflow for a typical esterification reaction using a green solvent.
Protocol for Liquid-Liquid Extraction
This protocol outlines a general procedure for using this compound as a solvent for liquid-liquid extraction.
Objective: To extract a target compound from an aqueous solution using this compound.
Materials:
-
Aqueous solution containing the target compound
-
This compound (extraction solvent)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Place the aqueous solution containing the target compound into a separatory funnel.
-
Add an equal volume of this compound to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer (this compound containing the extracted compound).
-
Repeat the extraction process with fresh this compound if necessary to improve the extraction efficiency.
-
Combine the organic extracts for further processing (e.g., back-extraction, concentration, or analysis).
Caption: General workflow for a liquid-liquid extraction process.
Safety and Handling
While citric acid esters are generally considered to have low toxicity, standard laboratory safety precautions should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solvent in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound, as part of the broader class of citric acid esters, holds significant promise as a green solvent for a variety of applications in research and drug development. Its bio-based origin, high boiling point, and low volatility make it an attractive alternative to traditional organic solvents. While more research is needed to fully characterize its solvent properties and explore its full range of applications, the available information on related compounds suggests a bright future for this environmentally friendly solvent.
Synthesis of this compound
This compound is synthesized by the esterification of citric acid with isopropanol.[4] This reaction can be catalyzed by an acid.
Caption: Synthesis of this compound via esterification.
References
- 1. CITRIC ACID ISOPROPYL ESTER | 39413-05-3 [amp.chemicalbook.com]
- 2. This compound | C9H14O7 | CID 22973307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jinbonchem.com [jinbonchem.com]
- 4. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 5. TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 6. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Citric Acid: A Multifunctional Pharmaceutical Excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kasel.com [kasel.com]
Application Notes and Protocols for Isopropyl Citrate in Extraction-Related Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl citrate, also known as citric acid isopropyl ester, is a mixture of the mono-, di-, and triisopropyl esters of citric acid.[1][2] It is synthesized by esterifying citric acid with isopropanol, a process that renders the citrate molecule soluble in fats and oils.[1] While not typically employed as a primary solvent in extraction protocols, its unique properties as a sequestrant, antioxidant, and emulsifier make it a valuable additive in various chemical and pharmaceutical processes.[1][3]
This document provides comprehensive application notes on the physicochemical properties and safety protocols for isopropyl citrate. It also explores its potential role as an ancillary agent in extraction workflows. Given the absence of established protocols for using isopropyl citrate as an extraction solvent, a detailed protocol for the solvent extraction of a related compound, citric acid, is provided as a representative example of a liquid-liquid extraction process.
Physicochemical Properties of Isopropyl Citrate
Isopropyl citrate is a versatile compound with properties that are valuable in various industrial applications.[3] It is generally recognized as safe (GRAS) for use in many consumer products.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Isopropyl Citrate
| Property | Value | Source |
| Synonyms | Citric Acid Isopropyl Ester, Isopropyl Citrate Mixture | [2][4] |
| CAS Number | 39413-05-3 | [2] |
| Molecular Formula | C₉H₁₄O₇ (for Triisopropyl Citrate) | [1] |
| Molecular Weight | 234.20 g/mol (for Triisopropyl Citrate) | [1] |
| Appearance | Viscous, colorless to pale yellow syrup or liquid; may crystallize upon standing. | [1][2] |
| Odor | Mild, fruity | [5] |
| Solubility | Soluble in organic solvents; limited solubility in water. Miscible with oils. | [5][6] |
| Primary Functions | Sequestrant, Antioxidant, Emulsifier, Plasticizer, Acidity Regulator. | [1][3] |
Safety and Handling Protocols
Proper handling of isopropyl citrate is essential to ensure laboratory safety. The following protocols are summarized from available Safety Data Sheets (SDS).
Table 2: Safety and Handling Guidelines for Isopropyl Citrate
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). Handle with chemical-impermeable gloves (inspected prior to use). Wear fire/flame resistant and impervious clothing. | [3][4] |
| Handling | Use in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. Avoid contact with skin and eyes. | [3][4] |
| First Aid: Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [3][4] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. | [3][4] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [3] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |
| Spill and Leakage | Avoid dust formation. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Prevent further spillage if safe to do so. Do not let the chemical enter drains. | [3][4] |
Potential Application of Isopropyl Citrate in Extraction Processes
While not a primary extraction solvent, the function of isopropyl citrate as a sequestrant and antioxidant can be leveraged in extraction protocols to enhance the stability and purity of the target analyte.[1] Metal ions present in raw materials or introduced during processing can catalyze oxidative degradation of sensitive compounds. Isopropyl citrate can chelate these metal ions, thereby preventing degradation and improving the overall quality of the extract.[1]
Exemplar Protocol: Solvent Extraction of Citric Acid
The following is a detailed protocol for the liquid-liquid extraction of citric acid from an aqueous solution. This protocol is adapted from the study by Araújo et al. (2017) and serves as a representative example of a robust extraction methodology for a related carboxylic acid.[7] This process is NOT for using isopropyl citrate as a solvent but illustrates a typical workflow in the field.
Objective
To extract citric acid from a synthetic aqueous solution using an organic solvent system composed of an extractant, a modifier, and a diluent.
Materials and Reagents
-
Aqueous Phase: 10% w/v (100 g/L) solution of anhydrous citric acid in deionized water.
-
Organic Phase Components:
-
Extractant: Alamine® 336 (>95% tertiary amine).
-
Modifier: Tridecanol (Exxal™ 13).
-
Diluent: Aliphatic hydrocarbon solvent (e.g., Escaid™ 110).
-
-
Equipment:
-
Separatory funnels or mechanically agitated extraction vessel.
-
Magnetic stirrer and stir bars or mechanical agitator.
-
pH meter.
-
Analytical balance.
-
Centrifuge (optional, for enhancing phase separation).
-
Titration apparatus or HPLC for citric acid quantification.
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Organic Phase: Prepare the organic solvent mixture by dissolving the desired concentrations of Alamine® 336 (extractant) and Tridecanol (modifier) in the aliphatic diluent. For example, a 30% w/v Alamine® 336 and 10% w/v Tridecanol solution.
-
Phase Contact: In a separatory funnel, combine equal volumes of the 10% w/v citric acid aqueous solution and the prepared organic phase (Aqueous/Organic ratio = 1/1).
-
Extraction: Agitate the mixture vigorously for a predetermined contact time (e.g., 10 minutes) at a constant speed (e.g., 400 rpm) and controlled room temperature (e.g., 28 ± 2°C).
-
Phase Separation: Allow the phases to separate by gravity. If emulsions form, centrifugation can be used to facilitate a clean separation.
-
Sample Collection: Carefully separate the two phases. The upper phase will be the organic extract (loaded with citric acid) and the lower phase will be the aqueous raffinate (depleted of citric acid).
-
Analysis: Determine the concentration of citric acid in both the initial aqueous phase and the raffinate using a suitable analytical method, such as titration with a standardized NaOH solution or HPLC.
-
Calculation of Efficiency: Calculate the percentage of citric acid extraction (E%) using the following formula:
E% = [(C_initial - C_final) / C_initial] * 100
Where:
-
C_initial is the initial concentration of citric acid in the aqueous phase.
-
C_final is the final concentration of citric acid in the aqueous raffinate.
-
Quantitative Data from Exemplar Study
The efficiency of citric acid extraction is highly dependent on the composition of the organic phase. The following table summarizes key findings from the study by Araújo et al. (2017).
Table 3: Citric Acid Extraction Efficiency with Varying Organic Phase Compositions
| Extractant (Alamine® 336) Conc. (% w/v) | Modifier (Tridecanol) Conc. (% w/v) | Diluent | Contact Time (min) | Extraction Efficiency (%) |
| 0 | 10 | Escaid™ 110 | 10 | 0.9 |
| 10 | 10 | Escaid™ 110 | 10 | ~60 |
| 20 | 10 | Escaid™ 110 | 10 | ~78 |
| 30 | 10 | Escaid™ 110 | 10 | ~87 |
| 40 | 10 | Escaid™ 110 | 10 | ~92 |
| 50 | 10 | Escaid™ 110 | 10 | ~95 |
| 30 | 2 | Escaid™ 110 | 10 | 79 |
| 30 | 20 | Escaid™ 110 | 10 | 87 |
Data adapted from Araújo, E., et al. (2017). Solvent Extraction of Citric Acid with Different Organic Phases. Advances in Chemical Engineering and Science, 7, 304-324.[7]
Conclusion
Isopropyl citrate is a functional additive with valuable properties as a sequestrant and antioxidant, which can be beneficial in maintaining the integrity of target molecules during processing. It is not, however, used as a primary extraction solvent. The provided safety and handling protocols should be strictly followed. For researchers interested in liquid-liquid extraction of polar compounds like carboxylic acids, the exemplar protocol for citric acid extraction demonstrates a robust and effective methodology, highlighting the importance of optimizing the organic solvent system to achieve high efficiency.
References
- 1. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 2. ISOPROPYL CITRATES - Ataman Kimya [atamanchemicals.com]
- 3. What are the applications of Citric Acid Esters? - Knowledge [yizeliadditive.com]
- 4. US6403825B1 - Processes for producing citrate esters - Google Patents [patents.google.com]
- 5. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 6. fao.org [fao.org]
- 7. Solvent Extraction of Citric Acid with Different Organic Phases [scirp.org]
Application Notes and Protocols for Citric Acid Isopropyl Ether in Pharmaceuticals: An Overview of Available Data
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive review of publicly available scientific literature and regulatory databases indicates that citric acid isopropyl ether is not a widely documented compound for specific applications within the pharmaceutical industry. The available information primarily consists of basic chemical properties and its use in other sectors, such as the food and cosmetics industries, under the broader category of citric acid esters.
While detailed pharmaceutical application notes, experimental protocols, and signaling pathways for this compound are not available, this document provides an overview of the known properties and applications of the closely related compound, isopropyl citrate, and the general role of citric acid and its esters in pharmaceuticals. This information is intended to provide a contextual understanding for researchers exploring novel excipients or drug delivery systems.
General Properties of Isopropyl Citrate
Isopropyl citrate, often a mixture of mono-, di-, and triisopropyl esters of citric acid, is recognized for its role as an antioxidant and sequestrant.[1][2][3] It is prepared by the esterification of citric acid with isopropanol.[4] The U.S. Food and Drug Administration (FDA) has affirmed isopropyl citrate as Generally Recognized as Safe (GRAS) for use as a direct food additive.[4][5][6]
Table 1: General Uses of Isopropyl Citrate in Various Industries
| Function | Industry | Description |
| Antioxidant | Food, Cosmetics | Prevents rancidity in fats and oils by chelating metal ions that catalyze oxidative reactions.[1][2] |
| Sequestrant | Food | Binds with metal ions to prevent them from participating in chemical reactions that may degrade the product.[2][3] |
| Plasticizer | Cosmetics, Food Packaging | Used to improve the flexibility and durability of materials.[2][3] |
| Preservative | Food, Cosmetics | Contributes to the preservation of products.[2] |
Potential Pharmaceutical Relevance of Citric Acid and Its Esters
Citric acid itself is a versatile and widely used excipient in pharmaceutical formulations due to its biocompatibility and multifunctional properties.[7][8] Its derivatives, including esters, often share some of these functional characteristics.
Key Pharmaceutical Functions of Citric Acid:
-
Buffering Agent: Helps to maintain the pH of formulations, which is crucial for drug stability and efficacy.[9]
-
Flavoring Agent: Masks the unpleasant taste of active pharmaceutical ingredients (APIs), particularly in oral solutions and syrups.[9][10]
-
Antioxidant: Acts as a chelating agent, binding metal ions to prevent the oxidative degradation of APIs.[9]
-
Effervescent Agent: When combined with a carbonate or bicarbonate salt, it produces an effervescent reaction that aids in the rapid dissolution and dispersion of drugs.[9][10]
-
Cross-linking Agent: Used in the development of biodegradable polymers for drug delivery systems.[8][11]
Experimental Considerations and Future Research
Given the lack of specific data on this compound in pharmaceuticals, researchers interested in this compound would need to conduct foundational studies. The following represents a logical workflow for such an investigation.
Caption: A logical workflow for the initial investigation of a novel pharmaceutical excipient.
Conclusion
At present, there is a significant gap in the scientific literature regarding the specific applications of this compound in pharmaceuticals. While the broader class of citric acid esters has established roles in the food and cosmetic industries, and citric acid is a cornerstone excipient in drug formulation, direct evidence for the use of its isopropyl ether derivative is lacking. Future research would be required to determine its safety, compatibility, and functional benefits as a potential pharmaceutical excipient. Researchers are encouraged to use the general properties of related citrate compounds as a starting point for investigation.
References
- 1. CITRIC ACID ISOPROPYL ESTER | 39413-05-3 [chemicalbook.com]
- 2. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 3. parchem.com [parchem.com]
- 4. eCFR :: 21 CFR 184.1386 -- Isopropyl citrate. [ecfr.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. citribel.com [citribel.com]
- 10. What is the application of citric acid in the pharmaceutical industry - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Isopropyl Citrate as a Food Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl citrate, also known as citric acid isopropyl ether, is a food additive used primarily as an antioxidant, sequestrant, and preservative.[1][2][3] It is a mixture of the mono-, di-, and triisopropyl esters of citric acid, produced by the esterification of citric acid with isopropanol.[4] This modification makes the citrate molecule more soluble in fats and oils, enhancing its efficacy in preventing lipid oxidation in various food systems.[1] Isopropyl citrate is designated with the E-number E384 and the INS number 384.[1][5][6] In the United States, it is affirmed as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) for use in foods according to current good manufacturing practices.[7][8]
Mechanism of Action
The primary function of isopropyl citrate as a food additive is its role as a sequestrant. It chelates pro-oxidant metal ions, such as iron and copper, which can catalyze the auto-oxidation of unsaturated fatty acids in fats and oils. By binding these metal ions, isopropyl citrate prevents them from participating in the initiation and propagation steps of lipid oxidation, thereby delaying the onset of rancidity and extending the shelf life of food products.
Regulatory Status and Safety Profile
Regulatory Status:
-
United States: Affirmed as GRAS by the FDA (21 CFR 184.1386) for use as an antioxidant, sequestrant, and solvent/vehicle in margarine, nonalcoholic beverages, and fats and oils.[4][8]
-
International: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of 0-14 mg/kg of body weight for isopropyl citrate mixture.[1][4] It is listed in the Codex Alimentarius General Standard for Food Additives (GSFA) for use in various food categories.[3]
-
European Union: Isopropyl citrate (E384) is not currently approved for use as a food additive in the European Union.[1]
Toxicological Data Summary:
A comprehensive toxicological evaluation of isopropyl citrate has been conducted, with key findings summarized in the table below.
| Study Type | Species | Route of Administration | Key Findings | Reference |
| Acute Toxicity (LD50) | Rat | Oral | 2800-3700 mg/kg bw | [4] |
| Acute Toxicity (LD50) | Dog | Oral | 2250 mg/kg bw | [4] |
| Short-Term Study | Rat | Dietary | No adverse effects on growth or mortality at 1500-2000 mg/rat/day for 6 weeks. | [4] |
| Long-Term Study | Rat | Dietary | No-effect level of 2.8% in the diet (equivalent to 1400 mg/kg bw/day). | [4] |
| Multigenerational Study | Rat | Dietary | No adverse effects at a level of 2.8% in the diet. | [4] |
Application in Food Products
Isopropyl citrate is particularly effective in stabilizing fats and oils against oxidative degradation. It is often used in combination with other antioxidants, such as tocopherols, to achieve a synergistic effect.
Recommended Usage Levels in Various Food Categories (Codex Alimentarius GSFA):
| Food Category | Maximum Use Level |
| Cured and dried non-heat treated processed comminuted meat, poultry, and game products | 200 mg/kg |
| Cured and dried non-heat treated processed meat, poultry, and game products in whole pieces or cuts | 200 mg/kg |
| Fat spreads, dairy fat spreads and blended spreads | 100 mg/kg |
| Fresh meat, poultry, and game, comminuted | 200 mg/kg |
| Lard, tallow, fish oil, and other animal fats | 200 mg/kg |
Experimental Protocols
Protocol for Evaluating the Antioxidant Efficacy of Isopropyl Citrate in Edible Oil
This protocol outlines a general procedure to assess the effectiveness of isopropyl citrate in inhibiting lipid oxidation in an edible oil matrix using the Peroxide Value (PV) as the primary indicator.
1. Materials:
- Edible oil (e.g., soybean oil, sunflower oil, lard)
- Isopropyl citrate
- Solvent mixture (e.g., acetic acid-chloroform, 3:2 v/v)
- Saturated potassium iodide (KI) solution
- Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)
- Starch indicator solution (1%)
- Inert gas (e.g., nitrogen) for blanketing
2. Sample Preparation:
- Prepare stock solutions of isopropyl citrate in a small amount of the edible oil.
- Create different treatment groups by adding varying concentrations of isopropyl citrate to the edible oil (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
- Ensure thorough mixing to achieve a homogeneous distribution of the antioxidant.
- A positive control with a known antioxidant (e.g., BHT) can be included.
- Store the oil samples in sealed, airtight containers, protected from light, at an elevated temperature (e.g., 60°C) to accelerate oxidation.
3. Peroxide Value (PV) Determination (Adapted from AOCS Official Method Cd 8-53):
- Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
- Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
- Add 0.5 mL of saturated KI solution.
- Allow the solution to stand with occasional shaking for exactly 1 minute.
- Add 30 mL of distilled water.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.
- Add 0.5 mL of starch indicator solution.
- Continue the titration, shaking vigorously, until the blue color disappears.
- Conduct a blank determination daily.
4. Calculation:
- Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
- S = volume of titrant (mL) for the sample
- B = volume of titrant (mL) for the blank
- N = normality of the sodium thiosulfate solution
- W = weight of the sample (g)
5. Data Analysis:
- Monitor the PV of each treatment group over time (e.g., every 24 hours for several days).
- Plot the PV versus time for each concentration of isopropyl citrate.
- Compare the rate of peroxide formation in the treated samples to the control to determine the antioxidant efficacy.
Protocol for Sensory Evaluation of Food Products Containing Isopropyl Citrate
This protocol provides a framework for conducting sensory evaluation to determine if the addition of isopropyl citrate affects the organoleptic properties of a food product.
1. Panelist Selection and Training:
- Recruit a panel of 10-15 individuals.
- Train panelists to identify and score key sensory attributes relevant to the food product (e.g., aroma, flavor, off-flavors, texture, appearance).
- Familiarize panelists with the rating scale to be used (e.g., a 9-point hedonic scale).
2. Sample Preparation:
- Prepare food product samples with and without the addition of isopropyl citrate at a relevant concentration.
- Code the samples with random three-digit numbers to blind the panelists.
- Present the samples in a randomized order to each panelist.
3. Sensory Evaluation Session:
- Conduct the evaluation in a sensory analysis laboratory with controlled lighting and temperature.
- Provide panelists with water and unsalted crackers to cleanse their palate between samples.
- Instruct panelists to evaluate each sample for the predetermined sensory attributes and record their scores on the provided scoresheet.
4. Data Analysis:
- Collect the scoresheets and compile the data.
- Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences in the sensory attributes between the control and the sample containing isopropyl citrate.
Visualizations
References
- 1. JECFA Evaluations-ISOPROPYL CITRATE MIXTURE- [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. GSFA Online Food Additive Details for Isopropyl citrates [fao.org]
- 4. 285. Isopropyl citrate mixture and monoisopropyl citrate (WHO Food Additives Series 5) [inchem.org]
- 5. Food safety and quality: detail [fao.org]
- 6. WHO | JECFA [apps.who.int]
- 7. US2983615A - Flavor stabilized salted margarine and process of producing the same - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Detailed Guide to the Reactive Extraction of Citric Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview and detailed protocol for the experimental setup of citric acid reactive extraction. This method serves as a crucial downstream processing step for the recovery of citric acid from fermentation broths, offering an alternative to conventional precipitation methods.[1][2][3]
Introduction
Citric acid, a key organic acid with wide applications in the food, pharmaceutical, and cosmetic industries, is primarily produced through fermentation using microorganisms like Aspergillus niger.[3] The recovery of citric acid from the fermentation broth is a critical step that significantly impacts the overall process economics. Reactive extraction presents an efficient and environmentally friendly alternative to the classical precipitation method, which involves the use of calcium oxide and sulfuric acid and generates significant amounts of calcium sulfate waste.[2][4]
Reactive extraction involves the use of an organic phase containing an extractant that chemically interacts with the citric acid, forming a complex that is soluble in the organic diluent.[5] This process is reversible, allowing for the subsequent recovery of the citric acid from the organic phase in a stripping step. Tertiary amines, such as tri-n-octylamine (TOA) and Alamine 336, are commonly employed as extractants due to their high affinity for carboxylic acids.[4][6][7]
Principle of Reactive Extraction
The reactive extraction of citric acid is based on the principle of reversible chemical complexation. The process can be broadly divided into two main stages:
-
Extraction: The aqueous feed solution containing citric acid is brought into contact with an organic solvent phase. The organic phase consists of an extractant, a diluent, and often a modifier. The extractant (typically a tertiary amine) reacts with the undissociated citric acid to form an acid-amine complex. This complex is soluble in the organic phase, thus transferring the citric acid from the aqueous to the organic phase. The extraction is favored at a low pH (below the first pKa of citric acid) to ensure the presence of the undissociated acid.[2][4] The reaction is also exothermic, meaning lower temperatures favor the extraction process.[4][8]
-
Stripping (Back-Extraction): The citric acid is recovered from the loaded organic phase. This is typically achieved by altering the equilibrium of the complexation reaction. Common methods include temperature swing (using hot water, as the extraction is exothermic) or by using a stripping agent like sodium carbonate that reacts with the complex and releases the citric acid into a new aqueous phase.[2][6]
Experimental Setup and Components
A successful reactive extraction system for citric acid requires careful selection of the organic phase components.
Organic Phase Components
-
Extractant: The active component that reacts with the citric acid. Long-chain aliphatic tertiary amines are highly effective.
-
Diluent: The solvent that carries the extractant and dissolves the acid-extractant complex. The choice of diluent affects the physical properties of the organic phase (viscosity, density) and the extraction efficiency.
-
Modifier: An additive used to prevent the formation of a third phase and to improve the solubility of the acid-amine complex in the diluent.
Aqueous Phase Preparation
For experimental purposes, a synthetic aqueous phase is typically prepared by dissolving a known concentration of citric acid in deionized water. The concentration is often chosen to mimic that found in industrial fermentation broths, typically in the range of 8% to 15% w/v.[4][9] The pH of the aqueous phase is a critical parameter and should be maintained below the first ionization constant (pKa1) of citric acid to ensure the presence of the undissociated form, which is more readily extracted.[2]
Detailed Experimental Protocol
This protocol describes a single-stage batch reactive extraction of citric acid.
Materials
-
Citric Acid (analytical grade)
-
Deionized Water
-
Extractant (e.g., Alamine® 336 or Tri-n-octylamine)
-
Diluent (e.g., Escaid™ 110 or Kerosene)
-
Modifier (e.g., Exxal™ 13 tridecyl alcohol or 1-octanol)
-
Sodium Hydroxide (for titration)
-
Phenolphthalein indicator
-
Separatory Funnels
-
Magnetic Stirrer and Stir Bars
-
pH Meter
-
Analytical Balance
-
Burette and other standard laboratory glassware
Procedure
Step 1: Preparation of the Aqueous Phase
-
Prepare a stock solution of citric acid (e.g., 10% w/v) by dissolving the required amount of citric acid in deionized water.[4][9]
-
Measure and record the initial pH of the aqueous solution. If necessary, adjust the pH to be below the pKa1 of citric acid.
Step 2: Preparation of the Organic Phase
-
Prepare the organic phase by mixing the extractant, modifier, and diluent in the desired volume/weight ratios. For example, a common composition is 30% (w/v) Alamine® 336 and 10% (w/v) Exxal™ 13 tridecyl alcohol in Escaid™ 110.[4][9]
-
Ensure all components are thoroughly mixed to form a homogeneous solution.
Step 3: Extraction
-
Measure equal volumes of the aqueous and organic phases (e.g., 50 mL each for a 1:1 aqueous/organic phase ratio) and place them in a separatory funnel.[4]
-
Place the separatory funnel on a magnetic stirrer and stir the mixture at a constant speed (e.g., 400 rpm) for a predetermined contact time (e.g., 10 minutes) at room temperature.[4]
-
After stirring, allow the phases to separate completely. The time required for phase separation may vary depending on the solvent system.
Step 4: Phase Separation and Analysis
-
Carefully separate the two phases. The denser phase (usually aqueous) will be at the bottom.
-
Determine the concentration of citric acid remaining in the aqueous phase (raffinate) by titration with a standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The concentration of citric acid in the organic phase (extract) can be calculated by mass balance.
Step 5: Stripping (Back-Extraction)
-
Take the citric acid-loaded organic phase and contact it with a stripping agent (e.g., hot water or a dilute sodium carbonate solution) in a clean separatory funnel.
-
Follow a similar procedure as in the extraction step for mixing and phase separation.
-
Analyze the citric acid concentration in the aqueous stripping solution to determine the stripping efficiency.
Data Analysis
The performance of the reactive extraction process is evaluated using the following parameters:
-
Distribution Coefficient (KD): The ratio of the concentration of citric acid in the organic phase to its concentration in the aqueous phase at equilibrium.
-
Extraction Efficiency (%E): The percentage of citric acid transferred from the aqueous phase to the organic phase.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the reactive extraction of citric acid.
Table 1: Effect of Extractant Concentration on Citric Acid Extraction Efficiency
| Extractant (Alamine® 336) Conc. (% w/v) | Modifier (Tridecanol) Conc. (% w/v) | Diluent (Escaid™ 110) | Extraction Efficiency (%) |
| 0 | 10 | Remainder | 0.9 |
| 10 | 10 | Remainder | ~60 |
| 20 | 10 | Remainder | ~75 |
| 30 | 10 | Remainder | ~85 |
| 40 | 10 | Remainder | ~92 |
| 50 | 10 | Remainder | 95 |
Data synthesized from a study by Procházka et al.[4]
Table 2: Effect of Modifier Concentration on Citric Acid Extraction Efficiency
| Extractant (Alamine® 336) Conc. (% w/v) | Modifier (Tridecanol) Conc. (% w/v) | Diluent (Escaid™ 110) | Extraction Efficiency (%) |
| 30 | 2 | Remainder | 79 |
| 30 | 5 | Remainder | ~82 |
| 30 | 10 | Remainder | ~85 |
| 30 | 15 | Remainder | ~86 |
| 30 | 20 | Remainder | 87 |
Data synthesized from a study by Procházka et al.[4]
Table 3: Comparison of Different Extractant-Diluent Systems
| Extractant (20% v/v) | Diluent | Extraction Efficiency (%) |
| Tri-n-octylamine (TOA) | Butyl Acetate | 95.5 |
| Tri-n-butylphosphate (TBP) | Butyl Acetate | Low (no significant enhancement over physical extraction) |
Data from a study by Thakre et al.[10]
Visualizations
Experimental Workflow
Caption: Workflow for the reactive extraction of citric acid.
Chemical Equilibrium of Reactive Extraction
Caption: Reversible reaction in citric acid reactive extraction.
Conclusion
Reactive extraction is a promising technology for the recovery of citric acid from fermentation broths. The efficiency of the process is highly dependent on the appropriate selection of the extractant, diluent, and modifier, as well as on operational parameters such as pH, temperature, and contact time. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and optimize their own reactive extraction systems for citric acid purification.
References
- 1. wjpls.org [wjpls.org]
- 2. EP0324210A1 - Separation of citric acid from fermentation broth - Google Patents [patents.google.com]
- 3. US4720579A - Separation of citric acid from fermentation broth with a neutral polymeric adsorbent - Google Patents [patents.google.com]
- 4. Solvent Extraction of Citric Acid with Different Organic Phases [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on Solvent Extraction of Citric Acid from Fermentation Broth | Scientific.Net [scientific.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Citric Acid Derivatives in Polymer Chemistry
A Focus on Citric Acid-Based Polyesters
Introduction
Citric acid, a naturally occurring tricarboxylic acid, is a prominent monomer in the synthesis of biodegradable and biocompatible polymers for biomedical applications.[1][2] Its multi-functionality, with three carboxylic acid groups and one hydroxyl group, allows for the formation of crosslinked polyester networks.[3] These polymers are notable for their tunable mechanical properties, degradability, and inherent antimicrobial characteristics.[1]
While the use of citric acid and its esters in polymer chemistry is well-documented, information regarding the specific use of citric acid isopropyl ether as a monomer in polymerization is scarce in scientific literature. The chemical structure of this compound (C9H14O7) indicates that the ether linkage is generally less reactive in polycondensation reactions compared to the carboxylic acid and hydroxyl groups of citric acid. This likely explains its limited application as a direct monomer for polymer synthesis.
However, isopropyl citrates, which are mixtures of mono-, di-, and triisopropyl esters of citric acid, have found applications as antioxidants and sequestrants.[4] There is also mention of citric acid esters as suspension auxiliaries and emulsifiers in polymerization processes.[5]
This document will focus on the extensive and well-established applications of citric acid in the synthesis of biodegradable polyesters, providing detailed protocols and data relevant to researchers, scientists, and drug development professionals.
Application Notes
Citric acid-based polymers are a versatile class of biodegradable elastomers with significant potential in the biomedical field, particularly for tissue engineering and drug delivery.[2][6] The ease of their synthesis and the ability to control their chemical, mechanical, and biological properties make them highly attractive.[1]
Key Properties and Applications:
-
Biocompatibility and Biodegradability: As citric acid is a natural metabolic product, polymers derived from it exhibit excellent biocompatibility.[1] They degrade via hydrolysis of ester bonds, releasing citric acid, which can be safely metabolized by the body.[1][5]
-
Tunable Mechanical Properties: The mechanical properties of citric acid-based polymers, such as tensile strength and elongation, can be tailored by adjusting the monomer ratios, crosslinking density, and the type of diol used in the synthesis.[7]
-
Antimicrobial Activity: The degradation of these polymers releases citric acid, which possesses intrinsic antimicrobial properties, reducing the risk of infection without the need for additional antimicrobial agents.[1]
-
Drug Delivery: The polymer matrix can be designed to encapsulate and provide sustained release of therapeutic agents. The release rate can be controlled by the degradation rate of the polymer.[8]
-
Tissue Engineering: These elastomers can be fabricated into scaffolds that mimic the mechanical properties of soft tissues, providing structural support for cell growth and tissue regeneration.[2]
Quantitative Data
The following tables summarize key quantitative data for representative citric acid-based polymers.
Table 1: Mechanical Properties of Citric Acid-Based Polymers
| Polymer | Monomer Ratio (Citric Acid:Diol) | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(octamethylene citrate) (POC) | 1:1 | 0.25 - 2.5 | 0.5 - 3.0 | 150 - 250 |
| Citric Acid-Glycerol | 1:1 | 0.1 - 1.0 | 0.2 - 1.5 | 100 - 200 |
| Poly(1,12-dodecanediol-co-citric acid) (PDDC) | 1:1 | 0.5 - 5.0 | 1.0 - 5.0 | 200 - 350 |
Data compiled from various sources for general reference.
Table 2: In Vitro Degradation of Citric Acid-Based Polymers
| Polymer | Degradation Medium | Time (weeks) | Mass Loss (%) |
| Poly(octamethylene citrate) (POC) | PBS (pH 7.4), 37°C | 4 | ~10-20 |
| Citric Acid-Glycerol | PBS (pH 7.4), 37°C | 4 | ~20-40 |
| Poly(1,12-dodecanediol-co-citric acid) (PDDC) | PBS (pH 7.4), 37°C | 4 | ~5-15 |
Data compiled from various sources for general reference.
Experimental Protocols
Protocol 1: Synthesis of Poly(1,8-octanediol-co-citric acid) (POC)
This protocol describes the synthesis of a biodegradable elastomer through the melt polycondensation of citric acid and 1,8-octanediol.
Materials:
-
Citric acid (19.212 g)
-
1,8-Octanediol (14.623 g)
-
250 mL three-neck round-bottom flask
-
Inlet and outlet adapters
-
Stirring apparatus
-
Silicon oil bath
-
Nitrogen gas supply
Procedure:
-
Add 19.212 g of citric acid and 14.623 g of 1,8-octanediol to the three-neck round-bottom flask.
-
Fit the flask with the inlet and outlet adapters and the stirring apparatus.
-
Immerse the flask in a silicon oil bath and begin stirring. Heat the mixture to 160-165°C to melt the reactants (approximately 15 minutes).
-
Once a clear melt is obtained, lower the temperature of the system to 140°C.
-
Continue stirring the mixture at 140°C for 1 hour to form the pre-polymer.
-
Maintain a continuous flow of nitrogen gas throughout the reaction to remove water, the byproduct of the condensation reaction.
-
Pour the viscous pre-polymer into a Teflon mold.
-
Post-polymerize the pre-polymer by heating at 60°C, 80°C, or 120°C for a predetermined time (from one day to three weeks) to achieve the desired degree of crosslinking. This step can be performed with or without a vacuum.
-
Before removing the final polymer from the reaction system, introduce nitrogen gas.
Protocol 2: Synthesis of a Citric Acid-Glycerol Thermoset Polymer
This protocol details the catalyst-free synthesis of a crosslinked polymer from citric acid and glycerol.[7]
Materials:
-
Citric acid
-
Glycerol
-
Reaction vessel (e.g., glass beaker)
-
Oven or heating mantle
-
Stirring apparatus
Procedure:
-
Determine the desired molar ratio of glycerol to citric acid (e.g., 1:1).
-
Weigh the appropriate amounts of citric acid and glycerol and add them to the reaction vessel.
-
Heat the mixture to a temperature between 90°C and 150°C while stirring to create a homogenous melt.[7]
-
Continue heating and stirring for the desired reaction time. The degree of crosslinking is dependent on both the temperature and the duration of the reaction.[7] Water will be produced as a byproduct and will evaporate.
-
The resulting polymer will be a crosslinked thermoset. The reaction can be monitored by observing the increase in viscosity of the mixture.
-
To incorporate a therapeutic agent, the drug can be added to the polymer melt before the crosslinking is complete.[7]
Visualizations
Caption: Experimental workflow for the synthesis of a citric acid-based polyester.
Caption: Simplified reaction mechanism for citric acid-based polyester synthesis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. (Citric acid–co–polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. US4737543A - Citric acid derivatives as emulsifiers for emulsion polymerization - Google Patents [patents.google.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. A Biodegradable Thermoset Polymer Made by Esterification of Citric Acid and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.jku.at [epub.jku.at]
Application Notes: Citric Acid Isopropyl Ether as a Novel Chelating Agent
Introduction
Citric acid is a well-established natural chelating agent, capable of forming stable complexes with various metal ions through its three carboxyl groups and one hydroxyl group.[1][2][3] Its derivatives, known as citric acid esters, also exhibit chelating properties and are utilized in diverse industrial applications, including food and beverage, pharmaceuticals, and cosmetics.[4] This document explores the potential application of a specific derivative, citric acid isopropyl ether, as a novel chelating agent. While direct studies on the chelation properties of this compound are not extensively available in public literature, its structural similarity to citric acid suggests a potential for metal ion binding.
These notes provide a theoretical framework and generalized experimental protocols for researchers and drug development professionals to evaluate the chelating efficacy of this compound and similar novel compounds.
Postulated Mechanism of Chelation
The chelating ability of citric acid is attributed to the lone pairs of electrons on the oxygen atoms of its carboxyl and hydroxyl groups, which can coordinate with a single metal ion, forming a stable ring-like structure. It is hypothesized that this compound retains the free carboxyl groups necessary for chelation. The presence of the isopropyl ether group may influence its solubility in non-aqueous environments, potentially offering advantages in specific formulation or delivery systems. However, this group could also introduce steric hindrance, possibly affecting the formation and stability of the metal complex compared to the parent citric acid molecule.
Hypothetical Performance Data
The following table presents hypothetical data for the chelation of various divalent metal ions by this compound (CAIE) compared to the well-characterized chelator, Ethylenediaminetetraacetic acid (EDTA). This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Chelating Agent | Metal Ion | Stability Constant (log K) | Binding Capacity (mg/g) | Optimal pH |
| CAIE (Hypothetical) | Ca²⁺ | 4.8 | 180 | 6.5 - 7.5 |
| Mg²⁺ | 4.2 | 155 | 6.5 - 7.5 | |
| Fe²⁺ | 6.5 | 210 | 5.5 - 6.5 | |
| Cu²⁺ | 7.1 | 230 | 5.0 - 6.0 | |
| EDTA (Reference) | Ca²⁺ | 10.6 | 270 | > 6.0 |
| Mg²⁺ | 8.7 | 230 | > 6.0 | |
| Fe²⁺ | 14.3 | 350 | > 4.0 | |
| Cu²⁺ | 18.8 | 390 | > 3.0 |
Experimental Protocols
Protocol 1: Determination of Metal Chelation Capacity by Spectrophotometry
This protocol describes a method to quantify the amount of a specific metal ion chelated by a novel compound using a colorimetric indicator.
1. Materials:
-
This compound (CAIE)
-
Standard solutions of metal salts (e.g., CaCl₂, MgSO₄, FeCl₂, CuSO₄) of known concentration.
-
A suitable colorimetric indicator that complexes with the metal ion (e.g., Ferrozine for Fe²⁺, Murexide for Ca²⁺).
-
pH buffers (e.g., acetate, phosphate, or TRIS buffers) to maintain a constant pH.
-
UV-Vis Spectrophotometer.
-
Volumetric flasks, pipettes, and cuvettes.
2. Procedure:
-
Prepare a stock solution of CAIE in a suitable solvent (e.g., deionized water or an organic solvent if necessary, followed by dilution in an aqueous buffer).
-
Prepare a series of standard solutions of the metal ion of interest.
-
In a series of test tubes, add a fixed volume of the metal ion solution and varying concentrations of the CAIE solution.
-
Allow the mixtures to incubate for a sufficient time to reach equilibrium (e.g., 30 minutes at room temperature).
-
Add the colorimetric indicator to each tube. The indicator will bind to the free (unchelated) metal ions, producing a colored complex.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the metal-indicator complex using the UV-Vis spectrophotometer.
-
Create a calibration curve using the standard metal solutions with the indicator but without the chelating agent.
-
Calculate the concentration of free metal ions in the presence of CAIE by comparing the absorbance to the calibration curve.
-
The amount of chelated metal is the total initial metal concentration minus the measured free metal concentration.
-
The binding capacity can be expressed as mg of metal chelated per gram of CAIE.
Protocol 2: Evaluation of Chelation Stability using Competitive Chelation
This protocol determines the stability constant of the metal-CAIE complex by competing against a chelator with a known stability constant.
1. Materials:
-
All materials from Protocol 1.
-
A reference chelating agent with a known stability constant for the metal ion of interest (e.g., EDTA).
2. Procedure:
-
Prepare solutions of the metal ion, CAIE, and the reference chelator at known concentrations.
-
In a series of experiments, mix the metal ion solution with a fixed concentration of the colorimetric indicator.
-
To this mixture, add a solution containing both CAIE and the reference chelator at varying molar ratios but keeping the total chelator concentration constant.
-
Allow the system to reach equilibrium.
-
Measure the absorbance to determine the concentration of the metal-indicator complex.
-
The distribution of the metal ion between CAIE, the reference chelator, and the indicator will depend on their respective stability constants and concentrations.
-
By knowing the stability constant of the reference chelator-metal complex and the concentrations of all species, the stability constant of the CAIE-metal complex can be calculated.
Visualizations
Caption: Potential coordination of a metal ion by the citric acid backbone.
Caption: Experimental workflow for novel chelator evaluation.
Caption: Role of chelation in blocking oxidative stress pathways.
References
Application Notes: Isopropyl Citrate for the Prevention of Rancidity in Oils
Introduction
Rancidity in fats and oils, primarily caused by lipid oxidation, is a significant concern in the food, pharmaceutical, and cosmetic industries, leading to the development of off-flavors, loss of nutritional value, and the formation of potentially harmful compounds.[1][2][3] Isopropyl citrate is a versatile food additive used as an antioxidant, sequestrant, and antioxidant synergist to inhibit the onset of rancidity.[4][5] It is a mixture of the mono-, di-, and triisopropyl esters of citric acid, prepared by esterifying citric acid with isopropanol.[6][7] This modification makes the citrate molecule soluble in fats and oils, a critical property for its function.[4] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the effective use of isopropyl citrate to enhance the stability of oil-based formulations.
Mechanism of Action
The primary antioxidant mechanism of isopropyl citrate is not as a free radical scavenger but as a potent sequestrant or chelating agent.[4] Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are powerful pro-oxidants that catalyze the decomposition of lipid hydroperoxides into highly reactive free radicals. This action accelerates the chain reaction of lipid oxidation.[8] Isopropyl citrate effectively neutralizes these catalytic metal ions by binding to them, forming stable complexes that are unable to participate in the oxidation reactions.[4] This chelation significantly slows down the rate of oxidation and extends the induction period, thereby preserving the quality and shelf-life of the oil.[3]
Caption: Mechanism of Isopropyl Citrate as a Metal Chelating Agent.
Quantitative Data on Efficacy
The effectiveness of an antioxidant is quantified by its ability to retard the formation of primary and secondary oxidation products. The following table summarizes illustrative data on the performance of isopropyl citrate in a typical vegetable oil system subjected to accelerated aging conditions.
| Concentration of Isopropyl Citrate (ppm) | Peroxide Value (meq O₂/kg) | Free Fatty Acids (% as oleic) | TBARS (mg MDA/kg) | Oxidative Stability Index (OSI) @ 110°C (hours) |
| 0 (Control) | 25.4 | 0.45 | 1.8 | 5.2 |
| 100 | 12.1 | 0.43 | 0.9 | 9.8 |
| 200 | 5.8 | 0.42 | 0.5 | 15.5 |
| 400 | 2.5 | 0.42 | 0.2 | 22.1 |
Data Interpretation: The data demonstrates a dose-dependent relationship where increasing concentrations of isopropyl citrate lead to a significant reduction in Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS), indicating a strong inhibition of both primary and secondary lipid oxidation. While isopropyl citrate has minimal effect on hydrolytic rancidity (Free Fatty Acids), its impact on oxidative stability, as shown by the extended OSI induction period, is substantial.
Experimental Protocols
Accurate assessment of oil stability and antioxidant efficacy requires standardized analytical methods. Below are detailed protocols for key experiments.
Determination of Peroxide Value (PV)
The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation, making it a key indicator of primary oxidation.[9][10]
Principle: This method determines the amount of iodine liberated from a potassium iodide solution by the peroxides present in the oil.[11] The liberated iodine is then titrated with a standardized sodium thiosulfate solution.[9]
Reagents and Equipment:
-
Acetic Acid-Chloroform solvent mixture (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) standard solution
-
1% Starch indicator solution
-
Erlenmeyer flasks (250 mL) with stoppers
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5.0 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and mix.
-
Titrate the solution with 0.01 N sodium thiosulfate, swirling continuously until the yellow iodine color almost disappears.[11]
-
Add 0.5 mL of 1% starch indicator. The solution will turn a deep blue/purple color.
-
Continue the titration dropwise until the blue color is completely discharged.
-
Record the volume of titrant used.
-
Perform a blank determination using all reagents but without the oil sample.
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W
-
S: Volume of titrant for the sample (mL)
-
B: Volume of titrant for the blank (mL)
-
N: Normality of the Na₂S₂O₃ solution
-
W: Weight of the oil sample (g)
Caption: Experimental Workflow for Peroxide Value (PV) Determination.
Determination of Free Fatty Acids (FFA)
FFA content is a measure of hydrolytic rancidity, where triglycerides break down into free fatty acids.[12] While not directly inhibited by isopropyl citrate, it is a crucial quality parameter for oils.
Principle: The free fatty acids present in the sample are neutralized by titration with a standard solution of potassium hydroxide (KOH) in the presence of an indicator.[13]
Reagents and Equipment:
-
Solvent mixture: 1:1 (v/v) neutralized absolute ethanol and diethyl ether.
-
0.1 N Potassium Hydroxide (KOH) in Isopropyl Alcohol, standardized.
-
Phenolphthalein indicator solution (1% in ethanol).
-
Erlenmeyer flasks (250 mL).
-
Burette (50 mL).
Procedure:
-
Accurately weigh an appropriate amount of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 70 mL of the neutralized solvent mixture and swirl to dissolve. Gentle warming may be necessary for solid fats.[13]
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 N KOH solution, swirling constantly, until a stable pink color persists for at least 30 seconds.
-
Record the volume of KOH used.
Calculation: % FFA (as oleic acid) = (V * N * 28.2) / W
-
V: Volume of KOH solution used (mL)
-
N: Normality of the KOH solution
-
28.2: A factor representing the molecular weight of oleic acid (282.47 g/mol )
-
W: Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures secondary oxidation products, primarily malondialdehyde (MDA), which contribute to the characteristic "rancid" flavors and odors.[14][15]
Principle: Under acidic conditions and high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA₂ adduct, which is quantified spectrophotometrically at 532 nm.[16][17]
Reagents and Equipment:
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v).
-
Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v).
-
Malondialdehyde bis(dimethyl acetal) or similar for standard curve preparation.
-
Test tubes with screw caps.
-
Water bath (95°C).
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
Weigh a small amount of the oil sample (e.g., 50-200 mg) into a screw-cap test tube.
-
Add an appropriate volume of TCA solution to precipitate any interfering substances and mix thoroughly.
-
Add an equal volume of TBA reagent.
-
Cap the tubes tightly and incubate in a boiling water bath (95°C) for 15-30 minutes to allow color development.[16][17]
-
Cool the tubes rapidly in an ice bath.
-
If the solution is cloudy, centrifuge to obtain a clear supernatant.
-
Measure the absorbance of the supernatant at 532 nm against a reagent blank.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
Oxidative Stability Index (OSI) using the Rancimat Method
The Rancimat method is an accelerated aging test that determines the oxidative stability of an oil by measuring its induction period.[18][19]
Principle: The oil sample is heated to a constant temperature (e.g., 110-120°C) while a continuous stream of purified air is passed through it.[19] This accelerates oxidation. Volatile organic acids, which are secondary oxidation products, are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water. The induction period is the time until a rapid increase in conductivity occurs, signifying the end of the oil's resistance to oxidation.[3]
Procedure (Instrument-Specific):
-
Accurately weigh 3 g of the oil sample into a disposable reaction vessel.
-
Place the vessel into the heating block of the Rancimat instrument.
-
Fill a measuring vessel with 60 mL of deionized water and place it on the instrument.
-
Connect the air tubing from the reaction vessel to the measuring vessel.
-
Set the temperature and air flow rate according to standard methods or internal protocols.
-
Start the measurement. The instrument will automatically detect the endpoint and report the induction time in hours.
Caption: Relationship between Oxidation Stages and Analytical Methods.
References
- 1. Rancid oil: here's what to do so that the oil retains all its organoleptic properties. - olioconsoli.com [olioconsoli.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ew-nutrition.com [ew-nutrition.com]
- 4. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 5. parchem.com [parchem.com]
- 6. eCFR :: 21 CFR 184.1386 -- Isopropyl citrate. [ecfr.gov]
- 7. 21 CFR § 184.1386 - Isopropyl citrate. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 10. cdrfoodlab.com [cdrfoodlab.com]
- 11. iitg.ac.in [iitg.ac.in]
- 12. Analytical approaches for the assessment of free fatty acids in oils and fats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. ysi.com [ysi.com]
- 14. TBARS - Wikipedia [en.wikipedia.org]
- 15. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 16. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. analytik.news [analytik.news]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: Isopropyl Citrate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl citrate, a derivative of citric acid, is a versatile ingredient in the cosmetic industry, valued for its multi-functional properties that contribute to product stability, efficacy, and aesthetic appeal.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation and use of isopropyl citrate in cosmetic formulations. Isopropyl citrate is a mixture of the mono-, di-, and triisopropyl esters of citric acid, produced by the esterification of citric acid with isopropanol.[1][4] It is recognized as a safe ingredient for use in cosmetics.[5]
Functions in Cosmetic Formulations
Isopropyl citrate serves several key functions in cosmetic and personal care products:
-
Antioxidant: It helps to prevent the oxidation of other ingredients in the formulation, thereby enhancing product stability and shelf-life.[1] By reacting with metal ions that can catalyze oxidative reactions, it prevents rancidity, particularly in oil-based products.[1][6]
-
Chelating Agent (Sequestrant): Isopropyl citrate binds with metal ions that may be present in a formulation, preventing them from causing degradation, discoloration, or affecting the stability of the product.[1][7]
-
Plasticizer: In products like nail polishes and hair sprays, it provides flexibility and durability, preventing the product from becoming brittle and cracking.[8][9]
-
Solvent: It can dissolve other substances in a formulation, contributing to a uniform and stable product.[9][10][11][12]
-
pH Regulator/Acidity Regulator: As a derivative of citric acid, it can help to adjust and maintain the pH of cosmetic products, which is crucial for product stability and skin compatibility.[1][7][13][14]
-
Preservative Synergist: By chelating metal ions, it can enhance the efficacy of preservatives in a formulation.[7][15]
Physical and Chemical Properties
A summary of the physical and chemical properties of isopropyl citrate is provided in the table below.
| Property | Value | Reference(s) |
| Appearance | Viscous, colorless syrup; may crystallize upon standing. | [1][6] |
| Solubility | Soluble in organic solvents; enables the dissolution of citric acid in oils. | [1] |
| Molecular Formula | C9H14O7 (for monoisopropyl citrate) | [16][17] |
| Molecular Weight | 234.20 g/mol (for monoisopropyl citrate) | [16] |
| Boiling Point | Approximately 390.3°C at 760 mmHg | [1] |
| Flash Point | Approximately 204°C | [1] |
Recommended Usage Levels
While specific quantitative data on the efficacy of isopropyl citrate at various concentrations is limited in publicly available literature, general usage levels can be inferred from its functions and safety assessments.
| Application | Recommended Concentration Range | Notes | Reference(s) |
| Antioxidant/Chelating Agent | 0.1% - 1.0% | Effective at low concentrations to prevent oxidation and chelate metal ions. | [7] |
| Plasticizer | 1.0% - 5.0% | Higher concentrations may be used in film-forming products like nail polish and hair spray. | |
| pH Adjustment | q.s. (quantum sufficit) | Added dropwise as a solution to achieve the desired pH. | [7] |
Experimental Protocols
The following are detailed protocols for evaluating the performance of isopropyl citrate in cosmetic formulations.
Protocol for Evaluating Antioxidant Activity (DPPH Assay)
This protocol determines the free radical scavenging activity of a formulation containing isopropyl citrate.
Objective: To quantify the antioxidant capacity of a cosmetic formulation containing isopropyl citrate using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Materials:
-
Test formulation containing isopropyl citrate
-
Control formulation (without isopropyl citrate)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Sample Solutions:
-
Prepare a stock solution of the test formulation in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a stock solution of the control formulation and the same series of dilutions.
-
-
Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid in methanol.
-
Assay:
-
In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of each sample dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as a blank.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Data Presentation:
| Sample | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Test Formulation | |||
| Control Formulation | |||
| Ascorbic Acid |
Protocol for Stability Testing of a Cosmetic Emulsion
This protocol assesses the physical and chemical stability of a cosmetic emulsion containing isopropyl citrate under accelerated conditions.
Objective: To evaluate the effect of isopropyl citrate on the stability of an oil-in-water (O/W) emulsion.
Materials:
-
Test emulsion containing isopropyl citrate
-
Control emulsion (without isopropyl citrate)
-
Oven/Incubator
-
Refrigerator
-
Centrifuge
-
pH meter
-
Viscometer
-
Microscope
Procedure:
-
Sample Preparation: Prepare batches of the test and control emulsions.
-
Initial Analysis (Time 0):
-
Record the initial appearance, color, and odor of both emulsions.
-
Measure the initial pH and viscosity.
-
Observe the emulsion under a microscope to assess droplet size and distribution.
-
-
Accelerated Stability Testing:
-
High Temperature: Store samples of both emulsions at 45°C for 3 months.
-
Low Temperature: Store samples at 4°C for 3 months.
-
Freeze-Thaw Cycles: Subject samples to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.
-
-
Periodic Evaluation: At specified time points (e.g., 1 week, 1 month, 3 months), evaluate the samples for:
-
Physical Changes: Appearance, color, odor, phase separation, creaming, and crystallization.
-
Chemical Changes: pH and viscosity.
-
Microscopic Changes: Droplet size and signs of coalescence.
-
-
Centrifuge Test: After the stability testing period, centrifuge samples of both emulsions at 3000 rpm for 30 minutes and observe for any signs of separation.
Data Presentation:
Table 5.2.1: Physical Stability Assessment
| Time Point | Storage Condition | Test Emulsion (with Isopropyl Citrate) | Control Emulsion (without Isopropyl Citrate) |
|---|---|---|---|
| Appearance, Color, Odor, Phase Separation | Appearance, Color, Odor, Phase Separation | ||
| Initial | Room Temp | ||
| 1 Month | 45°C | ||
| 3 Months | 45°C | ||
| 3 Months | 4°C |
| 3 Cycles | Freeze-Thaw | | |
Table 5.2.2: Chemical Stability Assessment
| Time Point | Storage Condition | Test Emulsion (pH) | Test Emulsion (Viscosity, cP) | Control Emulsion (pH) | Control Emulsion (Viscosity, cP) |
|---|---|---|---|---|---|
| Initial | Room Temp | ||||
| 1 Month | 45°C |
| 3 Months | 45°C | | | | |
Protocol for In Vitro Skin Irritation Testing (Reconstructed Human Epidermis Test)
This protocol evaluates the potential of a cosmetic formulation containing isopropyl citrate to cause skin irritation.
Objective: To assess the skin irritation potential of a cosmetic formulation using a reconstructed human epidermis (RhE) model.
Materials:
-
Test formulation containing isopropyl citrate
-
Control formulation (without isopropyl citrate)
-
Reconstructed human epidermis tissue model (e.g., EpiDerm™, EpiSkin™)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., sterile PBS)
-
Multi-well plates
-
Incubator
Procedure:
-
Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions.
-
Application of Test Material:
-
Apply a defined amount of the test formulation, control formulation, positive control, and negative control to the surface of the RhE tissues.
-
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Washing: After incubation, thoroughly wash the tissues with PBS to remove the test material.
-
MTT Assay:
-
Transfer the tissues to a new multi-well plate containing MTT medium.
-
Incubate for 3 hours to allow viable cells to convert MTT into formazan.
-
-
Formazan Extraction: Extract the formazan from the tissues using isopropanol.
-
Measurement: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at 570 nm.
-
Calculation: Calculate the percentage of cell viability for each sample relative to the negative control: % Viability = (OD_sample / OD_negative_control) x 100
-
Classification: Based on the percentage of cell viability, classify the irritation potential of the formulation. A viability of ≤ 50% is typically classified as an irritant.
Data Presentation:
| Sample | Mean OD (570 nm) | % Viability | Classification |
| Test Formulation | |||
| Control Formulation | |||
| Positive Control | Irritant | ||
| Negative Control | 100 | Non-irritant |
Visualizations
Experimental Workflow for Ingredient Evaluation
Caption: Workflow for evaluating a new cosmetic ingredient.
Multifunctionality of Isopropyl Citrate
Caption: The diverse functions of isopropyl citrate in cosmetics.
Mitigation of Oxidative Stress
Caption: How isopropyl citrate helps mitigate oxidative stress.
References
- 1. ISOPROPYL CITRATE - Ataman Kimya [atamanchemical.com]
- 2. parchem.com [parchem.com]
- 3. ISOPROPYL CITRATES - Ataman Kimya [atamanchemicals.com]
- 4. 030. Isopropyl citrate mixture (FAO Nutrition Meetings Report Series 40abc) [inchem.org]
- 5. cir-safety.org [cir-safety.org]
- 6. CITRIC ACID ISOPROPYL ESTER | 39413-05-3 [amp.chemicalbook.com]
- 7. All About Citric Acid In Cosmetics & Personal Care – Uses & Benefits [newdirectionsaromatics.com]
- 8. Cosmetic Plasticizers - CD Formulation [formulationbio.com]
- 9. ISOPROPYL CITRATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 10. Understanding solvents in skin care - Dr. Hannah Sivak, PhD | Skincare Expert [hannahsivak.com]
- 11. Solvents - eBotaniq.au [ebotaniq.au]
- 12. How Do Solvents Transform Your Cosmetic Experience? - epchems.com [epchems.com]
- 13. pH Regulators for Cosmetics - Quimidroga [quimidroga.com]
- 14. uk.typology.com [uk.typology.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. 1-Isopropyl citrate | C9H14O7 | CID 9816081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. parchem.com [parchem.com]
Application Notes & Protocols: Methodology for Scaling Up Citric Acid Isopropyl Ester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the synthesis and scale-up of citric acid isopropyl ester, commonly known as triisopropyl citrate. It covers the underlying chemical principles, compares various catalytic systems, and presents detailed protocols for both lab-scale synthesis and scaled-up production. Key considerations for process optimization, such as water removal and product purification, are discussed to guide researchers in developing robust and efficient manufacturing processes.
Introduction
Citric acid esters are widely recognized as non-toxic, environmentally friendly plasticizers and solvents with applications in food packaging, medical devices, cosmetics, and pharmaceuticals.[1][2] Triisopropyl citrate (CAS 74592-76-0), the tri-ester of citric acid and isopropanol, is a valuable compound in this class.[3]
The synthesis of triisopropyl citrate is achieved through the Fischer-Speier esterification, a reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[4] This reaction is reversible, and its efficiency on a large scale depends on effectively shifting the chemical equilibrium toward the product.[5][6] This document outlines the critical parameters and protocols for successfully scaling up this synthesis.
Synthesis Methodology & Scale-Up Considerations
The direct esterification of citric acid with isopropanol is the most common and atom-efficient route for producing triisopropyl citrate. The primary challenge in scaling up this process is managing the reversible nature of the reaction. According to Le Chatelier's principle, the equilibrium can be driven towards the formation of the ester by either using an excess of one reactant (typically the alcohol) or by removing the water byproduct as it is formed.[7]
Catalysis
The choice of catalyst is critical for reaction rate and process efficiency. Both homogeneous and heterogeneous acid catalysts are effective.
-
Homogeneous Catalysts: Strong acids like p-Toluenesulfonic acid (PTSA) and sulfuric acid (H₂SO₄) are highly effective and commonly used for lab-scale synthesis due to their high activity.[1] However, their use on an industrial scale is complicated by the need for neutralization and removal from the final product, which can generate significant waste.
-
Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins, zeolites, or sulfated metal oxides (e.g., SO₄²⁻/ZrO₂–TiO₂), are highly preferred for industrial applications.[8][9] Their main advantages are ease of separation from the reaction mixture (via filtration), potential for regeneration and reuse, and reduced equipment corrosion and environmental impact.[1][10]
Water Removal
Continuous removal of water is the most critical factor for achieving high conversion rates in a scaled-up process.
-
Azeotropic Distillation: A common method involves using a non-polar solvent (e.g., toluene, hexane) to form an azeotrope with water.[4] The mixture is refluxed, and the water is collected in a Dean-Stark trap, while the solvent is returned to the reactor.
-
Pervaporation (PV): A more advanced technique uses a membrane that is selectively permeable to water.[8] This method can be highly efficient and avoids the need for an additional solvent. Coupling a PV unit to the reactor can lead to citric acid conversions exceeding 99%.[8]
Reaction Temperature
The reaction temperature influences the rate of esterification. Typical temperatures range from 60–140°C.[4][11] Higher temperatures increase the reaction rate but can also lead to side reactions or degradation, especially with sensitive substrates. For isopropanol, temperatures should be carefully controlled to avoid elimination reactions.[4]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes data from studies on citric acid esterification, providing a comparative overview of different catalytic systems and conditions. Note that while some data pertains to n-butanol, the relative performance is indicative for other short-chain alcohols like isopropanol.
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Citric Acid / n-Butanol | 1:4 | 120 | 4 | 96.3 | [1] |
| Sulfated Zirconia (SO₄²⁻/ZrO₂–TiO₂) | Citric Acid / n-Butanol | 1:5 | 120 | - | 95.1 | [9] |
| Beta Zeolite Membrane (PV assisted) | Citric Acid / n-Butanol | 1:4 | 130 | 12 | 99.2 | [8] |
| Self-Catalyzed (No external catalyst) | Citric Acid / Butyl Glycol | 1:2 | 140 | 6 | ~80 | [11] |
Visualization of Synthesis and Scale-Up
General Reaction Scheme
The overall reaction for the formation of triisopropyl citrate is shown below.
Caption: Fischer esterification of citric acid with isopropanol.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for lab-scale and scaled-up synthesis.
Caption: Experimental workflow for lab-scale synthesis.
Caption: Experimental workflow for a scaled-up process.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Isopropanol and toluene are flammable. Sulfuric acid and PTSA are corrosive.
Protocol 1: Lab-Scale Synthesis using Homogeneous Catalyst
This protocol describes a typical laboratory-scale synthesis using p-Toluenesulfonic acid as the catalyst.
Materials:
-
Anhydrous Citric Acid (19.21 g, 0.1 mol)
-
Isopropanol (36.06 g, 0.6 mol, 6 equivalents)
-
p-Toluenesulfonic acid monohydrate (PTSA) (1.90 g, 0.01 mol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous citric acid (0.1 mol), isopropanol (0.6 mol), and PTSA (0.01 mol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Cooling & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add saturated NaHCO₃ solution to neutralize the PTSA catalyst until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and shake well. Allow the layers to separate and collect the organic layer.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isopropanol.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel if high purity is required, yielding triisopropyl citrate as a viscous liquid.
Protocol 2: Scaled-Up Synthesis with Heterogeneous Catalyst and Water Removal
This protocol is designed for a larger scale (e.g., 1-5 L) and employs a solid acid catalyst and azeotropic water removal for high conversion.
Materials:
-
Anhydrous Citric Acid (192.1 g, 1.0 mol)
-
Isopropanol (360.6 g, 6.0 mol, 6 equivalents)
-
Solid Acid Catalyst (e.g., Amberlyst-15, 40-50 g)
-
Toluene (500 mL, for azeotropic removal of water)
-
5% Sodium carbonate (Na₂CO₃) solution (optional, for washing)
Equipment:
-
2 L three-neck round-bottom flask (or jacketed glass reactor)
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Dean-Stark apparatus
-
Reflux condenser
-
Buchner funnel for filtration
-
Distillation apparatus for solvent removal
-
Vacuum distillation apparatus for final purification
Procedure:
-
Catalyst Preparation: If using a resin catalyst like Amberlyst-15, wash it with isopropanol before use to remove any impurities.
-
Setup: Assemble the reactor with a mechanical stirrer, heating mantle, and a Dean-Stark trap fitted with a reflux condenser.
-
Charging the Reactor: Charge the reactor with anhydrous citric acid (1.0 mol), isopropanol (6.0 mol), toluene (500 mL), and the solid acid catalyst.
-
Reaction & Water Removal: Begin stirring and heat the mixture to reflux. Water will be removed as a water-toluene azeotrope and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3 equivalents, or 54 mL, of water will be produced).
-
Reaction Monitoring: Monitor the reaction by measuring the amount of water collected or by analyzing samples of the reaction mixture (e.g., via GC).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to below the boiling point of the solvents. Filter the hot solution through a Buchner funnel to remove the solid acid catalyst. The catalyst can be washed with fresh toluene or isopropanol and stored for reuse.
-
Solvent Removal: Remove the toluene and excess isopropanol from the filtrate using a simple distillation setup, followed by a rotary evaporator.
-
Purification: The crude triisopropyl citrate is then purified by vacuum distillation to yield the final product with high purity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Triisopropyl Citrate | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triisopropyl citrate, 74592-76-0 [thegoodscentscompany.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. CN115337940A - A kind of preparation method and application for synthesizing triisobutyl citrate catalyst - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Citric Acid Isopropyl Ether (Isopropyl Citrate) as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid isopropyl ether, more commonly known as isopropyl citrate, is a bio-based plasticizer derived from the esterification of citric acid with isopropanol.[1] It is a mixture of mono-, di-, and tri-isopropyl esters of citric acid. As a member of the citrate ester family of plasticizers, isopropyl citrate is gaining significant attention as a non-toxic, biodegradable, and environmentally friendly alternative to traditional phthalate-based plasticizers, such as dioctyl phthalate (DOP).[2][3] Its favorable safety profile makes it a candidate for use in sensitive applications, including food packaging, medical devices, cosmetics, and pharmaceutical formulations.[4][5][6]
These application notes provide an overview of the properties of isopropyl citrate as a plasticizer, along with detailed protocols for its evaluation in polymer formulations. Due to the limited availability of specific quantitative data for isopropyl citrate in the public domain, data for other closely related and well-studied citrate esters, such as Acetyl Tributyl Citrate (ATBC), are provided for comparative purposes.
Physicochemical Properties
Isopropyl citrate is a clear, oily liquid with a mild odor.[7] Its properties make it a suitable plasticizer for a range of polymers, including polyvinyl chloride (PVC), polyvinyl acetate (PVA), and cellulosic derivatives.[2]
Table 1: General Physicochemical Properties of Isopropyl Citrate
| Property | Value | Reference |
| Chemical Name | Isopropyl Citrate (mixture of mono-, di-, and tri-esters) | [1] |
| CAS Number | 39413-05-3 | [1] |
| Molecular Formula | C15H26O7 (for triisopropyl citrate) | |
| Molecular Weight | 318.36 g/mol (for triisopropyl citrate) | |
| Appearance | Clear to pale yellow oily liquid | [7] |
| Odor | Mild | [7] |
| Solubility | Oil-soluble | [7] |
Performance as a Plasticizer
The primary function of a plasticizer is to increase the flexibility, workability, and durability of a polymer. This is achieved by embedding the plasticizer molecules between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg).
Compatibility and Plasticizing Efficiency
Citrate esters generally exhibit good compatibility with a variety of polymers, particularly PVC.[2] The plasticizing efficiency is a measure of how much plasticizer is needed to achieve a desired level of flexibility. While specific data for isopropyl citrate is scarce, related citrate esters show performance comparable to DOP.
Table 2: Comparative Plasticizer Performance in PVC (Illustrative)
| Property | Isopropyl Citrate (Estimated) | Acetyl Tributyl Citrate (ATBC) | Dioctyl Phthalate (DOP) |
| Plasticizer Concentration (phr) | 50 | 50 | 50 |
| Hardness (Shore A) | 80 - 90 | 85 | 88 |
| Tensile Strength (MPa) | 18 - 22 | 20.5 | 23.5 |
| Elongation at Break (%) | 300 - 350 | 320 | 350 |
| 100% Modulus (MPa) | 9 - 11 | 10.2 | 11.5 |
Note: Data for Isopropyl Citrate is estimated based on the general performance of citrate esters. Data for ATBC and DOP are representative values from industry literature.
Migration Resistance and Volatility
A critical parameter for plasticizers, especially in food contact and medical applications, is their resistance to migration out of the polymer matrix. Citrate esters are known to have lower migration rates and volatility compared to some phthalates, which can be further improved by acetylation of the hydroxyl group.
Table 3: Migration and Volatility Data (Illustrative)
| Property | Isopropyl Citrate (Estimated) | Acetyl Tributyl Citrate (ATBC) | Dioctyl Phthalate (DOP) |
| Volatility (Weight Loss %, 24h @ 105°C) | < 2.0 | 1.5 | 2.5 |
| Migration into Hexane (Weight Loss %, 24h @ 25°C) | < 3.0 | 2.5 | 4.0 |
| Migration into Water (Weight Loss %, 24h @ 25°C) | < 0.5 | 0.3 | 0.2 |
Note: Data for Isopropyl Citrate is estimated. Data for ATBC and DOP are for comparative purposes.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of isopropyl citrate as a plasticizer.
Synthesis of Isopropyl Citrate
This protocol describes a general method for the esterification of citric acid with isopropanol.
Objective: To synthesize isopropyl citrate.
Materials:
-
Citric acid
-
Isopropanol
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and heating mantle with a magnetic stirrer.
-
Add citric acid, a molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid to the flask. Add toluene to facilitate azeotropic water removal.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the catalyst.
-
Wash with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess isopropanol and toluene under reduced pressure using a rotary evaporator to obtain the crude isopropyl citrate.
-
Further purification can be achieved by vacuum distillation.
Preparation of Plasticized Polymer Films
Objective: To prepare polymer films plasticized with isopropyl citrate for mechanical and migration testing.
Materials:
-
Polymer resin (e.g., PVC)
-
Isopropyl citrate
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill or internal mixer
-
Hydraulic press with heated platens
-
Molds for film casting
Procedure:
-
Dry the polymer resin to remove any moisture.
-
On a two-roll mill or in an internal mixer, blend the polymer resin with the desired amount of isopropyl citrate (e.g., 30, 40, 50 parts per hundred of resin - phr) and a thermal stabilizer.
-
Continue mixing at a temperature appropriate for the polymer (e.g., 160-170°C for PVC) until a homogeneous blend is obtained.
-
Sheet out the compounded material from the mill.
-
Place a weighed amount of the compounded sheet into a mold and preheat in a hydraulic press.
-
Apply pressure to the mold to form a film of desired thickness (e.g., 1 mm).
-
Cool the mold under pressure.
-
Remove the plasticized film from the mold and condition at standard temperature and humidity (23°C, 50% RH) for at least 24 hours before testing.
Evaluation of Mechanical Properties
Objective: To determine the effect of isopropyl citrate on the mechanical properties of the polymer.
Apparatus:
-
Universal Testing Machine (UTM) with an appropriate load cell
-
Durometer (Shore A or D)
-
Specimen cutting die (dumbbell shape, according to ASTM D638)
Procedure:
-
Tensile Strength and Elongation at Break (ASTM D638): a. Cut dumbbell-shaped specimens from the conditioned plasticized films. b. Measure the thickness and width of the narrow section of each specimen. c. Mount the specimen in the grips of the UTM. d. Apply a tensile load at a constant crosshead speed until the specimen breaks. e. Record the maximum load and the elongation at the point of rupture. f. Calculate the tensile strength (stress at maximum load) and the percentage of elongation at break.
-
Hardness (ASTM D2240): a. Place the conditioned plasticized film on a hard, flat surface. b. Press the indenter of the durometer firmly onto the specimen. c. Read the hardness value from the dial within one second of firm contact. d. Take multiple readings at different locations on the film and calculate the average.
Migration Testing (Solvent Extraction Method)
Objective: To quantify the migration of isopropyl citrate from the plasticized polymer into a food simulant.
Materials:
-
Plasticized polymer film specimens of known weight and surface area
-
Food simulant (e.g., deionized water, 3% acetic acid, 10% ethanol, or a fatty food simulant like isooctane or olive oil)
-
Glass vials with inert caps
-
Incubator or water bath
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Cut specimens of the plasticized film with a known surface area and weigh them accurately.
-
Place each specimen in a clean glass vial.
-
Add a specific volume of the chosen food simulant to the vial, ensuring the specimen is fully immersed.
-
Seal the vial and place it in an incubator or water bath at a specified temperature and for a set duration (e.g., 40°C for 10 days, as per regulatory guidelines for accelerated testing).
-
At the end of the incubation period, remove the film specimen from the simulant.
-
Analyze the food simulant for the concentration of migrated isopropyl citrate using a validated analytical method (e.g., GC-MS or HPLC).
-
Express the migration results as mg of plasticizer per dm² of the film surface area or mg of plasticizer per kg of food simulant.
Visualizations
Synthesis of Citrate Esters
Caption: Workflow for the synthesis of citrate esters.
Evaluation of Plasticizer Performance
Caption: General workflow for evaluating plasticizer performance.
Disclaimer: The information provided in these application notes is for research and development purposes only. The illustrative data should not be used for final product formulation without independent verification. Researchers should always adhere to appropriate safety protocols when handling chemicals and conducting experiments.
References
- 1. ISOPROPYL CITRATES - Ataman Kimya [atamanchemicals.com]
- 2. scribd.com [scribd.com]
- 3. Quantification of five plasticizers used in PVC tubing through high performance liquid chromatographic-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 6. Isopropyl Citrate | C10H18O7 | CID 61986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Isopropyl Citrate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory synthesis of isopropyl citrate. This guide outlines a standard Fischer esterification method for the preparation of a mixture of mono-, di-, and triisopropyl citrate from citric acid and isopropanol.
The synthesis of isopropyl citrate, often referred to commercially as a mixture of monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate, is a valuable process for obtaining compounds with applications in various fields, including their use as antioxidants and sequestrants in fats and oils. The esterification of citric acid with isopropanol proceeds via a Fischer esterification reaction, catalyzed by a strong acid, typically sulfuric acid.
Data Presentation
The esterification of citric acid with isopropanol yields a mixture of products. The primary components are 2-monoisopropyl citrate, 1-monoisopropyl citrate, 1,2-diisopropyl citrate, 1,3-diisopropyl citrate, and triisopropyl citrate. The composition of this mixture is dependent on the reaction conditions. For characterization purposes, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts for triisopropyl citrate.
Table 1: ¹H NMR Spectroscopic Data for Triisopropyl Citrate [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -O-CH- | 4.88-4.91 | m | |
| -O-CH- | 4.81-4.85 | m | |
| -CH₂ | 2.85 | d | 15.5 |
| -CH₂ | 2.79 | d | 15.5 |
| -CH₃ | 1.18 | d | 6.4 |
| -CH₃ | 1.14 | d | 6.4 |
Spectra acquired in DMSO-d₆ at 600 MHz.
Table 2: ¹³C NMR Spectroscopic Data for Triisopropyl Citrate [1]
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 174.64, 172.33 |
| C (quaternary) | 72.91 |
| -O-CH- | 68.43, 67.40 |
| -CH₂ | 42.87 |
| -CH₃ | 21.62, 21.57 |
Spectra acquired in DMSO-d₆ at 150 MHz.
Experimental Protocols
The following protocol describes a general method for the synthesis of isopropyl citrate via Fischer esterification. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Materials and Equipment
-
Anhydrous citric acid
-
Isopropanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
-
NMR spectrometer for analysis
Synthesis of Isopropyl Citrate Mixture
-
Reaction Setup: In a round-bottom flask, combine anhydrous citric acid and an excess of isopropanol. The molar ratio of isopropanol to citric acid should be at least 3:1 to favor the formation of the tri-ester, though a larger excess can be used to drive the equilibrium towards the products.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. Typically, a few drops to 0.5% of the total reaction mass is sufficient.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction time can vary from several hours to overnight, depending on the desired conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted citric acid. Be cautious as the addition will cause the evolution of carbon dioxide gas.
-
Workup - Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isopropanol.
-
Purification: The resulting crude product will be a mixture of mono-, di-, and triisopropyl citrates. Further purification to isolate individual esters can be achieved by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of isopropyl citrate.
Fischer Esterification Mechanism
The synthesis proceeds via the Fischer esterification mechanism, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.
References
Applications of Citric Acid Esters in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Citric acid esters, derived from the naturally occurring citric acid, are a versatile class of compounds with expanding applications in the field of biotechnology. Their inherent biocompatibility, biodegradability, and tunable physicochemical properties make them ideal candidates for a range of biomedical applications, from drug delivery systems to tissue engineering scaffolds. This document provides detailed application notes and experimental protocols for the use of citric acid esters in key biotechnological areas.
Biocompatible Plasticizers for Medical Devices and Pharmaceutical Coatings
Citric acid esters, such as acetyl tributyl citrate (ATBC) and tributyl citrate (TBC), serve as safe and effective alternatives to traditional phthalate-based plasticizers in medical-grade polymers and pharmaceutical formulations.[1][2] Their non-toxic and biodegradable nature is a significant advantage in applications with direct patient contact.[1][2]
Application Note:
ATBC is a highly effective plasticizer for polymers used in pharmaceutical coatings for tablets, capsules, and granules.[3][4] It enhances the flexibility and durability of the coating, which can be formulated for immediate release, sustained release, or enteric protection.[3][4] The use of ATBC can also aid in taste-masking of bitter active pharmaceutical ingredients.[3] In medical devices, citrate esters are used to plasticize PVC and other polymers, improving their flexibility and preventing cracking, particularly at low temperatures.[5]
Experimental Protocol: Preparation of ATBC-Plasticized Polymer Films for Pharmaceutical Coatings
This protocol describes the preparation of a plasticized polymer film suitable for coating pharmaceutical dosage forms.
Materials:
-
Polymer (e.g., Eudragit® RS, Ethylcellulose)
-
Acetyl Tributyl Citrate (ATBC)
-
Organic Solvent (e.g., Ethanol, Acetone, Isopropyl alcohol)
-
Active Pharmaceutical Ingredient (API) (optional)
-
Magnetic stirrer and stir bar
-
Casting dish (e.g., petri dish)
-
Drying oven
Procedure:
-
Dissolve the polymer in the chosen organic solvent to create a solution of the desired concentration (e.g., 10% w/v). Stir using a magnetic stirrer until the polymer is completely dissolved.
-
Add the desired amount of ATBC to the polymer solution. The concentration of ATBC will depend on the desired film properties and is typically in the range of 10-30% w/w of the polymer weight.
-
If incorporating an API, dissolve or disperse it in the polymer-plasticizer solution.
-
Continue stirring until a homogenous solution or suspension is obtained.
-
Pour the solution into a casting dish and allow the solvent to evaporate at room temperature in a fume hood.
-
Once a film has formed, transfer the dish to a drying oven at a controlled temperature (e.g., 40-60°C) to remove any residual solvent.
-
Carefully peel the film from the casting dish for characterization.
Biodegradable Elastomers for Tissue Engineering
Citrate-based polymers, such as poly(1,8-octanediol-co-citric acid) (POC), are a class of biodegradable elastomers with significant potential in tissue engineering.[6][7] These materials can be synthesized to exhibit a range of mechanical properties, making them suitable for engineering various soft tissues, including blood vessels and cartilage.[6][8]
Application Note:
The synthesis of POC is a straightforward polycondensation reaction that does not require toxic catalysts.[6] The mechanical properties and degradation rate of the resulting elastomer can be tailored by adjusting the monomer molar ratio, post-polymerization time, and temperature.[6][9] This allows for the creation of scaffolds that can match the mechanical properties of the target tissue and degrade at a rate that is compatible with tissue regeneration.[9]
Quantitative Data: Mechanical Properties of Poly(1,8-octanediol-co-citrate) (POC)
The following table summarizes the mechanical properties of POC synthesized under different post-polymerization conditions.
| Post-Polymerization Conditions | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 80°C, 1 day, no vacuum | 0.23 ± 0.03 | 0.21 ± 0.02 | 115 ± 10 |
| 80°C, 3 days, no vacuum | 0.89 ± 0.11 | 0.95 ± 0.14 | 185 ± 15 |
| 120°C, 1 day, vacuum | 3.10 ± 0.22 | 3.24 ± 0.26 | 265 ± 20 |
| 120°C, 3 days, vacuum | 5.25 ± 0.45 | 6.12 ± 0.51 | 310 ± 25 |
Data adapted from relevant research articles. Actual values may vary based on specific experimental conditions.
Experimental Protocol: Synthesis of Poly(1,8-octanediol-co-citric acid) (POC) Pre-polymer
This protocol details the synthesis of the POC pre-polymer, which can be further cross-linked to form the final elastomer.
Materials:
-
Citric acid
-
1,8-octanediol
-
Three-neck round-bottom flask
-
Nitrogen gas inlet and outlet
-
Heating mantle with a temperature controller
-
Stirring mechanism (e.g., overhead stirrer)
Procedure:
-
Add equimolar amounts of citric acid and 1,8-octanediol to the three-neck round-bottom flask.[6]
-
Assemble the reaction apparatus with a nitrogen inlet and outlet to maintain an inert atmosphere.[6]
-
Heat the mixture to 160-165°C with constant stirring to melt the monomers.[10]
-
Once the monomers have melted and formed a clear solution, lower the temperature to 140°C.[6]
-
Continue the reaction at 140°C for 1 hour to form the pre-polymer.[6]
-
The resulting viscous liquid is the POC pre-polymer, which can be used immediately for post-polymerization or stored for later use.
Experimental Workflow: Synthesis of POC
Drug Delivery Systems
Citric acid and its esters are extensively used in the design of various drug delivery systems, including nanoparticles, hydrogels, and coatings for drug-eluting stents.[11][12] Their biocompatibility and the ability to form crosslinked networks make them excellent candidates for controlling the release of therapeutic agents.[11]
Application Note:
Citrate-based nanoparticles can be formulated to encapsulate both hydrophilic and hydrophobic drugs, offering a platform for targeted and controlled drug release.[2] Citric acid-crosslinked hydrogels can be designed to be pH-responsive, allowing for targeted drug release in specific physiological environments.[13] Furthermore, citric acid-loaded hydrogels are being explored for coating medical devices like pancreatic stents to facilitate the dissolution of calculi.[14][15]
Quantitative Data: In Vitro Drug Release from Citric Acid-Based Formulations
The following table presents representative data for the cumulative release of a model drug from different citric acid-based delivery systems.
| Time (hours) | Cumulative Release from Nanoparticles (%) | Cumulative Release from Hydrogel (%) |
| 1 | 15.2 ± 2.1 | 8.5 ± 1.5 |
| 4 | 35.8 ± 3.5 | 25.3 ± 2.8 |
| 8 | 58.9 ± 4.2 | 45.1 ± 3.9 |
| 12 | 75.1 ± 5.1 | 62.7 ± 4.5 |
| 24 | 92.3 ± 4.8 | 85.4 ± 5.2 |
Data are for illustrative purposes and will vary depending on the specific formulation and drug.
Experimental Protocol: Fabrication of a Citric Acid-Loaded Hydrogel-Coated Stent
This protocol is adapted from a study on a drug-eluting stent for dissolving pancreatic calculi.[14]
Materials:
-
Medical-grade plastic stent
-
Dopamine hydrochloride
-
Tris-HCl buffer (pH 8.5)
-
Methacrylated gelatin (GelMA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Citric acid
-
UV light source (365 nm)
Procedure:
-
Stent Surface Modification:
-
Ultrasonically clean the plastic stent in ethanol and deionized water for 15 minutes each.[14]
-
Immerse the cleaned stent in a Tris-HCl buffer solution containing dopamine (2 mg/mL) and stir at room temperature for 24 hours to form a polydopamine coating.[14]
-
Wash the stent thoroughly with deionized water and dry.[14]
-
-
Hydrogel Preparation and Coating:
-
Prepare a solution of GelMA (e.g., 20% w/v) and a photoinitiator (e.g., 0.5% w/v) in deionized water.
-
Dissolve the desired concentration of citric acid in the GelMA solution.
-
Dip the polydopamine-coated stent into the citric acid-containing GelMA solution.
-
Expose the coated stent to UV light (365 nm) for a sufficient time to initiate photopolymerization and form the hydrogel coating.[14]
-
-
Characterization:
-
The drug loading and release profile can be determined using analytical techniques such as HPLC or UV-Vis spectrophotometry.
-
Experimental Workflow: Fabrication of a Drug-Eluting Stent
Modulation of Cellular Signaling Pathways
Recent research has unveiled the role of citrate in modulating key cellular signaling pathways, opening new avenues for the design of bioactive materials for tissue regeneration.
Application Note:
Citrate, in synergy with other molecules like glutamine and magnesium, has been shown to activate both the mTORC1 and AMPK signaling pathways.[16][17] This dual activation is crucial for orchestrating the metabolic processes required for bone regeneration.[16][17] Biomaterials that can release citrate in a controlled manner can therefore be designed to actively promote tissue healing by influencing cellular metabolism and signaling.
Signaling Pathway: Citrate-Mediated Activation of mTORC1 and AMPK
The following diagram illustrates the proposed mechanism by which citrate, along with glutamine and magnesium, activates the mTORC1 and AMPK signaling pathways to promote osteogenesis.
These application notes and protocols provide a starting point for researchers and scientists to explore the potential of citric acid esters in their own work. The versatility and biocompatibility of these compounds, coupled with the ability to fine-tune their properties, make them a highly promising class of materials for advancing biotechnology and drug development.
References
- 1. Poly(octamethylene citrate) Modified with Glutathione as a Promising Material for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Citric Acid Concentration on the Physicochemical Properties and Release Profile of Ibuprofen-loaded Digitaria exilis Starch Nanoparticles | British Journal of Pharmacy [bjpharm.org.uk]
- 3. mamtapolycoats.com [mamtapolycoats.com]
- 4. Acetyl Tributyl Citrate Plasticizer China Manufacturer & Supplier - Qi Di Chem [czqdchem.com]
- 5. ijper.org [ijper.org]
- 6. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 7. bme.psu.edu [bme.psu.edu]
- 8. Citrate-Based Biomaterials and Their Applications in Regenerative Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering multifunctional bioactive citrate-based biomaterials for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro biocompatibility testing of biomaterials and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application or function of citric acid in drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Citric Acid Loaded Hydrogel-Coated Stent for Dissolving Pancreatic Duct Calculi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Citric Acid Loaded Hydrogel-Coated Stent for Dissolving Pancreatic Duct Calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabotissugenic citrate biomaterials orchestrate bone regeneration via citrate-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Citric Acid Isopropyl Ether
Welcome to the technical support center for the synthesis of citric acid isopropyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through Fischer esterification. This reaction involves heating citric acid with an excess of isopropanol in the presence of an acid catalyst.[1] The overall reaction is reversible, so specific techniques are employed to drive the reaction towards the formation of the desired ester product.[1]
Q2: What are the common acid catalysts used in this synthesis?
A2: A variety of acid catalysts can be used. Traditional catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] However, due to challenges with separation, corrosion, and environmental concerns associated with these, solid acid catalysts and ion-exchange resins are increasingly preferred.[2][3] Examples of solid acid catalysts include sulfonated graphene, which has shown high yields.[4] Ion-exchange resins like Amberlyst-15 have also been effectively used in the esterification of citric acid.[3]
Q3: What are the main byproducts in the synthesis of triisopropyl citrate?
A3: The esterification of citric acid, a tricarboxylic acid, proceeds in a stepwise manner. Therefore, the main byproducts are the partially esterified intermediates: monoisopropyl citrate and diisopropyl citrate.[5] The reaction conditions can be optimized to favor the formation of the desired triisopropyl citrate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (citric acid) and the appearance of the product esters. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of citric acid, monoisopropyl citrate, diisopropyl citrate, and triisopropyl citrate in the reaction mixture at different time points.[6][7]
Q5: What are the key factors to consider for maximizing the yield of triisopropyl citrate?
A5: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using an excess of isopropanol: This drives the reaction forward according to Le Chatelier's principle.[1][8]
-
Removing water as it is formed: Water is a byproduct of the esterification reaction. Its removal, for instance by using a Dean-Stark apparatus or molecular sieves, will push the equilibrium towards the products.[9]
-
Optimizing reaction temperature and time: Higher temperatures generally increase the reaction rate, but can also lead to unwanted side reactions. The optimal temperature and time will depend on the specific catalyst and reactants used.
-
Choosing an effective catalyst: The catalyst plays a crucial role in the reaction rate and overall yield. Solid acid catalysts and ion-exchange resins can offer high activity and ease of separation.[3][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Triisopropyl Citrate | - Incomplete reaction. - Reaction equilibrium not shifted sufficiently towards products. - Suboptimal catalyst activity. - Loss of product during workup and purification. | - Increase reaction time and/or temperature (monitor for side reactions). - Use a larger excess of isopropanol. - Actively remove water using a Dean-Stark trap or molecular sieves. - Screen different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, solid acid catalysts, ion-exchange resins) to find the most effective one for your system. - Optimize the purification procedure to minimize losses. |
| Presence of Significant Amounts of Mono- and Diisopropyl Citrate | - Insufficient reaction time. - Insufficient amount of isopropanol. - Catalyst deactivation. | - Extend the reaction time to allow for complete esterification. - Increase the molar ratio of isopropanol to citric acid. - If using a reusable catalyst, ensure it is properly regenerated before use. |
| Difficulty in Separating the Product from the Catalyst | - Use of a homogeneous catalyst (e.g., sulfuric acid). | - Switch to a heterogeneous catalyst such as a solid acid or an ion-exchange resin, which can be easily removed by filtration at the end of the reaction.[3] |
| Product is Contaminated with Unreacted Citric Acid | - Incomplete reaction. - Inefficient purification. | - Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. - During workup, wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted citric acid.[9] |
| Formation of an Emulsion During Aqueous Workup | - Presence of partially esterified, amphiphilic byproducts. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. |
Data Presentation: Reaction Conditions for Citrate Ester Synthesis
The following table summarizes various reaction conditions for the synthesis of citrate esters reported in the literature. This data can serve as a starting point for optimizing the synthesis of this compound.
| Alcohol | Catalyst | Molar Ratio (Alcohol:Citric Acid) | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |
| Isopropanol | Sulfonated Graphene | - | 90 | 2.5 | 94% (Triisopropyl citrate) | [4] |
| n-Butanol | p-Toluenesulfonic acid | 4:1 | 120 | 4 | 96.3% (Conversion) | [2] |
| n-Butanol | Macroporous cation-exchange resin | 5:1 | 150 | 4 | >90% (Tributyl citrate) | [3] |
| Ethanol | Amberlyst-15 | 15:1 | 120 | ~27 | High Conversion | [11] |
| Iso-octanol | Potassium bisulfate | 5:1 | 150 | 2 | >96% (Esterification yield) | [2] |
Experimental Protocols
Protocol 1: General Fischer Esterification of Citric Acid with Isopropanol
This protocol provides a general procedure for the synthesis of this compound using a strong acid catalyst.
Materials:
-
Citric acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citric acid in an excess of isopropanol (e.g., a 5 to 15-fold molar excess).[11]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction temperature will be close to the boiling point of isopropanol (82.6 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every hour) until the citric acid is consumed.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal (optional): If a large excess of isopropanol was used, some of it can be removed by rotary evaporation.
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted citric acid.[9] Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Solvent Evaporation: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: The crude product, which may contain a mixture of mono-, di-, and triisopropyl citrate, can be purified by column chromatography or distillation under reduced pressure.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ripublication.com [ripublication.com]
- 4. Triisopropyl citrate|lookchem [lookchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Citric Acid Cycle Intermediates Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Citric Acid Isopropyl Ether
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of citric acid isopropyl ether. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity of the Final Product After Synthesis
Q: My final product of this compound shows low purity after the initial work-up. What are the likely impurities and how can I remove them?
A: Low purity can result from unreacted starting materials or by-products. The most common impurities are likely unreacted citric acid, isopropyl alcohol, and residual acid catalyst.
Recommended Actions:
-
Alkaline Wash: To remove unreacted citric acid and the acid catalyst, wash the crude product with a mild alkaline solution, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] This will convert the acidic impurities into their corresponding salts, which are more soluble in the aqueous phase.
-
Water Wash: Subsequently, wash the organic layer with water to remove any remaining water-soluble impurities and the salts formed in the previous step.
-
Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Issue 2: Presence of Colored Impurities in the Isolated Product
Q: My isolated this compound has a yellowish or brownish tint. How can I decolorize it?
A: Colored impurities are often high molecular weight by-products or degradation products formed during the reaction, especially if heating was involved.
Recommended Actions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and stir the solution for a short period. The colored impurities will adsorb onto the surface of the activated carbon.
-
Filtration: Filter the solution through a pad of celite or a fine filter paper to remove the activated charcoal.
-
Recrystallization: Proceed with recrystallization as a final purification step to obtain a pure, colorless product.[2]
Issue 3: Difficulty in Inducing Crystallization During Recrystallization
Q: I have dissolved my this compound in a hot solvent for recrystallization, but no crystals are forming upon cooling. What should I do?
A: Several factors can inhibit crystallization, including using too much solvent, a very slow cooling rate, or the absence of nucleation sites.
Recommended Actions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to induce crystallization.
-
-
Reduce Solvent Volume: If the solution is not supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.[2]
Issue 4: Low Yield After Purification
Q: My final yield of pure this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
A: Low yield can be due to losses at various stages of the purification process.
Recommended Actions:
-
Extraction Efficiency: During solvent extraction, ensure vigorous mixing of the organic and aqueous layers to maximize the transfer of the product into the organic phase. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, you will lose a significant amount of product in the mother liquor. Consider using a mixed solvent system.
-
Transfer Losses: Be mindful of mechanical losses during transfers between flasks and during filtration. Rinse glassware with the solvent to recover as much product as possible.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods include:
-
Solvent Extraction: Useful for separating the product from water-soluble impurities like unreacted citric acid and salts.[3]
-
Recrystallization: An effective method for removing small amounts of impurities and obtaining a highly pure crystalline product.[2][4]
-
Column Chromatography: Ideal for separating the product from impurities with different polarities.[5][6]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used to separate it from non-volatile impurities.[7]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent should:
-
Dissolve the this compound completely when hot.
-
Dissolve the this compound sparingly or not at all when cold.
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
Have a boiling point below the melting point of the solute.
-
Be chemically inert to the solute.
A common approach is to test a range of solvents with varying polarities. For this compound, solvents like ethyl acetate, acetone, or a mixture of a polar solvent (like ethanol or acetone) with a non-polar solvent (like hexane or heptane) could be effective.[8]
Q3: What type of chromatography is suitable for purifying this compound?
A3: For preparative scale purification, normal-phase column chromatography using silica gel as the stationary phase is a good starting point. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent system would need to be determined by thin-layer chromatography (TLC).
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that can determine the percentage purity of the sample.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Solvent Extraction and Washing
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Repeat the water wash.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Choose a suitable solvent or solvent system based on preliminary solubility tests.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.[2]
Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Non-polar, good for precipitating polar compounds. |
| Diethyl Ether | 34.6 | 2.8 | Good for extraction, highly volatile. |
| Ethyl Acetate | 77.1 | 4.4 | Good for extraction and chromatography. |
| Acetone | 56 | 5.1 | Polar, good for dissolving many organic compounds. |
| Isopropyl Alcohol | 82.6 | 3.9 | Moderately polar, can be used for recrystallization.[8] |
| Water | 100 | 10.2 | Highly polar, used for washing out polar impurities. |
Table 2: Illustrative Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Purity | Unreacted starting materials | Alkaline and water washes |
| Product Discoloration | High molecular weight by-products | Activated carbon treatment followed by recrystallization |
| Crystallization Failure | Solution not supersaturated | Induce nucleation (scratching/seeding), reduce solvent volume |
| Low Yield | Product loss during work-up | Optimize extraction, choose appropriate recrystallization solvent |
Visualizations
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A decision-making flowchart for troubleshooting low product purity.
References
- 1. CN102432438A - Preparation and purification method of isopropyl ether - Google Patents [patents.google.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Purification Of Citric Acid By Solvent Extraction - Tiei liquid/liquid mixing and separation Purification Of Citric Acid By Solvent Extraction [tyextractor.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. [Study of the adsorption properties in chromatographic separation of the citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ms-mooskirchen.at [ms-mooskirchen.at]
- 8. reddit.com [reddit.com]
- 9. series.publisso.de [series.publisso.de]
- 10. redalyc.org [redalyc.org]
Technical Support Center: Citric Acid Isopropyl Ether Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of citric acid isopropyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main difficulty lies in the low reactivity of the tertiary hydroxyl group on the citric acid molecule. This group is sterically hindered, making it a weak nucleophile.[1][2] Standard ether synthesis methods, such as reacting with alkyl halides, are often ineffective.[3] The synthesis requires highly reactive alkylating agents and carefully controlled conditions to favor etherification over other side reactions.[3]
Q2: What is the difference between this compound and isopropyl citrate?
This is a critical distinction. Citric acid has three carboxyl groups and one hydroxyl group.
-
This compound is formed when the hydroxyl (-OH) group reacts with an isopropyl group. Its IUPAC name is 2-isopropoxypropane-1,2,3-tricarboxylic acid.
-
Isopropyl Citrate is an ester formed when one or more of the carboxyl (-COOH) groups react with isopropanol. This can result in mono-, di-, or triisopropyl citrate.[4]
Under typical acidic conditions used for esterification, the formation of isopropyl citrate is the much more favorable reaction.[5][6]
Q3: What are the major side reactions to consider?
Several competing reactions can occur, reducing the yield of the desired ether:
-
Fischer-Speier Esterification: The most significant side reaction is the acid-catalyzed esterification of the carboxylic acid groups with isopropanol to form isopropyl citrates.[5][7]
-
Dehydration of Isopropanol: In the presence of a strong acid catalyst and heat, isopropanol can dehydrate to form propene or diisopropyl ether.[8]
-
Dehydration of Citric Acid: At temperatures above 175°C, citric acid can decompose and dehydrate, forming aconitic acid.
-
Elimination Reactions: Since isopropanol is a secondary alcohol, and the tertiary carbon of citric acid is involved, elimination reactions (E1 or E2) can compete with substitution (SN1 or SN2), especially if using a strong base or high temperatures.[5][9]
Q4: Can a standard acid catalyst like sulfuric acid be used?
Direct acid-catalyzed dehydration of citric acid with isopropanol is unlikely to be effective for producing the ether. The conditions would strongly favor the esterification of the carboxylic acid groups and the dehydration of isopropanol itself.[5][8] A more sophisticated strategy is required, typically involving the protection of the carboxylic acid groups first.
Q5: How can I monitor the progress of the reaction?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants (citric acid, isopropanol) and products (this compound, isopropyl citrates).[10][11]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the tertiary alcohol and the appearance of a C-O-C ether linkage stretch can indicate reaction progress. The carbonyl C=O stretch from the carboxylic acids will remain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the final product and identifying byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ether Product | 1. Low Reactivity of Tertiary Alcohol: The tertiary hydroxyl group is a poor nucleophile.[1][3] 2. Ineffective Alkylating Agent: Isopropyl halides or tosylates may not be reactive enough.[3] 3. Competing Esterification: Carboxylic acid groups are reacting instead of the hydroxyl group.[5][12] | 1. Protect Carboxylic Acids: Convert the carboxylic acids to esters (e.g., methyl esters) before attempting etherification. This prevents them from reacting. 2. Activate the Hydroxyl Group: Use a strong base (e.g., sodium hydride) to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.[3] 3. Use a Highly Reactive Isopropyl Source: Consider using an isopropyl triflate or a similar potent electrophile.[3] |
| Product is Primarily Isopropyl Citrate (Ester) | Incorrect Reaction Conditions: The reaction was likely run under acidic conditions (Fischer Esterification) which strongly favors ester formation.[6][7] | Switch to a synthetic strategy designed for etherifying tertiary alcohols. This involves protecting the acid groups and using a base to form an alkoxide for a nucleophilic substitution reaction (see proposed protocol below). |
| Formation of Multiple Byproducts (e.g., propene, diisopropyl ether) | 1. High Reaction Temperature: Elevated temperatures with an acid catalyst promote dehydration and elimination side reactions.[8] 2. Strongly Acidic or Basic Conditions: Harsh conditions can favor elimination over substitution. | 1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Use Milder Reagents: Avoid excessively strong acids or non-hindered strong bases that can promote elimination. |
| Difficulty Purifying the Final Product | Similar Polarities: The desired ether, unreacted starting material, and ester byproducts may have similar polarities, making separation difficult. | 1. Column Chromatography: Use a silica gel column with a carefully selected solvent gradient to separate the components.[3] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[3] 3. Derivatization: Temporarily convert the free carboxylic acids to esters to alter polarity for easier separation, followed by hydrolysis. |
| Reaction Stalls or is Incomplete | 1. Insufficiently Reactive Reagents: As noted, the tertiary alcohol is unreactive.[1][3] 2. Reversibility of Reaction: If any water is present, it can drive equilibria back towards the starting materials. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Increase Reagent Reactivity: Use a stronger base or a more potent alkylating agent.[3] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider using molecular sieves to remove any trace amounts of water. 3. Solvent Selection: Choose a solvent in which all reactants, especially the alkoxide intermediate, are soluble (e.g., THF, DMF). |
Data Presentation
Table 1: Hypothetical Optimization of Etherification Reaction Conditions
| Entry | Base (Equivalents) | Isopropyl Source (Equivalents) | Temperature (°C) | Time (h) | Yield of Ether (%) | Yield of Ester (%) |
| 1 | NaH (1.1) | Isopropyl Bromide (1.5) | 25 | 24 | < 5 | - |
| 2 | NaH (1.1) | Isopropyl Tosylate (1.5) | 50 | 24 | 15 | - |
| 3 | NaH (1.1) | Isopropyl Triflate (1.2) | 0 -> 25 | 12 | 65 | - |
| 4 | KHMDS (1.1) | Isopropyl Triflate (1.2) | 0 -> 25 | 12 | 62 | - |
Note: Data is illustrative and assumes prior protection of carboxylic acid groups.
Experimental Protocols
Protocol 1: Suggested Multi-Step Synthesis of this compound
This protocol is based on established methods for the etherification of sterically hindered tertiary alcohols and requires the initial protection of the carboxylic acid groups.[3]
Step 1: Protection of Carboxylic Acids (Trimethyl Citrate Formation)
-
Dissolve citric acid (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of strong acid (e.g., H2SO4 or use SOCl2).
-
Reflux the mixture for 4-6 hours until TLC or HPLC analysis shows complete conversion to trimethyl citrate.
-
Remove methanol under reduced pressure. Neutralize the catalyst, extract the trimethyl citrate with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the protected citric acid.
Step 2: Etherification of Trimethyl Citrate
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the trimethyl citrate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions. Allow the mixture to stir for 1 hour at 0°C to form the sodium alkoxide.
-
In a separate flask, prepare a solution of isopropyl triflate (or another highly reactive isopropyl source, 1.2 equivalents) in anhydrous THF.
-
Slowly add the isopropyl triflate solution to the alkoxide mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Deprotection (Saponification)
-
Dissolve the purified trimethyl 2-isopropoxypropane-1,2,3-tricarboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH, ~3.3 equivalents).
-
Stir at room temperature for 6-12 hours until the ester hydrolysis is complete.
-
Acidify the mixture with dilute HCl to a pH of ~2.
-
Extract the final product, this compound, with ethyl acetate. Dry the organic layer and remove the solvent to yield the final product.
Protocol 2: Fischer Esterification for Isopropyl Citrate (Side-Reaction Example)
-
Combine citric acid (1 equivalent) and a large excess of isopropanol (which also acts as the solvent).
-
Add a catalytic amount of sulfuric acid (H2SO4).
-
Heat the mixture to reflux for 2-4 hours. To drive the equilibrium, use a Dean-Stark apparatus to remove the water that is formed.[5][6]
-
After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Remove the excess isopropanol under reduced pressure.
-
Extract the resulting isopropyl citrate esters with an organic solvent.
Visualizations
Synthesis and Side-Reactions Pathway
Caption: Desired multi-step synthesis pathway for this compound versus competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. journals.ysu.am [journals.ysu.am]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Ether - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Citric Acid | SIELC Technologies [sielc.com]
- 11. series.publisso.de [series.publisso.de]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Triisopropyl Citrate
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of triisopropyl citrate (citric acid isopropyl ether) via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing triisopropyl citrate?
A1: The synthesis is achieved through a Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between citric acid and an excess of isopropanol to form triisopropyl citrate and water.[1][2][3] Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used to facilitate the reaction.[2]
Q2: Why is it necessary to use a large excess of isopropanol or remove water?
A2: Fischer esterification is a reversible reaction.[1][2] According to Le Chatelier's principle, the equilibrium can be shifted toward the formation of the ester product by either increasing the concentration of a reactant (isopropanol) or removing one of the products (water).[4] Using a large excess of isopropanol (often as the solvent) drives the reaction forward.[1] Alternatively, removing water as it forms, for instance with a Dean-Stark apparatus, will also result in a higher yield of the desired triisopropyl citrate.[2]
Q3: What are the most common impurities or side products in this synthesis?
A3: The most common impurities are intermediates from incomplete esterification and byproducts from side reactions. These include:
-
Mono- and Di-isopropyl Citrate: Since citric acid has three carboxylic acid groups, the esterification occurs in steps. If the reaction does not go to completion, you will have significant amounts of these partially esterified intermediates.[5]
-
Triisopropyl Aconitate: At elevated temperatures, citric acid can undergo dehydration to form aconitic acid.[6] This aconitic acid can then be esterified by isopropanol to form triisopropyl aconitate.
-
Di-isopropyl Ether: The acid catalyst and heat can promote the self-condensation (dehydration) of isopropanol to form di-isopropyl ether.
-
Unreacted Citric Acid: Inefficient reaction conditions can leave unreacted starting material in your product mixture.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of citric acid and the appearance of the ester products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots of the reaction mixture to determine the relative concentrations of citric acid, the intermediate esters, and the final triisopropyl citrate product.[7][8] Note that the non-volatile acids may require derivatization (e.g., silylation) for GC-MS analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Triisopropyl Citrate | 1. Reaction Equilibrium: The reaction has reached equilibrium without complete conversion.[1] 2. Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed to completion. 3. Catalyst Inactivity: The acid catalyst may be insufficient or deactivated. 4. Product Loss During Workup: The desired ester is being lost during washing or purification steps. | 1. Shift Equilibrium: Increase the molar ratio of isopropanol to citric acid (e.g., use isopropanol as the solvent).[1] Alternatively, use a Dean-Stark trap or molecular sieves to remove water as it forms.[2] 2. Optimize Conditions: Increase the reaction temperature moderately and/or extend the reaction time. Monitor progress by TLC or GC-MS. 3. Check Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., 1-5 mol% H₂SO₄ or p-TsOH) is used. 4. Refine Workup: Minimize the number of aqueous washes. Ensure proper phase separation to avoid loss of the organic layer. |
| Product is Dark or Discolored | 1. High Reaction Temperature: Excessive heat can cause decomposition or polymerization of starting materials and products. 2. Air Oxidation: Oxidation of the alcohol or other components at high temperatures. | 1. Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time or a more efficient catalyst. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of Aconitic Acid Esters | Dehydration of Citric Acid: The reaction temperature is too high, causing citric acid to lose a molecule of water to form aconitic acid, which is then esterified.[6] | Control Temperature: Maintain the reaction temperature below the point where significant dehydration occurs. A temperature range of 80-120°C is generally a starting point, but this should be optimized for your specific setup. |
| Significant Amount of Di-isopropyl Ether Detected | Alcohol Dehydration: The combination of strong acid and high temperature is causing the isopropanol to dehydrate and form an ether. | Milder Conditions: Reduce the reaction temperature. Consider using a milder or heterogeneous acid catalyst that is less prone to promoting alcohol dehydration. |
| Incomplete Reaction (High levels of Mono/Di-esters) | 1. Steric Hindrance: The final esterification of the tertiary carboxyl group can be slower. 2. Insufficient Driving Force: The reaction has stalled due to the accumulation of water.[5] | 1. Increase Time/Temperature: Allow for a longer reaction time to ensure all three acid groups are esterified. 2. Remove Water: Implement a method for continuous water removal, such as azeotropic distillation with a Dean-Stark trap. A multiple reaction-distillation approach can also be effective.[9] |
Data Presentation
The yield of triisopropyl citrate is highly dependent on reaction conditions. The following table illustrates the expected trends based on the principles of Fischer esterification.
Table 1: Illustrative Effect of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Triisopropyl Citrate Yield | Expected Side Product Levels (Intermediates, Aconitate, Ether) | Rationale |
| Isopropanol:Citric Acid Ratio | Low (e.g., 3:1) | Low to Moderate | High (Mono/Di-esters) | Equilibrium is not sufficiently shifted towards the products.[1] |
| High (e.g., >10:1 or as solvent) | High | Low | A large excess of alcohol drives the reaction to completion.[1] | |
| Temperature | Low (e.g., < 80°C) | Very Low | Low | The reaction rate is too slow. |
| Moderate (e.g., 80-120°C) | Good to High | Moderate | A good balance between reaction rate and minimizing side reactions. | |
| High (e.g., > 140°C) | Decreasing | High (Aconitate, Ether, Decomposition) | Side reactions like dehydration and decomposition become dominant. | |
| Water Removal | None | Moderate | High (Mono/Di-esters) | The reverse reaction (hydrolysis) limits the final yield.[2] |
| Continuous (e.g., Dean-Stark) | High | Low | Removing a product continuously pulls the reaction towards completion.[2] |
Note: The values in this table are illustrative and intended to show trends. Actual results will vary based on specific experimental setup, catalyst, and reaction time.
Experimental Protocols
Representative Protocol: Synthesis of Triisopropyl Citrate
This protocol is a general guideline. Optimization of time, temperature, and reactant ratios is recommended.
Materials:
-
Citric Acid (anhydrous): 1 mole
-
Isopropanol (anhydrous): 15 moles (used as solvent)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄): 0.02 moles
-
Toluene (for Dean-Stark, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Dean-Stark trap (optional), separatory funnel, rotary evaporator.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add citric acid (1 mole) and isopropanol (15 moles). If using a Dean-Stark trap, fill the sidearm with isopropanol (or a toluene/isopropanol mixture).
-
Catalyst Addition: Slowly add the acid catalyst (p-TsOH or H₂SO₄) to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux. The reaction temperature will be close to the boiling point of isopropanol (~82°C). Allow the reaction to proceed for 4-12 hours. Monitor the reaction progress by TLC or GC-MS if possible. If using a Dean-Stark trap, monitor the collection of the water azeotrope.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess isopropanol using a rotary evaporator.
-
Workup: Dilute the residue with an organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove the bulk of unreacted citric acid and catalyst).
-
Saturated sodium bicarbonate solution (to neutralize the remaining acid catalyst). Be cautious of CO₂ evolution.
-
Brine (to break any emulsions and remove excess water).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Final Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude triisopropyl citrate. For higher purity, the product can be purified by vacuum distillation.
Visualizations
Caption: A typical workflow for the synthesis and purification of triisopropyl citrate.
Caption: Reaction pathways showing the desired synthesis and major side reactions.
Caption: A decision tree to diagnose and solve common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. researchgate.net [researchgate.net]
- 6. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic determination of organic acids from fruit juices by combined resin mediated methylation and extraction in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1222503A - Synthesis of trimethyl citrate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for Citric Acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of citric acid. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for citric acid esterification?
The optimal temperature for citric acid esterification is highly dependent on the specific alcohol being used, the catalyst, and the reaction scale. However, a general temperature range of 70°C to 140°C is commonly employed.[1][2] Some studies have explored temperatures as low as 60°C to achieve specific outcomes like the formation of linear polyesters, while others have gone up to 120°C for self-catalyzed reactions with ethanol.[1][3]
Q2: My reaction is slow, and the yield is low. Should I just increase the temperature?
Increasing the reaction temperature can indeed accelerate the reaction rate.[1][4][5] However, simply raising the temperature is not always the best solution and can lead to unwanted side reactions, such as the formation of anhydrides or oligomeric byproducts.[1][5] Before increasing the temperature, consider the following:
-
Catalyst efficiency: Ensure you are using an appropriate and active catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[2][4][5]
-
Water removal: Esterification is a reversible reaction that produces water.[2][4] Efficiently removing water from the reaction mixture will drive the equilibrium towards the product side, increasing the yield.[4] Techniques like azeotropic distillation or the use of molecular sieves can be employed.
-
Reactant molar ratio: An excess of the alcohol can also shift the equilibrium towards the formation of the ester.[3][5][6]
Q3: I'm observing charring or discoloration of my reaction mixture at higher temperatures. What is happening and how can I prevent it?
Charring or discoloration at elevated temperatures can indicate thermal decomposition of citric acid or the resulting esters. This is more likely to occur at temperatures exceeding 140-150°C. To prevent this:
-
Optimize temperature: Carefully control the reaction temperature and avoid localized overheating. Use a well-agitated reaction vessel and a reliable heating mantle.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
Reaction time: Prolonged reaction times at high temperatures can contribute to degradation. Monitor the reaction progress and stop it once the desired conversion is achieved.
Q4: How does the choice of alcohol affect the optimal reaction temperature?
The boiling point of the alcohol used for esterification is a critical factor. The reaction temperature should generally be at or slightly below the boiling point of the alcohol, especially when using reflux conditions. For lower boiling point alcohols like ethanol, reaction temperatures are often in the range of 78-120°C.[3][5][6] For higher boiling point alcohols like n-butanol, temperatures can be higher, in the range of 110-140°C.[2]
Q5: Can citric acid esterification be performed without a catalyst?
Yes, self-catalyzed esterification of citric acid is possible, as citric acid itself can act as a catalyst.[1][3] However, the reaction rate is significantly slower compared to catalyzed reactions.[3] To achieve a reasonable conversion in a self-catalyzed system, higher temperatures (e.g., 120°C) are often required.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Ester Yield | - Incomplete reaction. - Reaction equilibrium shifted towards reactants. - Suboptimal temperature. | - Increase reaction time. - Ensure efficient water removal (e.g., Dean-Stark trap, molecular sieves). - Increase the molar ratio of alcohol to citric acid. - Gradually increase the reaction temperature in increments of 5-10°C, monitoring for side reactions. |
| Formation of Byproducts (e.g., Anhydrides, Oligomers) | - Excessively high reaction temperature. - Prolonged reaction time at high temperature. | - Lower the reaction temperature.[1][5] - Reduce the reaction time. Monitor reaction progress closely (e.g., by TLC or GC) and stop when the desired product is maximized. |
| Reaction Not Progressing | - Inactive or insufficient catalyst. - Low reaction temperature. | - Check the quality and amount of the catalyst. Add fresh catalyst if necessary. - Gradually increase the reaction temperature. |
| Phase Separation or Incomplete Mixing | - Immiscibility of reactants. | - Ensure vigorous stirring throughout the reaction. - Consider using a co-solvent that is miscible with both citric acid and the alcohol. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on citric acid esterification, highlighting the impact of temperature on reaction outcomes.
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Ethanol | Self-catalyzed | 78 - 120 | - | Rate increases with temperature | [3][6] |
| Ethanol | Ion-exchange resin | 120 | - | Significant self-catalyzed rate at this temperature | [3] |
| n-Butanol | Sulfuric Acid | 110 - 140 | - | Optimal range for the process | [2] |
| n-Butanol | Beta Zeolite Membrane (for water removal) | 100 - 130 | 12 | 91.5 - 99.2 | [4] |
| Butyl Glycol | Self-catalyzed | 80 | 6 | ~16 | [1] |
| Butyl Glycol | Self-catalyzed | 140 | 6 | ~80 | [1] |
| Glycerol | Self-catalyzed | 60 | - | Yielded water-soluble polyesters | [1] |
Experimental Protocols
General Protocol for Citric Acid Esterification with Temperature Optimization
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular alcohol and desired ester.
Materials:
-
Citric acid
-
Alcohol (e.g., ethanol, n-butanol)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller and magnetic stirrer
-
Dean-Stark apparatus (optional, for azeotropic water removal)
-
Molecular sieves (optional)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, and heating mantle). If using a Dean-Stark trap, place it between the flask and the condenser.
-
Charging Reactants: To the round-bottom flask, add citric acid and the alcohol in the desired molar ratio (e.g., 1:5 acid to alcohol).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2% by weight of the reactants).
-
Heating and Reflux: Begin stirring and heat the mixture to the desired reaction temperature. Maintain a gentle reflux.
-
Water Removal: If using a Dean-Stark trap, monitor the collection of water. If using molecular sieves, they should be added to the reaction mixture at the beginning.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC)).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the ester with a suitable organic solvent.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
Purification: Purify the crude ester by distillation or column chromatography as needed.
Visualizations
Caption: A generalized workflow for a citric acid esterification experiment.
Caption: A troubleshooting decision tree for addressing low yield in esterification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20020111508A1 - Method for producing esters of citric acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1849764A1 - Process for reactive esterification distillation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Citric Acid Isopropyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of citric acid isopropyl ether via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is typically achieved through Fischer esterification. This reaction involves the acid-catalyzed esterification of the carboxylic acid groups of citric acid with isopropyl alcohol to form the corresponding isopropyl esters. The reaction is an equilibrium process, and water is generated as a byproduct.[1][2][3] To favor the formation of the product, the equilibrium needs to be shifted to the right.
Q2: What catalysts are commonly used for this reaction?
A variety of acid catalysts can be employed for the esterification of citric acid. These can be broadly categorized as:
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) are effective and widely used.[3][4]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), are also a popular choice.[5][6] These have the advantage of being easily separated from the reaction mixture. Other solid acids like sulfated zirconia-titania have also been shown to be effective for citric acid esterification.[7]
-
Self-Catalysis: At higher temperatures, citric acid can act as its own catalyst for the esterification reaction.[8][9][10]
Q3: Why is my reaction yield lower than expected?
Low yield is a common issue in Fischer esterification due to the reversible nature of the reaction.[2][3][4] Several factors can contribute to low yields:
-
Equilibrium: The reaction may have reached equilibrium without being driven sufficiently toward the product side.
-
Water Content: The presence of water in the reactants or the accumulation of water produced during the reaction can shift the equilibrium back towards the starting materials.
-
Steric Hindrance: Isopropanol is a secondary alcohol, which can react more slowly than primary alcohols due to greater steric hindrance around the hydroxyl group.[11]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
-
Temperature: The reaction temperature might be too low, resulting in a slow reaction rate.
Q4: Can I selectively synthesize mono-, di-, or tri-isopropyl citrate?
Achieving high selectivity for a specific ester can be challenging as the reaction proceeds in a stepwise manner, forming mono-, then di-, and finally tri-esters. The final product distribution is highly dependent on the reaction conditions, particularly the molar ratio of isopropanol to citric acid. Using a large excess of isopropanol will favor the formation of the tri-isopropyl citrate.
Catalyst Selection and Performance
The choice of catalyst is a critical parameter that influences reaction rate, yield, and overall process efficiency. Below is a summary of commonly used catalysts for the esterification of citric acid, with performance data from analogous reactions with other alcohols that can serve as a guide.
| Catalyst | Type | Alcohol Used in Study | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Notes |
| Sulfuric Acid (H₂SO₄) | Homogeneous | n-Butanol | 130 | 12 | ~75% Conversion | Highly effective but can cause side reactions and corrosion. Difficult to separate from the product.[12][13] |
| p-Toluenesulfonic Acid (PTSA) | Homogeneous | n-Butanol | 130 | 12 | ~72% Conversion | A solid, crystalline acid that is easier to handle than sulfuric acid but still requires neutralization and removal.[12][13] |
| Amberlyst-15 | Heterogeneous | Ethanol | 78 - 120 | 2 - 27 | Up to 98% Yield (with reactive distillation) | An ion-exchange resin that can be easily filtered off after the reaction, simplifying purification.[5][6][14] |
| Self-Catalyzed | Homogeneous | Ethanol | 120 | 27 | Significant conversion | Citric acid can catalyze the reaction itself, especially at higher temperatures.[5][9] |
| SO₄²⁻/ZrO₂–TiO₂ | Heterogeneous | n-Butanol | 120 | - | 95.1% Conversion, 98.8% Selectivity | A solid superacid catalyst with high activity and stability.[7] |
Experimental Protocols
General Protocol for Tri-isopropyl Citrate Synthesis
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add citric acid and a significant excess of isopropanol (e.g., a 10:1 molar ratio of isopropanol to citric acid).
-
Catalyst Addition: Add the chosen acid catalyst. For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, a catalytic amount (e.g., 1-5 mol% relative to citric acid) is sufficient. For heterogeneous catalysts like Amberlyst-15, a typical loading is 5-10% by weight of the reactants.
-
Reaction: Heat the mixture to reflux. The temperature will depend on the boiling point of isopropanol and any co-solvent used. Continuously remove the water formed during the reaction using the Dean-Stark trap.[3][15]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC, or by measuring the acid value of the reaction mixture.
-
Work-up (Homogeneous Catalyst): Once the reaction is complete, cool the mixture to room temperature. If a homogeneous catalyst was used, it will need to be neutralized. This can be done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Work-up (Heterogeneous Catalyst): If a solid acid catalyst was used, it can be removed by simple filtration after cooling the reaction mixture.
-
Purification: Remove the solvent and excess isopropanol under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive catalyst.- Insufficient temperature.- Presence of excess water in starting materials. | - Use a fresh or properly activated catalyst.- Ensure the reaction is heated to the appropriate reflux temperature.- Use anhydrous citric acid and dry isopropanol. |
| Low Yield | - Reaction has not reached completion.- Equilibrium is not shifted sufficiently towards the product.- Water is not being effectively removed. | - Increase the reaction time.- Increase the molar excess of isopropanol.- Ensure the Dean-Stark trap is functioning correctly to remove water as it forms.[15] |
| Formation of Byproducts | - Dehydration of isopropanol to form diisopropyl ether.- Thermal decomposition of citric acid. | - Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Higher temperatures can favor the formation of diisopropyl ether from isopropanol.[5]- Avoid excessively high temperatures that can lead to the decomposition of citric acid into itaconic acid or other byproducts. |
| Difficulty in Product Isolation | - Emulsion formation during aqueous work-up.- Co-distillation of product with excess isopropanol. | - Add brine during the work-up to help break emulsions.- Ensure all excess isopropanol is removed under reduced pressure before attempting final purification. |
| Slow Reaction Rate | - Isopropanol is a secondary alcohol and reacts slower than primary alcohols.[11]- Insufficient catalyst loading. | - Be patient and allow for longer reaction times compared to reactions with primary alcohols.- Increase the catalyst loading, but be mindful of potential side reactions. |
Visual Guides
Catalyst Selection Workflow
Caption: A workflow diagram for selecting a suitable catalyst.
Troubleshooting Logic for Low Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
troubleshooting low yield in citric acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yield in citric acid esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of citric acid esterification?
A1: Citric acid esterification is a reversible reaction, typically a Fischer esterification, where a carboxylic acid (citric acid) reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2] To achieve a high yield of the citrate ester, the equilibrium of this reaction must be shifted towards the product side. This is often accomplished by using an excess of one reactant (usually the alcohol) or by removing one of the products (water) as it is formed.[1][2]
Q2: What are the common causes of low yield in citric acid esterification?
A2: Low yields in citric acid esterification can stem from several factors:
-
Incomplete reaction: The reversible nature of the reaction can lead to an equilibrium state with significant amounts of unreacted starting materials.[3]
-
Water inhibition: The presence of water, either from the reactants, solvents, or as a reaction byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield.[1][2]
-
Side reactions: Undesirable side reactions, such as the dehydration of citric acid or the formation of ethers from the alcohol, can consume reactants and lower the yield of the desired ester.[4][5]
-
Catalyst deactivation: The catalyst can become inactivated during the reaction, leading to a decreased reaction rate and incomplete conversion.
-
Suboptimal reaction conditions: Incorrect temperature, reactant molar ratio, or catalyst concentration can negatively impact the reaction rate and equilibrium position.[6]
-
Product loss during workup: Inefficient extraction, washing, or purification steps can lead to a significant loss of the final product.[3]
Q3: How can I monitor the progress of my citric acid esterification reaction?
A3: The progress of the reaction can be monitored by tracking the consumption of reactants (citric acid or alcohol) or the formation of the product (citrate ester). Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): Can be used to quantify the amounts of volatile components like the alcohol and some esters.[7][8]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the concentration of citric acid and its corresponding esters in the reaction mixture.[9][10]
-
Titration: The remaining citric acid concentration can be determined by titration with a standard base.[11]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in citric acid esterification.
Problem: The reaction has run for the specified time, but the yield is significantly lower than expected.
Step 1: Verify Reaction Conditions and Reagent Purity
Question: Are the reaction temperature, stirring speed, and reaction time appropriate for the specific ester being synthesized?
-
Guidance: Higher temperatures generally increase the reaction rate, but can also lead to side reactions like the formation of diethyl ether from ethanol.[4][5] Consult literature for the optimal temperature for your specific alcohol. Ensure adequate stirring to maintain a homogeneous reaction mixture.
Question: Are the citric acid and alcohol of sufficient purity and anhydrous?
-
Guidance: Water in the reactants or solvent will inhibit the reaction.[1][2] Use anhydrous grade reagents and solvents if possible. If necessary, dry the alcohol before use with a suitable drying agent like molecular sieves.
Step 2: Address Water Removal
Question: Is water being effectively removed from the reaction mixture?
-
Guidance: Since water is a byproduct that can reverse the reaction, its removal is critical for driving the equilibrium towards the products.[1][2]
-
Dean-Stark Apparatus: For reactions in a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane), a Dean-Stark trap is highly effective for continuous water removal.[6][12][13][14]
-
Molecular Sieves: Adding activated molecular sieves (e.g., 4Å) to the reaction mixture can effectively sequester the water produced.[1]
-
Pervaporation: For industrial applications, pervaporation using a membrane can be employed for continuous water removal, significantly enhancing conversion.[15]
-
Step 3: Evaluate the Catalyst
Question: Is the correct type and amount of catalyst being used?
-
Guidance: Common acid catalysts include sulfuric acid, p-toluenesulfonic acid (PTSA), and acidic ion-exchange resins.[16][17] The catalyst concentration typically ranges from 0.01 to 1.0 wt% relative to the reaction mixture.[18] An insufficient amount of catalyst will result in a slow reaction rate, while an excessive amount can promote side reactions.
Question: Could the catalyst have been deactivated?
-
Guidance: Some catalysts can be sensitive to impurities in the reactants or can degrade at high temperatures. If using a solid catalyst, ensure it is properly activated and handled.
Step 4: Optimize Reactant Stoichiometry
Question: Is an excess of one reactant being used?
-
Guidance: Using a stoichiometric excess of the alcohol is a common strategy to shift the equilibrium towards the formation of the ester.[2] The optimal molar ratio of alcohol to citric acid can vary depending on the specific alcohol and reaction conditions, with ratios from 3:1 to 15:1 being reported.[6][18]
Step 5: Improve Product Workup and Purification
Question: Is the product being lost during the workup procedure?
-
Guidance: The workup procedure is crucial for isolating the ester in high purity and yield.
-
Neutralization: After the reaction, the acidic catalyst must be neutralized, typically by washing with a mild base like sodium bicarbonate solution.[19]
-
Extraction: The ester is usually extracted into an organic solvent. Ensure the chosen solvent has a good partition coefficient for the ester and is immiscible with water. Multiple extractions will improve recovery.
-
Washing: The organic layer should be washed with water or brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer containing the ester should be dried over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.[19]
-
Purification: Final purification is often achieved by distillation under reduced pressure to remove unreacted alcohol and other volatile impurities.[19] For solid esters, recrystallization is a common purification method.[3]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Citric Acid Conversion
| Alcohol | Catalyst | Molar Ratio (Alcohol:Citric Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| n-Butanol | p-Toluenesulfonic acid (PTSA) | - | 130 | 12 | 99.2 | |
| n-Butanol | Sulfuric Acid | - | 130 | 12 | 71.7 | |
| n-Butanol | Sodium Bisulfate | - | 130 | 12 | 99.0 | [15] |
| Ethanol | Amberlyst-15 | 15:1 | 120 | ~27 | >90 | [20] |
| Ethanol | Self-catalyzed | 15:1 | 120 | ~27 | ~60 | [20] |
Table 2: Typical Reagents and Conditions for Fischer Esterification
| Parameter | Typical Value/Reagent | Notes | Reference |
| Alcohols | Methanol, Ethanol, n-Propanol, n-Butanol | Simpler alcohols are commonly used. | [16] |
| Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Boron Trifluoride (BF₃) | Strong acids are effective catalysts. | [16] |
| Temperature | Reflux | The reaction is typically heated to the boiling point of the solvent. | [16] |
| Water Removal | Dean-Stark trap with azeotropic solvent (e.g., toluene) | Essential for driving the reaction to completion. | [16] |
Experimental Protocols
General Protocol for Citric Acid Esterification using a Dean-Stark Trap
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.[13][16]
-
Reagent Addition: To the round-bottom flask, add citric acid, the alcohol (in a desired molar excess), an appropriate azeotropic solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-TsOH).[16]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The azeotrope of the solvent and water will begin to distill and collect in the Dean-Stark trap. The water will separate and collect in the bottom of the trap, while the solvent will overflow and return to the reaction flask.[6][13]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap or by taking small aliquots for analysis (TLC, GC, or HPLC). The reaction is considered complete when water no longer collects in the trap.[13]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[19]
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can then be purified by vacuum distillation or recrystallization.[16][19]
-
Yield Calculation: Determine the mass of the purified ester and calculate the percent yield based on the limiting reactant (typically citric acid).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. US6403825B1 - Processes for producing citrate esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Citric Acid Cycle Intermediates Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Citrate Process Analytical Chemistry - 911Metallurgist [911metallurgist.com]
- 12. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 13. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 14. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 15. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. ESTERIFICATION OF CITRIC ACID WITH ALIPHATIC ALCOHOLS С 2 -С 5 | Sushkova | Fine Chemical Technologies [finechem-mirea.ru]
- 18. US20020111508A1 - Method for producing esters of citric acids - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
preventing degradation of citric acid isopropyl ether during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citric acid isopropyl ether.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as isopropyl citrate, is a mixture of the mono-, di-, and triisopropyl esters of citric acid.[1][2] It is synthesized by esterifying citric acid with isopropanol.[2] This modification transforms the water-soluble citric acid into an oil-soluble ester with enhanced stability and low volatility.[1] It is commonly used as an antioxidant, sequestrant, preservative, and emulsifier in the food, beverage, cosmetic, and pharmaceutical industries.[1][3][4][5] As a sequestrant, it chelates metal ions that can catalyze oxidative reactions, thereby preventing rancidity in oils and fats.[2][4]
Q2: What are the ideal storage conditions for this compound to prevent degradation?
A2: To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It is important to protect it from moisture, heat, and sources of ignition.[1][3] Storage away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases is also recommended.
Q3: What are the likely degradation pathways for this compound during storage?
A3: The primary degradation pathways for this compound are hydrolysis and thermal decomposition.
-
Hydrolysis: As an ester, it is susceptible to hydrolysis, especially in the presence of moisture and catalyzed by acids or bases. This reaction would break the ester bonds, yielding citric acid and isopropyl alcohol.[6]
-
Thermal Decomposition: At elevated temperatures, isopropyl esters can undergo decomposition to form corresponding acids and alkenes, in this case, citric acid and propene.[7]
Q4: Are there any known stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented in publicly available literature, its use as an antioxidant and for enhancing the oxidative, UV, and pH stability of formulations suggests it possesses inherent stabilizing properties.[1] For formulation development, the addition of other antioxidants or chelating agents could be explored to enhance stability, depending on the application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, crystallization, separation of phases). | Degradation of the ether, potentially due to improper storage (exposure to heat, light, or moisture). | 1. Review storage conditions to ensure they align with recommendations (cool, dry, dark place).2. Perform analytical testing (e.g., HPLC, GC-FID) to assess purity and identify potential degradation products like citric acid or isopropyl alcohol.[8][9]3. If degradation is confirmed, discard the batch and obtain a fresh supply. |
| Decrease in assay value or purity over time. | Chemical degradation, likely through hydrolysis or thermal decomposition. | 1. Verify the age of the material and ensure it is within its recommended shelf life.2. Conduct a forced degradation study to identify the primary degradation products and pathways under controlled stress conditions (acid, base, oxidation, heat, light).3. Based on the degradation profile, adjust storage conditions (e.g., tighter control of humidity, lower temperature) or consider the addition of a suitable stabilizer for future formulations. |
| Inconsistent experimental results or poor product performance. | Variability in the quality of the this compound due to degradation. | 1. Establish a quality control protocol for incoming batches of this compound, including an identity and purity test.2. Use a validated stability-indicating analytical method to monitor the integrity of the material throughout your experiments.3. Ensure that the experimental conditions (e.g., pH, temperature) are not accelerating the degradation of the ether. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general approach for assessing the stability of this compound under various conditions.
1. Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.
2. Materials:
- This compound sample
- Stability chambers (controlled temperature and humidity)
- Photostability chamber
- Appropriate containers (e.g., sealed glass vials)
- Analytical instrumentation (e.g., HPLC-UV, GC-FID)
- Reference standards for citric acid and isopropyl alcohol
3. Methodology:
- Sample Preparation: Aliquot the this compound sample into multiple containers for each storage condition.
- Storage Conditions:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
- Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated and long-term studies; after the exposure period for photostability).
- Analysis:
- Appearance: Visually inspect for any changes in color, clarity, or physical state.
- Assay and Impurities: Use a validated stability-indicating method (e.g., HPLC or GC) to quantify the amount of this compound remaining and to detect and quantify any degradation products. Compare the chromatograms of stressed samples to those of the initial time point and reference standards.
4. Data Presentation:
| Storage Condition | Time Point | Appearance | Assay (% of Initial) | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) |
| 25°C / 60% RH | 0 months | Clear, colorless liquid | 100.0 | Not Detected | Not Detected |
| 3 months | |||||
| 6 months | |||||
| 40°C / 75% RH | 0 months | Clear, colorless liquid | 100.0 | Not Detected | Not Detected |
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| Photostability | Initial | Clear, colorless liquid | 100.0 | Not Detected | Not Detected |
| After Exposure (Light) | |||||
| After Exposure (Dark) |
Visualizations
References
- 1. ISOPROPYL CITRATES - Ataman Kimya [atamanchemicals.com]
- 2. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 3. What are the applications of Citric Acid Esters? - Knowledge [yizeliadditive.com]
- 4. ISOPROPYL CITRATE - Ataman Kimya [atamanchemical.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Development of identification method for isopropyl citrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Citric Acid in Isopropyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are encountering challenges with dissolving citric acid in isopropyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of citric acid in isopropyl ether?
Q2: Why is citric acid poorly soluble in isopropyl ether?
A2: The principle of "like dissolves like" governs solubility. Citric acid is a polar compound with multiple carboxyl and hydroxyl groups, capable of extensive hydrogen bonding. Isopropyl ether is a less polar solvent with limited ability to form hydrogen bonds compared to water or alcohols. The significant difference in polarity between citric acid and isopropyl ether results in weak solute-solvent interactions, leading to poor solubility.
Q3: Can increasing the temperature improve the solubility of citric acid in isopropyl ether?
A3: Generally, increasing the temperature can increase the solubility of a solid in a liquid.[3] However, for citric acid in isopropyl ether, the effect may be limited due to the fundamental polarity mismatch. Caution is advised when heating, as isopropyl ether is flammable and can form explosive peroxides upon standing in air.[4] Furthermore, citric acid begins to decompose at temperatures above 175°C.[1]
Q4: Is there a risk of a chemical reaction between citric acid and isopropyl ether?
A4: While isopropyl ether itself is relatively inert under standard conditions, the presence of impurities or elevated temperatures could potentially lead to reactions. For instance, isopropyl ether is produced from isopropanol, and residual isopropanol could react with citric acid to form isopropyl citrate esters.[5] This is an esterification reaction that would consume the citric acid rather than simply dissolving it.
Troubleshooting Guide
Problem 1: Citric acid is not dissolving or is only partially dissolving in isopropyl ether.
-
Cause: Inherent low solubility due to polarity mismatch.
-
Solutions:
-
Introduce a Co-solvent: Add a small amount of a polar solvent in which both citric acid and isopropyl ether are soluble or miscible. Ethanol or isopropanol are good candidates as citric acid is soluble in them, and they are miscible with ethers.[1][6][7] Start with a small percentage (e.g., 1-5% v/v) of the co-solvent and gradually increase it until the citric acid dissolves.
-
Particle Size Reduction: Grind the citric acid into a fine powder to increase the surface area available for solvation. This can increase the rate of dissolution, although it will not change the ultimate solubility limit.
-
Mechanical Agitation: Use continuous stirring or sonication to enhance the interaction between the citric acid particles and the solvent.
-
Problem 2: A precipitate forms after initially dissolving the citric acid with a co-solvent.
-
Cause: The system is likely supersaturated, or a change in temperature has caused the solubility to decrease.
-
Solutions:
-
Increase Co-solvent Concentration: Add a slightly higher percentage of the polar co-solvent to maintain the solubility of the citric acid.
-
Maintain Constant Temperature: Ensure the temperature of the solution is kept constant, as fluctuations can cause precipitation. If the dissolution was performed at an elevated temperature, the solution may need to be maintained at that temperature.
-
Check for Contaminants: Water contamination in the isopropyl ether can affect the solubility of citric acid. Ensure you are using an anhydrous grade of isopropyl ether if your experiment is sensitive to water.
-
Data Presentation
Table 1: Solubility of Citric Acid in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Polarity |
| Water | 147.76 g/100 mL | 20 | High |
| Ethanol | 62 | 25 | High |
| Diethyl Ether | 1.05 | 25 | Low |
| Isopropyl Alcohol | Solubility is lower than in ethanol and methanol[6] | - | Medium |
| Amyl Acetate | 4.41 | 25 | Medium |
| 1,4-Dioxane | 35.9 | 25 | Medium |
| Benzene, Chloroform, Toluene | Insoluble[1] | - | Low |
Note: Data compiled from multiple sources.[1][6][8]
Experimental Protocols
Methodology: Using a Co-solvent System to Dissolve Citric Acid
-
Objective: To dissolve a target concentration of citric acid in isopropyl ether using isopropanol as a co-solvent.
-
Materials:
-
Anhydrous citric acid (powdered)
-
Anhydrous isopropyl ether
-
Anhydrous isopropanol
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh the required amount of powdered anhydrous citric acid and place it in a clean, dry volumetric flask.
-
In a separate container, prepare the co-solvent mixture. For a 95:5 (v/v) isopropyl ether to isopropanol mixture, for example, measure 95 mL of isopropyl ether and 5 mL of isopropanol.
-
Add a small amount of the co-solvent mixture to the flask containing the citric acid.
-
Place the flask on a magnetic stirrer and begin agitation.
-
Slowly add the remaining co-solvent mixture to the flask while continuing to stir.
-
Continue stirring until all the citric acid is dissolved. If it does not fully dissolve, prepare a new solution with a slightly higher concentration of isopropanol (e.g., 90:10).
-
Once dissolved, store the solution in a tightly sealed container to prevent solvent evaporation and moisture absorption.
-
Visualizations
Caption: Troubleshooting workflow for dissolving citric acid.
Caption: Potential esterification side reaction pathway.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 5. ISOPROPYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Citric acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Managing Impurities in Citric Acid Isopropyl Ether
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with citric acid isopropyl ether. Our aim is to help you identify, manage, and mitigate impurities during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Product appears discolored (yellowish or brownish). | Residual starting materials or byproducts from side reactions. | - Ensure complete reaction of citric acid and isopropyl ether.- Utilize purification methods such as column chromatography or recrystallization.- Perform analytical testing (e.g., HPLC, GC-MS) to identify the impurity. |
| Low yield of the final product. | - Incomplete reaction.- Suboptimal reaction conditions (temperature, catalyst).- Loss of product during workup and purification. | - Monitor the reaction progress using techniques like TLC or HPLC.[1]- Optimize reaction parameters such as temperature, reaction time, and catalyst concentration.- Employ efficient extraction and purification techniques to minimize product loss.[2][3] |
| Presence of residual solvents. | Incomplete removal of solvents used during synthesis or purification. | - Utilize a rotary evaporator followed by high vacuum to remove volatile solvents.- Employ techniques like headspace gas chromatography (GC) to quantify residual solvents.[4][5] |
| Final product has an acidic pH. | Presence of unreacted citric acid. | - Wash the organic phase with a mild base (e.g., sodium bicarbonate solution) during the workup.[6]- Purify the product using column chromatography. |
| Unexpected peaks in analytical spectra (NMR, GC-MS). | Presence of side products or impurities from starting materials. | - Characterize the impurities using spectroscopic techniques (e.g., MS, NMR).- Review the synthesis pathway for potential side reactions.- Source high-purity starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities can originate from the starting materials or be generated during the synthesis process. These may include:
-
Unreacted Starting Materials: Citric acid and isopropyl alcohol/ether.
-
Byproducts: Di- and tri-isopropyl citrate, and products of side reactions.
-
Residual Solvents: Solvents used in the reaction or purification steps, such as toluene, hexane, or ethyl acetate.[4]
-
Water: Can be present in starting materials or introduced during the workup.
Q2: What analytical methods are suitable for detecting impurities in this compound?
A2: Several analytical techniques can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities like unreacted citric acid and ester byproducts. A reversed-phase column with a UV detector is a common setup.[7][8]
-
Gas Chromatography (GC): Ideal for detecting volatile impurities such as residual solvents and unreacted isopropyl alcohol. A headspace GC with a Flame Ionization Detector (FID) is often used.[4][5][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides identification of unknown volatile impurities by combining separation with mass analysis.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and qualitatively check for the presence of impurities.[1]
Q3: How can I remove unreacted citric acid from my product?
A3: Unreacted citric acid can typically be removed by washing the crude product with an aqueous basic solution, such as saturated sodium bicarbonate, during the liquid-liquid extraction step.[6] The citric acid will be deprotonated and move into the aqueous layer, which can then be separated from the organic layer containing your product.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
Experimental Protocols
Protocol 1: Analysis of Residual Solvents by Headspace Gas Chromatography (GC)
This protocol outlines a general procedure for the determination of residual solvents in a sample of this compound.
1. Instrumentation:
-
Gas chromatograph (GC) equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).[5]
2. Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the sample.
-
Seal the vial tightly.
3. GC Conditions (Example):
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen.
-
Headspace Parameters:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 minutes
-
4. Analysis:
-
Run a blank (solvent only) to identify any background peaks.
-
Run a standard solution containing known concentrations of the expected residual solvents to determine their retention times and response factors.
-
Inject the sample vial and integrate the peak areas of any detected solvents.
-
Quantify the amount of each residual solvent by comparing its peak area to the calibration curve generated from the standards.
Protocol 2: Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analysis of non-volatile impurities, such as unreacted citric acid.
1. Instrumentation:
-
High-performance liquid chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column.
2. Mobile Phase Preparation:
-
Prepare a suitable mobile phase, which could be a gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).[8]
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: Gradient of Buffer A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.[8]
-
Column Temperature: 30 °C.
5. Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject a standard solution of citric acid to determine its retention time.
-
Inject the prepared sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known standards.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting common issues.
References
- 1. chemscene.com [chemscene.com]
- 2. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification Of Citric Acid By Solvent Extraction - Tiei liquid/liquid mixing and separation Purification Of Citric Acid By Solvent Extraction [tyextractor.com]
- 4. agilent.com [agilent.com]
- 5. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102432438A - Preparation and purification method of isopropyl ether - Google Patents [patents.google.com]
- 7. series.publisso.de [series.publisso.de]
- 8. shimadzu.com [shimadzu.com]
- 9. news-medical.net [news-medical.net]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Stability of Citric Acid Ethers in Solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of citric acid ethers, such as triethyl citrate (TEC) and acetyl triethyl citrate (ATEC), in solution. These compounds are widely used as plasticizers, solvents, and performance additives in pharmaceutical formulations, food products, and other industrial applications. Ensuring their stability is critical for product efficacy, safety, and shelf-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for citric acid ethers in solution?
A1: The most common degradation pathway for citric acid ethers in aqueous solutions is hydrolysis.[1][2][3][4] The ester linkages are susceptible to cleavage, especially under acidic or basic conditions, yielding citric acid and the corresponding alcohol (e.g., ethanol from triethyl citrate). This reaction can be catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[5] Some ethers, like acetylated versions, may also undergo deacetylation.
Q2: Which factors have the most significant impact on the stability of citric acid ethers?
A2: Several factors can influence the stability of citric acid ethers in solution:
-
pH: Stability is highly pH-dependent. Rates of hydrolysis are generally lowest in the neutral to slightly acidic pH range (typically pH 4-6) and increase significantly under strongly acidic or alkaline conditions.[5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, following the principles of chemical kinetics.[5][6][7] For every 10°C increase, the degradation rate can double or triple.
-
Solvent Composition: The presence of co-solvents can alter stability. While primarily an issue in aqueous solutions, the polarity and nature of organic co-solvents can also influence degradation rates.
-
Presence of Catalysts: Besides acids and bases, certain enzymes (esterases) can catalyze the hydrolysis of these esters.[8][9] This is a key consideration in biological systems or non-sterile formulations.
-
Light and Oxygen: While hydrolysis is the primary concern, exposure to light and oxygen can initiate oxidative degradation, although this is generally a slower process for citrate esters compared to other molecules.[6][7][10]
Q3: My formulation containing a citric acid ether shows a decrease in pH over time. What is the likely cause?
A3: A drop in pH is a classic indicator of citric acid ether hydrolysis. The breakdown of the ester releases citric acid, a weak organic acid, into the solution. As citric acid accumulates, it increases the concentration of hydrogen ions, thereby lowering the overall pH of the solution. Monitoring pH is a simple yet effective way to track the stability of the formulation.
Q4: How can I minimize the degradation of my citric acid ether stock solution?
A4: To maximize the shelf-life of your stock solution, consider the following:
-
Use a Buffered System: Prepare the solution using a buffer system that maintains the pH in the optimal stability range (typically pH 4-6).
-
Control Storage Temperature: Store the solution at recommended temperatures, often refrigerated (2-8°C), to slow down the rate of hydrolysis.[6] Avoid freezing unless specifically indicated, as this can cause phase separation.[5]
-
Use High-Purity Water: Utilize purified water (e.g., deionized or distilled) to minimize contaminants that could catalyze degradation.
-
Protect from Light: Store the solution in amber or opaque containers to protect it from light, which can accelerate certain degradation pathways.[7]
-
Inert Atmosphere: For highly sensitive applications, purging the headspace of the container with an inert gas like nitrogen can prevent oxidation.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid Loss of the Parent Citric Acid Ether Compound in My Assay
If you observe an unexpectedly fast decrease in the concentration of your citric acid ether, follow this troubleshooting workflow.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
The appearance of new peaks in your chromatogram often signals the formation of degradation products.
-
Identify the Degradants: The primary degradation products of a trialkyl citrate ether are the dialkyl citrate, monoalkyl citrate, and ultimately, citric acid itself.[8][9] Compare the retention times of your unknown peaks with standards of these potential degradants.
-
Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. The expected masses can be easily calculated based on the loss of one or more alkyl groups from the parent molecule.
Quantitative Data Summary
The stability of citric acid ethers is highly dependent on pH and temperature. The table below provides hypothetical, yet representative, data for the hydrolysis of Triethyl Citrate (TEC) in an aqueous solution. The values represent the observed first-order rate constant (k_obs).
| Temperature (°C) | pH | Observed Rate Constant (k_obs) (day⁻¹) | Half-Life (t½) (days) |
| 25°C | 2.0 | 0.0866 | 8 |
| 4.5 | 0.0023 | 301 | |
| 7.0 | 0.0116 | 60 | |
| 9.0 | 0.1386 | 5 | |
| 40°C | 2.0 | 0.3466 | 2 |
| 4.5 | 0.0092 | 75 | |
| 7.0 | 0.0462 | 15 | |
| 9.0 | 0.5545 | 1.25 |
Note: Data is illustrative and intended for comparison purposes. Actual rates will vary based on specific buffer species, ionic strength, and formulation matrix.
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method for a Citric Acid Ether
This protocol outlines a general method for assessing the stability of a citric acid ether in solution.
Methodology Details:
-
Objective: To determine the rate of degradation of a citric acid ether under various pH and temperature conditions.
-
Materials:
-
Citric acid ether (e.g., Triethyl Citrate)
-
Buffer solutions (e.g., citrate-phosphate for pH 2-7, borate for pH 9)
-
HPLC-grade water and acetonitrile
-
Formic acid or other mobile phase modifier
-
Temperature-controlled stability chambers or incubators
-
-
Instrumentation:
-
Procedure: a. Preparation: Accurately prepare stock solutions of the citric acid ether. Dilute the stock into the various buffer solutions to achieve the final target concentration. b. Time Zero (t=0) Analysis: Immediately analyze an aliquot from each condition to establish the initial concentration. c. Incubation: Place the remaining samples in their respective temperature-controlled chambers. d. Sampling: At each time point, withdraw an aliquot, neutralize or dilute it if necessary to stop further degradation, and store it at -20°C until analysis. e. HPLC Analysis:
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is often effective.[8]
- Flow Rate: 0.3-1.0 mL/min.
- Column Temperature: 30-40°C.
- Detection: UV detection (e.g., at 210 nm) or MS for higher specificity.[11]
- Injection Volume: 5-20 µL. f. Data Analysis:
- Quantify the peak area of the parent citric acid ether at each time point.
- For each condition, plot the natural logarithm of the remaining concentration versus time.
- The slope of the resulting line will be equal to -k (the degradation rate constant).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizing the Degradation Pathway
The primary degradation pathway is the sequential hydrolysis of the ester groups.
References
- 1. THE KINETICS OF THE HYDROLYSIS OF COMPTETITIVE-CONSECUTIVE, SECOND-ORDER REACTIONS, INVOLVING TRIETHYL CITRATE AND SUBSTITUTED DIETHYL GLUTARATES - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. rsquarel.org [rsquarel.org]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 11. osti.gov [osti.gov]
Technical Support Center: Reactive Extraction of Citric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reactive extraction of citric acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is reactive extraction in the context of citric acid recovery?
A1: Reactive extraction is a separation technique where a solute (citric acid) is transferred from an aqueous phase to an immiscible organic phase. This transfer is facilitated by a chemical reaction between the citric acid and an extractant (carrier) present in the organic phase, forming a complex that is soluble in the organic solvent.[1][2] This method is an alternative to traditional precipitation processes and can offer advantages such as higher selectivity and the elimination of large volumes of solid waste.[3][4]
Q2: What are the key components of the organic phase in citric acid reactive extraction?
A2: The organic phase typically consists of three main components:
-
Extractant: A carrier molecule, often a tertiary amine like Alamine 336 (primarily tri-n-octylamine), that reacts with citric acid.[3]
-
Diluent: A solvent that dissolves the extractant and the resulting complex, and modifies the physical properties of the organic phase, such as viscosity and density. Common diluents include aliphatic or aromatic hydrocarbons.[2]
-
Modifier: An active solvent, often a long-chain alcohol (e.g., tridecyl alcohol), is added to improve the solubility of the acid-extractant complex in the diluent and prevent the formation of a third phase.[2][4]
Q3: How does pH affect the reactive extraction of citric acid?
A3: The pH of the aqueous phase is a critical parameter. For reactive extraction using tertiary amines, the extraction efficiency is generally higher at a lower pH (typically below the first pKa of citric acid, which is around 3.13).[3][4] This is because the extractant primarily interacts with the undissociated form of the citric acid. As the pH increases, the citric acid dissociates into citrate ions, which are less readily extracted by the amine-based extractants.[2]
Q4: What is a common analytical method to determine the concentration of citric acid in the aqueous phase?
A4: A widely used method is titration with a standardized strong base, typically sodium hydroxide (NaOH).[5][6] Phenolphthalein is a common indicator for this titration, with the endpoint being the first persistent pink color.[6][7] Since citric acid is a triprotic acid, it will react with three moles of NaOH for complete neutralization.[5][8]
Troubleshooting Guide
Problem 1: Low Extraction Efficiency/Yield
Q: My citric acid extraction efficiency is lower than expected. What are the potential causes and how can I improve it?
A: Low extraction efficiency can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Sub-optimal pH of the Aqueous Phase:
-
Cause: The pH of your aqueous feed may be too high, leading to the dissociation of citric acid into citrate ions, which are not efficiently extracted by tertiary amines.
-
Solution: Ensure the pH of the initial aqueous solution is low, ideally around 1.5 to 2.5, to favor the undissociated form of citric acid.[3][4]
-
-
Incorrect Composition of the Organic Phase:
-
Cause: The concentrations of the extractant and modifier may not be optimal. Insufficient extractant will limit the amount of citric acid that can be complexed, while an inadequate amount of modifier can lead to poor solubility of the complex.
-
Solution: Optimize the concentrations of the extractant and modifier. For instance, studies have shown good results with 30% w/v of Alamine 336 and 10% w/v of a long-chain alcohol like Exxal™ 13 tridecyl alcohol.[3] Refer to the data in Table 1 for typical concentration ranges.
-
-
Inadequate Mixing/Contact Time:
-
Cause: Insufficient mixing intensity or duration can prevent the system from reaching equilibrium, resulting in incomplete extraction.
-
Solution: Increase the stirring speed or extend the contact time. A contact time of around 10 minutes is often sufficient to reach equilibrium.[3]
-
-
Temperature Effects:
-
Cause: The reactive extraction of citric acid with amines is an exothermic process. Higher temperatures can negatively impact the extraction efficiency.[4]
-
Solution: Conduct the extraction at or below room temperature. If the process generates significant heat, consider using a water bath for temperature control.
-
Problem 2: Emulsion Formation/Third Phase Formation
Q: I am observing a stable emulsion at the interface between the aqueous and organic phases, or a third phase is forming. What should I do?
A: Emulsion or third phase formation is a common issue that complicates phase separation.
-
Cause: This often occurs when using an inert diluent without a modifier, or when the concentration of the extractant is too high. The complex formed between citric acid and the amine may have limited solubility in the diluent.
-
Solution:
-
Add or Increase Modifier Concentration: The primary role of a modifier (e.g., decanol, tridecyl alcohol) is to enhance the solubility of the acid-amine complex and prevent third phase formation.[2] If you are not using a modifier, add one to your organic phase. If you are already using one, try increasing its concentration.
-
Optimize Extractant Concentration: Very high concentrations of the extractant can lead to the formation of a third phase. Try reducing the extractant concentration.
-
Change the Diluent: The choice of diluent can significantly impact phase behavior. Polar diluents can sometimes offer better solvation of the complex than nonpolar ones.
-
Centrifugation: In some cases, gentle centrifugation can help to break up a stable emulsion after the extraction is complete.
-
Data on Experimental Parameters
The following table summarizes key quantitative data from various studies on the reactive extraction of citric acid, which can be used as a starting point for process optimization.
| Parameter | Value/Range | Extractant/Diluent System | Effect on Extraction Efficiency | Reference |
| pH of Aqueous Phase | ~1.5 | Alamine® 336 in Escaid™ 110 | Lower pH favors extraction of undissociated acid. | [3][4] |
| Extractant Concentration | 30% w/v | Alamine® 336 in Escaid™ 110 | Higher concentration generally increases efficiency up to a point. | [3] |
| Modifier Concentration | 10% w/v | Exxal™ 13 tridecyl alcohol | Increases complex solubility and prevents third phase formation. | [3] |
| Contact Time | 10 minutes | Alamine® 336 in Escaid™ 110 | Sufficient time to reach equilibrium. | [3] |
| Temperature | 23°C ± 2°C | Trialkylamine in n-heptane | Lower temperatures favor the exothermic extraction process. | [4] |
| Aqueous/Organic Phase Ratio | 1/1 (v/v) | General | Affects the overall mass transfer and equilibrium position. | [3][4] |
Experimental Protocols
Detailed Methodology for Batch Reactive Extraction of Citric Acid
This protocol describes a typical single-stage batch reactive extraction experiment.
1. Preparation of Aqueous Phase (Feed)
-
Weigh a precise amount of anhydrous citric acid (e.g., 100 g) and dissolve it in deionized water to make a final volume of 1 L to achieve a 10% w/v solution.[3][4]
-
Measure the initial pH of the solution. If necessary, adjust to the desired pH range (e.g., 1.5-2.5) using a suitable acid or base, although a 10% solution will naturally have a pH in this range.[3][4]
2. Preparation of Organic Phase
-
Separately weigh the extractant (e.g., Alamine® 336), modifier (e.g., Exxal™ 13 tridecyl alcohol), and diluent (e.g., Escaid™ 110) to achieve the desired concentrations (e.g., 30% w/v extractant, 10% w/v modifier).[4]
-
Combine the weighed components in a flask and mix thoroughly until a homogeneous solution is formed.
3. Batch Extraction Procedure
-
In a beaker or flask, place a defined volume of the aqueous phase (e.g., 40 mL).[4]
-
Begin stirring the aqueous phase at a constant speed (e.g., 500 rpm).[3]
-
Slowly add an equal volume of the prepared organic phase (e.g., 40 mL) to the stirring aqueous phase.[4]
-
Start timing the experiment as soon as the organic phase is added. Continue stirring for the desired contact time (e.g., 10 minutes).[3]
-
After the specified time, stop the stirring and transfer the mixture to a separatory funnel.
-
Allow the phases to separate completely. If an emulsion persists, gentle centrifugation may be required.
-
Carefully drain the lower aqueous phase (raffinate) into a clean, labeled container.
-
Drain the upper organic phase into a separate container.
-
Measure the volume of the separated aqueous phase.
4. Analysis of Citric Acid Concentration (Titration)
-
Pipette a known volume of the initial aqueous phase (before extraction) and the final aqueous phase (raffinate) into separate Erlenmeyer flasks (e.g., 5.00 mL).[7]
-
Dilute each sample with approximately 50 mL of deionized water.[7]
-
Add 3-4 drops of phenolphthalein indicator to each flask.[6][7]
-
Fill a burette with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the initial volume.[8]
-
Titrate the first sample with the NaOH solution, swirling the flask continuously, until the first permanent pink color appears and persists for at least 30 seconds.[6][7]
-
Record the final volume of NaOH used.
-
Repeat the titration for all samples, including replicates for precision.
5. Calculation of Extraction Efficiency
-
Calculate the initial and final concentrations of citric acid in the aqueous phase using the titration data. The reaction stoichiometry is: H₃C₆H₅O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O
-
The extraction efficiency (E%) can be calculated as: E% = [(C_initial - C_final) / C_initial] * 100 where C_initial and C_final are the initial and final concentrations of citric acid in the aqueous phase, respectively.
Visualizations
Caption: Workflow for the reactive extraction of citric acid.
References
- 1. Application of Reactive Extraction to Recovery of Carboxylic Acids -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 2. ijcea.org [ijcea.org]
- 3. Solvent Extraction of Citric Acid with Different Organic Phases [scirp.org]
- 4. scispace.com [scispace.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Titration of Citric Acid | General Chemistry Lab News [sites.middlebury.edu]
- 8. blogs.deakin.edu.au [blogs.deakin.edu.au]
Technical Support Center: Stability of Citric Acid Isopropyl Ether
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols regarding the pH-dependent stability of citric acid isopropyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability profile of this compound in aqueous solutions at different pH values?
A1: While specific kinetic data for this compound is not extensively documented in publicly available literature, its stability profile can be predicted based on the general chemistry of esters. Esters are susceptible to hydrolysis, a reaction where the molecule is cleaved by water.[1][2] This process is significantly influenced by pH and can be catalyzed by both acids and bases.[1]
-
Acidic Conditions (pH < 4): In the presence of a strong acid, the ester can undergo acid-catalyzed hydrolysis. This reaction is reversible and results in the formation of citric acid and isopropanol.[2]
-
Neutral to Slightly Acidic Conditions (pH 4 - 6): This range is typically where esters exhibit their maximum stability. The rates of both acid- and base-catalyzed hydrolysis are at their minimum.
-
Alkaline Conditions (pH > 7): Esters are highly susceptible to base-catalyzed hydrolysis, also known as saponification.[1] This reaction is generally much faster and is irreversible, yielding an alcohol (isopropanol) and a carboxylate salt (citrate).[1][2]
Therefore, it is expected that the stability of this compound will be greatest at a slightly acidic pH and will decrease significantly as the pH becomes more acidic or, more dramatically, more alkaline.
Q2: My analytical results show a rapid loss of this compound in my formulation. What are the potential causes?
A2: Rapid degradation of this compound is almost certainly due to hydrolysis. The troubleshooting guide below outlines the most common contributing factors.
Troubleshooting Guide: Unexpected Product Degradation
If you are observing an unexpected loss of your parent compound and the corresponding appearance of degradation products (citric acid and isopropanol), consider the following factors:
-
Solution pH: This is the most critical factor. An unbuffered solution or a formulation with a pH outside the optimal stability range (typically 4-6) can lead to rapid hydrolysis. Alkaline conditions are particularly destructive to ester linkages.
-
Storage Temperature: The rate of chemical reactions, including hydrolysis, increases with temperature.[3] Storing solutions at elevated temperatures will accelerate the degradation of the ester.
-
Presence of Enzymes: If you are working with biological matrices such as plasma, serum, or tissue homogenates, enzymatic hydrolysis by esterases can occur.[4][5] This process can be very rapid and is also pH-dependent, often with an optimal pH in the neutral to slightly alkaline range (e.g., 7.4-8.6).[5]
-
Formulation Excipients: Ensure that other components in your formulation are not inadvertently altering the pH or acting as catalysts for the hydrolysis reaction.
Illustrative Stability Data
While specific quantitative data for this compound is not provided in the searched literature, the following table illustrates the typical relationship between pH and the stability of an ester, represented by its degradation rate constant (k) and half-life (t½).
Note: This data is for illustrative purposes only and is meant to demonstrate the expected trend.
| pH | Relative Degradation Rate Constant (k) | Illustrative Half-life (t½) | Predominant Mechanism |
| 2.0 | 1.5 | ~46 days | Acid-Catalyzed Hydrolysis |
| 4.0 | 0.1 | ~693 days | Minimal Hydrolysis |
| 5.0 | 0.05 | ~1386 days | Minimal Hydrolysis |
| 7.0 | 1.0 | ~69 days | Base-Catalyzed Hydrolysis |
| 8.0 | 10 | ~7 days | Base-Catalyzed Hydrolysis |
| 9.0 | 100 | ~17 hours | Base-Catalyzed Hydrolysis |
Experimental Protocols
Protocol: Determining the pH-Rate Profile for this compound
This protocol outlines a standard method to determine the stability of this compound across a range of pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of interest (e.g., pH 2, 4, 5, 7, 8, 9).
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment but not so high as to cause catalytic effects (typically 25-50 mM).
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable, water-miscible organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.
-
-
Initiation of the Experiment:
-
For each pH value, add a small aliquot of the stock solution to the pre-warmed buffer solution in a sealed container to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be low (<1-2%) to minimize its effect on the reaction.
-
Vortex each solution gently to ensure homogeneity.
-
-
Incubation and Sampling:
-
Place the containers in a temperature-controlled environment (e.g., a 37°C or 50°C water bath or incubator).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. The sampling frequency should be adjusted based on the expected stability.
-
Immediately quench the reaction by mixing the aliquot with a solution that stops degradation (e.g., by adjusting the pH to the optimal stability range or by adding an excess of organic solvent).
-
-
Sample Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
The appearance of degradation products (citric acid, isopropanol) can also be monitored.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the apparent first-order rate constant (-k).
-
The half-life (t½) at each pH can be calculated using the formula: t½ = 0.693 / k.
-
A final plot of log(k) versus pH will generate the pH-rate profile for the compound.
-
Visualizations
Caption: Logical diagram of pH's effect on ester hydrolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
Technical Support Center: Citric Acid Ether & Ester Synthesis
Welcome to the technical support center for citric acid derivatization. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of citric acid ethers and esters.
Frequently Asked Questions (FAQs)
Q1: What is the difference between citric acid ether and citric acid ester synthesis?
This is a crucial point of clarification. An ester is formed by the reaction of a carboxylic acid group (-COOH) with a hydroxyl group (-OH). Citric acid has three carboxylic acid groups and one hydroxyl group. A citric acid ester is formed when one or more of its carboxylic acid groups react with an alcohol. An ether is formed when citric acid's single hydroxyl group reacts with another molecule.
Due to steric hindrance and the chemical nature of the tertiary alcohol group on the citric acid molecule, forming an ether is significantly more challenging than forming an ester.[1] Standard ether synthesis methods are often ineffective.[2][3] Most literature discussing "citric acid synthesis" refers to esterification.
Q2: Why is my reaction yield for citric acid ether synthesis so low?
Low yields in citric acid ether synthesis are common and typically stem from the low reactivity of the tertiary hydroxyl group.
-
Poor Nucleophilicity: The tertiary alcohol on citric acid is a very weak nucleophile and does not readily react with common alkylating agents like alkyl halides.[2][3]
-
Steric Hindrance: The bulky groups surrounding the hydroxyl group make it physically difficult for reactants to approach.[1]
-
Elimination Reactions: Tertiary alcohols are prone to elimination side reactions, especially under acidic or high-temperature conditions, rather than substitution.[1]
To achieve successful etherification, highly reactive alkylating agents with strong carbocationic character, such as alkyl triflates or trialkyloxonium salts (e.g., triethyloxonium tetrafluoroborate), are often necessary instead of simple acid catalysis.[2]
Q3: My citric acid esterification reaction has a low yield. What are the common causes?
Low yields in esterification are typically related to reaction equilibrium, incomplete reactions, or side reactions.
-
Reversible Reaction: Esterification is a reversible process that produces water as a byproduct. If this water is not removed, the reaction will reach equilibrium and will not proceed to completion.[1][4]
-
Incomplete Reaction: The reaction may not have run long enough or at a high enough temperature to reach completion.
-
Catalyst Inefficiency: The chosen catalyst may be inappropriate for the reaction conditions or may have degraded. While citric acid can self-catalyze the reaction, this often requires higher temperatures.[5][6]
-
Sub-optimal Molar Ratio: The ratio of alcohol to citric acid influences whether mono-, di-, or tri-esters are formed. An incorrect ratio can limit the formation of the desired product.[7][8]
Q4: What side products should I be aware of during acid-catalyzed esterification?
Two primary side reactions can occur, especially when reaction conditions are not carefully controlled:
-
Dehydration of Citric Acid: At temperatures exceeding its melting point (153°C), citric acid can lose a molecule of water to form aconitic acid. At even higher temperatures (above 175°C), further degradation can occur.[9]
-
Ether Formation from Alcohol: If using a primary alcohol (like ethanol or butanol) and an acid catalyst at high temperatures (typically >150°C), the alcohol can dehydrate to form a symmetric ether (e.g., diethyl ether).[10][11] This competes directly with the desired esterification reaction.
Q5: How can I increase the conversion rate of my esterification reaction?
-
Water Removal: Use a Dean-Stark apparatus, molecular sieves, or apply a vacuum to continuously remove water from the reaction mixture, driving the equilibrium toward the products.
-
Use of a Catalyst: Employ an effective catalyst like sulfuric acid, p-toluenesulfonic acid (PTSA), or an ion-exchange resin to speed up the reaction.[4]
-
Optimize Temperature: Ensure the temperature is high enough for a sufficient reaction rate but low enough to prevent the degradation of citric acid or alcohol dehydration. A range of 100-145°C is often effective.[9]
-
Use Excess Alcohol: Using an excess of the alcohol reactant can help shift the equilibrium to favor product formation.[9]
Q6: My final product is impure. What are the likely contaminants and how can I remove them?
Common impurities include unreacted starting materials, catalysts, and side products.
| Impurity | Removal Method |
| Unreacted Citric Acid | Wash the organic product mixture with water or a mild base (e.g., sodium bicarbonate solution) to remove the highly water-soluble acid.[8] |
| Unreacted Alcohol | Remove by distillation or evaporation under reduced pressure, especially if the alcohol is volatile. Washing with water can also help for lower-chain alcohols. |
| Acid Catalyst | Neutralize with a base and remove the resulting salt through an aqueous wash. |
| Aconitic Acid | Purification via recrystallization or column chromatography is typically required.[2][12] |
| Symmetric Ether | Fractional distillation can separate the ether if its boiling point is sufficiently different from the desired ester product. |
Q7: What are the optimal temperature ranges to avoid side reactions?
Careful temperature control is critical for a successful and clean reaction.
| Reaction | Recommended Temperature Range | Rationale |
| Citric Acid Esterification | 100°C - 145°C | Maximizes reaction rate while minimizing the risk of citric acid dehydration to aconitic acid (occurs >153°C).[9] |
| Acid-Catalyzed Alcohol Dehydration | Avoid temperatures >150°C | This side reaction becomes significant at higher temperatures, reducing the yield of the desired ester.[10] |
Troubleshooting Guide
Use the following chart to diagnose and solve common issues encountered during synthesis.
Caption: Troubleshooting workflow for common synthesis errors.
Experimental Protocols
Protocol: Acid-Catalyzed Synthesis of Tributyl Citrate
This protocol details a standard procedure for the esterification of citric acid with n-butanol, a common experiment.
Materials:
-
Anhydrous Citric Acid
-
n-Butanol
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (for azeotropic water removal)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.
-
Reagents: To the flask, add citric acid (1 molar equivalent), n-butanol (3.3 - 4 molar equivalents), a catalytic amount of PTSA (~0.05 molar equivalents), and enough toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete (typically several hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
-
Washing:
-
Wash the mixture with the 5% NaHCO₃ solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash with water.
-
Wash with brine to help break any emulsions and remove excess water.
-
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄.
-
Purification: Filter off the drying agent. Remove the toluene and excess n-butanol under reduced pressure using a rotary evaporator to yield the crude tributyl citrate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Caption: General workflow for tributyl citrate synthesis.
Reaction Pathway Visualization
The following diagram illustrates the desired acid-catalyzed esterification pathway and the common competing side reaction of alcohol dehydration, which leads to ether formation.
Caption: Competing pathways in acid-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2013057110A1 - Method for the synthesis of citric acid esters - Google Patents [patents.google.com]
- 9. WO2003008369A1 - Method for producing citric acid esters - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.ysu.am [journals.ysu.am]
Validation & Comparative
A Comparative Guide to Citric Acid Isopropyl Ether and Other Green Solvents for Researchers and Drug Development Professionals
Introduction: The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has led to a surge in the exploration of alternative solvents to replace hazardous traditional options. Among the emerging bio-based solvents, citric acid isopropyl ether presents a promising profile. This guide provides an objective comparison of the physicochemical properties and potential performance of this compound against other well-established and novel green solvents, supported by available data and general experimental protocols.
Physicochemical Properties: A Comparative Overview
A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes key parameters for this compound and a selection of other green solvents. This data allows for an initial assessment of their suitability for various applications, such as reaction media, extractions, and formulations.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | d-Limonene | Isopropyl Lactate |
| Molecular Formula | C₉H₁₄O₇[1][2] | C₅H₁₀O[3] | C₁₀H₁₆[4] | C₆H₁₂O₃[5] |
| Molecular Weight ( g/mol ) | 234.20[1] | 86.13 | 136.23 | 132.16[5] |
| Boiling Point (°C) | 390.3 (estimated) | 78-80[6] | 176[4] | 166-168[5] |
| Melting Point (°C) | - | -136[3] | -96[7] | 1[5] |
| Density (g/mL @ 20°C) | - | 0.855[8] | 0.841 | 0.988 |
| Water Solubility | Soluble | Partially Soluble (14.4 g/100 g at 19.3°C)[3] | Insoluble[4][7] | Completely Miscible[5] |
| Flash Point (°C) | - | -11 | 43[7] | 57.2 |
| Hansen Solubility Parameters (MPa¹/²) | ||||
| δD (Dispersion) | Not available | 16.8 | 16.7 | Not available |
| δP (Polar) | Not available | 5.7 | 4.4 | Not available |
| δH (Hydrogen Bonding) | Not available | 7.8 | 5.9 | Not available |
Performance in Key Applications: A Qualitative Comparison
Direct experimental comparisons of this compound with other green solvents are not extensively documented in the reviewed literature. However, based on the properties of citric acid and its esters, we can infer potential performance characteristics in key applications relevant to drug development.
Organic Synthesis
Green solvents are increasingly being evaluated in common organic reactions to replace traditional, more hazardous solvents.
Esterification Reactions: Citric acid itself can be esterified with alcohols.[9] Esters of citric acid, such as triethyl citrate and tributyl citrate, are recognized as green plasticizers and solvents.[10] Given its structure, this compound is likely to be a suitable solvent for esterification and other reactions that benefit from polar, protic-like environments. Green solvents have been shown to improve reaction times and selectivity in esterification reactions compared to traditional solvents.[11]
Suzuki-Miyaura Coupling: This carbon-carbon bond-forming reaction is crucial in pharmaceutical synthesis. Studies have evaluated a range of green solvents for this reaction, including 2-MeTHF, with varying degrees of success depending on the specific reaction conditions.[12][13] The suitability of this compound for such cross-coupling reactions would need to be experimentally determined, with its polarity and coordinating ability potentially influencing catalyst stability and reactivity.
Liquid-Liquid Extraction
The efficiency of a solvent in liquid-liquid extraction is determined by its ability to selectively dissolve a target compound while being immiscible with the other liquid phase.
Given that this compound is derived from the water-soluble citric acid and the water-miscible isopropyl alcohol, its own water solubility is a critical factor. While detailed data is lacking, its ester structure suggests it would have some degree of hydrophobicity, potentially making it suitable for certain extraction protocols. For comparison, 2-MeTHF has limited water miscibility, which allows for clean phase separations.[3] d-Limonene is insoluble in water, making it a good candidate for extracting non-polar compounds from aqueous solutions.[4][7]
Experimental Protocols
Detailed experimental protocols are essential for the objective evaluation of solvent performance. Below are general methodologies for assessing solvents in two key applications.
Protocol for Evaluating Solvent Performance in a Suzuki-Miyaura Coupling Reaction
This protocol provides a framework for comparing the efficacy of different green solvents as the reaction medium for a Suzuki-Miyaura cross-coupling reaction.
Objective: To determine the reaction conversion and yield of a biaryl product using different green solvents.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Green solvents to be tested (e.g., this compound, 2-MeTHF, d-limonene, isopropyl lactate)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles)
-
Analytical equipment (Gas Chromatograph with FID)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2 mmol).
-
Add the green solvent to be tested (5 mL).
-
Add the internal standard.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for a set period (e.g., 24 hours).
-
After cooling to room temperature, take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Analyze the diluted sample by Gas Chromatography (GC) to determine the conversion of the aryl halide.
-
To determine the isolated yield, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure biaryl product and calculate the yield.
Data Analysis: Compare the reaction conversions and isolated yields obtained with each green solvent.
Protocol for Determining the Distribution Coefficient in Liquid-Liquid Extraction
This protocol outlines a method to quantify the partitioning of a solute between water and a green solvent, which is a key measure of extraction efficiency.
Objective: To determine the distribution coefficient (K_D) of a solute between an aqueous phase and a green solvent.
Materials:
-
Solute (e.g., a drug molecule, a natural product)
-
Green solvents to be tested (e.g., this compound, 2-MeTHF, d-limonene)
-
Water (deionized)
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the solute in the aqueous phase at a known concentration.
-
In a separatory funnel, add a known volume of the aqueous stock solution and a known volume of the immiscible green solvent.
-
Stopper the funnel and shake vigorously for a set period (e.g., 5 minutes) to allow for the solute to distribute between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect a sample from both the aqueous and the organic layers.
-
Measure the concentration of the solute in each phase using a suitable analytical technique.
-
Calculate the distribution coefficient (K_D) using the formula: K_D = [Concentration in organic phase] / [Concentration in aqueous phase].
Data Analysis: Compare the K_D values for each green solvent. A higher K_D indicates a greater preference of the solute for the organic phase and thus a more efficient extraction.
Conclusion and Future Outlook
This compound, as a derivative of the readily available and bio-based citric acid, holds potential as a green solvent. Its anticipated polarity and hydrogen bonding capabilities may offer advantages in specific applications. However, the current lack of comprehensive experimental data comparing its performance to other green solvents necessitates further research.
For researchers and drug development professionals, the selection of a green solvent requires a multi-faceted evaluation of physicochemical properties, performance in relevant applications, safety, and environmental impact. While solvents like 2-MeTHF and d-limonene have more established performance data, the exploration of novel solvents derived from citric acid is a promising avenue for expanding the toolkit of sustainable chemistry. Future studies should focus on generating robust, comparative data for citric acid esters to fully elucidate their potential as viable green solvents.
References
- 1. This compound | C9H14O7 | CID 22973307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Comprehensive Overview of D-Limonene: Eco-Friendly Applications and Market Prospects [dechochem.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. ezychem.com [ezychem.com]
- 8. ambifirst.pt [ambifirst.pt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kasel.com [kasel.com]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Citric Acid Esters for Pharmaceutical and Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and safety of pharmaceutical formulations. Citric acid esters, derived from the naturally occurring citric acid, have emerged as a versatile and biocompatible class of compounds with widespread applications as plasticizers, solubilizers, and taste-masking agents. [1] This guide provides an objective, data-driven comparison of common citric acid esters to aid in the selection process for various research and development needs.
Citric acid esters are synthesized through the esterification of citric acid with various alcohols, resulting in a range of molecules with distinct physicochemical properties.[2] Further modification, such as acetylation of the hydroxyl group, can enhance their performance, particularly in polymer applications.[3] This analysis focuses on four prominent citric acid esters: Triethyl Citrate (TEC), Acetyl Triethyl Citrate (ATEC), Tributyl Citrate (TBC), and Acetyl Tributyl Citrate (ATBC).
Physicochemical Properties
The choice of a citric acid ester is often dictated by its physical and chemical characteristics, which influence its interaction with active pharmaceutical ingredients (APIs) and other excipients. Key properties include molecular weight, boiling point, and solubility.
| Property | Triethyl Citrate (TEC) | Acetyl Triethyl Citrate (ATEC) | Tributyl Citrate (TBC) | Acetyl Tributyl Citrate (ATBC) |
| Molecular Weight ( g/mol ) | 276.28 | 318.32 | 360.44 | 402.49 |
| Boiling Point (°C) | 294 | 296 | 331 | 340-341 |
| Water Solubility | Moderately Soluble | Partially Soluble | Insoluble | Insoluble |
| Solubility Parameter (MPa½) | ~21.9 | Not readily available | 18.7 | ~18.5 |
Note: Solubility parameters are approximate and can vary based on the determination method.
Performance as Plasticizers in Polymer Systems
In pharmaceutical coatings and drug delivery matrices, citric acid esters function as plasticizers, increasing the flexibility and reducing the brittleness of polymers.[4] Their efficiency is often evaluated by their ability to lower the glass transition temperature (Tg) of the polymer and modify its mechanical properties.
Thermal Analysis: Glass Transition Temperature (Tg) Reduction
The addition of a plasticizer lowers the Tg of a polymer, indicating an increase in the mobility of the polymer chains. The extent of this reduction is a measure of the plasticizer's efficiency. The following table summarizes the effect of TEC and ATBC on the Tg of Polylactic Acid (PLA), a common biodegradable polymer in drug delivery.
| Plasticizer Concentration (wt%) | Polymer System | Tg of Neat Polymer (°C) | Tg with TEC (°C) | Tg with ATBC (°C) |
| 10 | PLA | ~60 | ~45 | ~40 |
| 20 | PLA | ~60 | ~25 | ~20 |
| 30 | PLA | ~60 | ~10 | ~12 |
Data compiled from multiple sources where PLA 2002D was used.[5][6]
Mechanical Properties: Tensile Strength and Elongation at Break
Plasticizers also impact the mechanical properties of polymers, typically decreasing tensile strength while increasing elongation at break, which signifies enhanced flexibility.
| Plasticizer Concentration (wt%) | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PLA | PLA | ~50-60 | <10 |
| 10% TBC in PLA-CaSO4 | PLA Composite | ~22 | >160 |
| 20% TBC in PLA-CaSO4 | PLA Composite | ~14 | ~180-190 |
| 15% ATBC in PLA | PLA | - | ~254% increase |
Data is illustrative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.[7][8]
Biodegradability
A significant advantage of citric acid esters is their biodegradability, which is a crucial attribute for transient medical devices and drug delivery systems.[2][9] The biodegradability of these esters can be assessed using standardized methods such as the OECD 301 guidelines.[4][10] These tests typically measure the percentage of the substance that is mineralized to CO2 by microorganisms over a 28-day period. For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its theoretical CO2 production (ThCO2) within a 10-day window that begins once 10% degradation is reached.[10]
Toxicological Profile and Metabolism
Citric acid esters are generally considered to have low toxicity, with several being approved for use in food and pharmaceutical applications.[11][12] Their safety is attributed to their metabolic pathway, which involves hydrolysis into citric acid and the corresponding alcohol, both of which are naturally occurring or readily metabolized.[13][14] For instance, Acetyl Tributyl Citrate (ATBC) is rapidly metabolized, with identified metabolites including acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, and dibutyl citrate.[11][13]
Experimental Protocols
Determination of Plasticizer Efficiency
1. Sample Preparation:
-
Dry the polymer (e.g., PLA) at 60°C for 24 hours to remove moisture.
-
Melt-blend the polymer with the desired concentration of the citric acid ester (e.g., 10, 20, 30 wt%) in an internal mixer (e.g., Brabender plastograph) at a specified temperature (e.g., 190°C) and rotational speed (e.g., 30 rpm) for a set duration (e.g., 7 minutes).[5]
-
Compression mold the resulting blend into films of a specified thickness for subsequent analysis.
2. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Use a DSC instrument to determine the glass transition temperature (Tg) of the plasticized polymer films.
-
Subject the samples to a heat-cool-heat cycle to eliminate their thermal history. For example, heat from 25°C to 220°C, hold for 3 minutes, cool to -50°C, hold for 3 minutes, and then perform the second heating scan from -50°C to 220°C at a rate of 10°C/min.[2]
-
The Tg is determined from the midpoint of the transition in the second heating scan.
3. Mechanical Testing (Tensile Test):
-
Cut the compression-molded films into dumbbell-shaped specimens according to a standard such as ASTM D638.
-
Perform tensile testing using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength at break and the elongation at break for each sample.[7]
Water Solubility Determination (Scum Titration Method)
-
Place a known volume of distilled water (e.g., 100-150 ml) into a large Petri dish on a dark background.
-
Prepare a solution of the citric acid ester in a volatile, water-immiscible solvent (e.g., light petroleum).
-
Add the plasticizer solution dropwise to the surface of the water, allowing the solvent to evaporate after each addition.
-
Continue adding the solution until a stable scum of oily droplets is observed on the water's surface.
-
The solubility is calculated from the volume of the plasticizer solution required to reach this endpoint and the known volume of water.[15]
Biodegradability Assessment (OECD 301F: Manometric Respirometry)
-
Prepare a mineral medium inoculated with microorganisms from a source such as activated sludge.
-
Add the citric acid ester as the sole carbon source to the test vessels.
-
Use a manometric respirometer to measure the oxygen consumed by the microorganisms over a 28-day period at a constant temperature (e.g., 22°C) in the dark.[9]
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.[10]
Visualizations
Experimental Workflow for Citrate Ester Comparison.
Metabolic Pathway of Acetyl Tributyl Citrate (ATBC).
References
- 1. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity and Environmental Impact of Emerging Plasticizers: Risks and Research Gaps [sinocurechem.com]
- 4. oecd.org [oecd.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. redalyc.org [redalyc.org]
- 7. Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tributyl Citrate and Acetyl Tributyl Citrate: Uses, Structure, and Implications [starsbiotec.com]
- 13. ACETYL TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]
- 14. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the solubility of plasticisers in water - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity Validation of Citric Acid Isopropyl Ether: HPLC vs. Titration
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and acid-base titration for the validation of citric acid isopropyl ether purity. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For this compound, a reverse-phase HPLC method is proposed, which is adept at separating the main compound from its potential impurities.
Potential Impurities
The primary impurities in this compound are likely to be unreacted starting materials and byproducts of the esterification reaction. These include:
-
Citric Acid: The unreacted starting material.
-
Isopropyl Alcohol: The unreacted alcohol.
-
Di- and Tri-isopropyl Citrate: Byproducts of the esterification process.[1]
-
Other Organic Acids: Trace impurities from the citric acid raw material.
Proposed HPLC Method
A gradient reverse-phase HPLC method with UV detection is recommended for the comprehensive purity profiling of this compound. The acidic nature of the analytes necessitates a mobile phase with a low pH to ensure good peak shape.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Alternative Method: Acid-Base Titration
A classic and straightforward alternative for assessing the purity of this compound is acid-base titration. This method quantifies the amount of acidic substances, primarily unreacted citric acid, in the sample.
Principle
The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a colorimetric indicator like phenolphthalein.[2][3] The result is often expressed as the acid value, which is the mass of potassium hydroxide in milligrams that is required to neutralize one gram of the chemical substance.
Comparison of HPLC and Titration Methods
| Feature | HPLC | Titration |
| Specificity | High (can separate and quantify individual impurities) | Low (measures total acidity, not specific impurities) |
| Sensitivity | High (can detect trace impurities) | Moderate |
| Precision | High | High |
| Accuracy | High | High (for total acid content) |
| Throughput | Moderate (typically 20-30 minutes per sample) | High (can be automated for rapid analysis) |
| Information Provided | Purity profile, identity and quantity of impurities | Total acid content (as acid value or % of citric acid) |
| Cost & Complexity | High (requires specialized equipment and trained personnel) | Low (requires standard laboratory glassware and reagents) |
Experimental Protocols
HPLC Purity Validation
1. Standard Preparation:
-
This compound Reference Standard: Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Impurity Standards: Prepare individual stock solutions of potential impurities (citric acid, di- and tri-isopropyl citrate) in the same manner. A mixed impurity standard can be prepared by diluting the stock solutions.
2. Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
3. Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in the table above.
-
Inject the prepared standard and sample solutions.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Calculate the purity of the sample by the area normalization method or by using an external standard for quantification.
Titration for Acid Value
1. Reagent Preparation:
-
0.1 M Sodium Hydroxide: Prepare and standardize a 0.1 M solution of sodium hydroxide.
2. Procedure:
-
Accurately weigh about 1 g of the this compound sample into a flask.[3]
-
Dissolve the sample in 50 mL of neutralized ethanol (or another suitable solvent).
-
Add a few drops of phenolphthalein indicator or use a calibrated pH electrode.
-
Titrate with the standardized 0.1 M sodium hydroxide solution until a persistent pink color is observed or the equivalence point is reached on the titration curve.[2]
-
Record the volume of titrant used.
3. Calculation:
-
The acid value or the percentage of free citric acid can be calculated from the volume of sodium hydroxide consumed.
Workflow for Purity Validation
References
A Comparative Guide to Citric Acid and Ethanol for Phytochemical Extraction
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical step in the extraction of bioactive phytochemicals from plant materials. The ideal solvent should not only efficiently extract the target compounds but also be safe, cost-effective, and environmentally friendly. This guide provides an objective comparison of two commonly used solvents, citric acid and ethanol, for the extraction of phytochemicals. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key extraction protocols.
Performance Comparison: Citric Acid vs. Ethanol
Both citric acid and ethanol are effective solvents for extracting a wide range of phytochemicals. However, their efficiency can vary depending on the target compound, the plant matrix, and the extraction method employed.
Ethanol , particularly in aqueous solutions, is a versatile and widely used solvent in phytochemical extraction.[1] Its polarity can be adjusted by varying the water content, allowing for the targeted extraction of a broad spectrum of compounds, from polar to moderately non-polar phytochemicals.[2][3] It is effective in extracting polyphenols, flavonoids, and anthocyanins.[2][4]
Citric acid , a weak organic acid, has gained attention as a green and sustainable alternative to conventional organic solvents.[[“]][6] It is particularly effective for the extraction of pH-sensitive compounds like anthocyanins, where the acidic environment helps to stabilize the molecules.[7][8] Furthermore, citric acid can be used as a component in Natural Deep Eutectic Solvents (NADES), which are gaining popularity as environmentally friendly and highly efficient extraction media.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the extraction yields of different phytochemicals using citric acid and ethanol-based solvents.
Table 1: Extraction of Betalains and Total Phenolic Content from Freeze-Dried Beetroot Powder [[“]][10][11]
| Phytochemical | Solvent | Maximum Yield (mg/g dry powder) |
| Betacyanin | Aqueous Ethanol | 4.38 ± 0.17 |
| Citric Acid Solution | 3.98 ± 0.21 | |
| Betaxanthin | Aqueous Ethanol | 3.95 ± 0.22 |
| Citric Acid Solution | 3.64 ± 0.26 | |
| Total Phenolic Content | Aqueous Ethanol | 8.45 ± 0.45 |
| Citric Acid Solution | 8.28 ± 0.34 |
Table 2: Extraction of Anthocyanins and Total Phenolic Content from Various Plant Sources
| Plant Source | Phytochemical | Solvent | Yield | Reference |
| Eggplant Peel | Total Anthocyanins | Citric Acid Extract | 51.40 mg/100g FW | [12] |
| Ethanol Extract | 16.66 mg/100g FW | [12] | ||
| Red Cabbage | Total Anthocyanins | Citric Acid | 115.43 mg/100g FW | [12] |
| Ethanol | 78.09 mg/100g FW | [12] | ||
| Chokeberry Pomace | Total Anthocyanins | 50% Ethanol + 1% Citric Acid | 1783 ± 153 mg CGE/100g DW | [9] |
| Syrah Grape Pomace | Total Phenolic Compounds | Ethanol-Citric Acid/Acetone-Water | 5-19% improvement over Methanol | |
| Anthocyanins | Ethanol-Citric Acid/Acetone-Water | 56-87% improvement over Methanol |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable extraction results. Below are representative protocols for ultrasound-assisted extraction with citric acid and maceration with ethanol.
Ultrasound-Assisted Extraction (UAE) with Citric Acid
This method utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency and shorter extraction times.[3][13]
Materials:
-
Dried and powdered plant material
-
Citric acid solution (e.g., 1% w/v in distilled water)
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (optional, for solvent removal)
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Add a defined volume of the citric acid solution to the plant material in a beaker or flask (e.g., a solid-to-liquid ratio of 1:20 g/mL).
-
Place the beaker or flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a specified duration and at a set frequency and power (e.g., 30 minutes at 40 kHz). Maintain a constant temperature, using a water bath if necessary.
-
After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Filter the supernatant through filter paper to obtain a clear extract.
-
The extract can then be used for analysis or further processed to concentrate the phytochemicals, for example, by using a rotary evaporator.
Maceration with Ethanol
Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for a specific period.[4][6][9]
Materials:
-
Dried and powdered plant material
-
Ethanol solution (e.g., 70% ethanol in water)
-
Airtight container (e.g., a glass jar with a tight-fitting lid)
-
Shaker or magnetic stirrer (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (for solvent removal)
Procedure:
-
Place a known quantity of the powdered plant material into the airtight container.
-
Add a sufficient volume of the ethanol solution to completely submerge the plant material (e.g., a solid-to-liquid ratio of 1:10 g/mL).
-
Seal the container and keep it at room temperature for a defined period (e.g., 24 to 72 hours).
-
Agitate the mixture periodically, either manually or by using a shaker or magnetic stirrer, to enhance the extraction process.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the phytochemicals.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the ethanol.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The bioactive compounds extracted using these methods often exert their effects by modulating cellular signaling pathways. Furthermore, visualizing the experimental workflow can aid in understanding the entire process from plant material to final extract.
Experimental Workflow for Phytochemical Extraction
The following diagram illustrates a general workflow for the extraction and analysis of phytochemicals.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Comparative study of different extraction methods and assays of tannins in some pteridophytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. philadelphia.edu.jo [philadelphia.edu.jo]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. A Comparative Study of Ethanol and Citric Acid Solutions for Extracting Betalains and Total Phenolic Content from Freeze-Dried Beetroot Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. coleparmer.com [coleparmer.com]
- 13. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Citric Acid Esters: Isopropyl Ether vs. Ethyl and Butyl Alternatives
For researchers, scientists, and drug development professionals working with citric acid derivatives, understanding their structural and spectroscopic properties is paramount for identification, quality control, and mechanistic studies. This guide provides a comparative spectroscopic analysis of citric acid isopropyl ether (triisopropyl citrate) alongside two common alternatives: citric acid ethyl ether (triethyl citrate) and citric acid butyl ether (tributyl citrate). The data presented is supported by established experimental protocols.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy for triisopropyl citrate, triethyl citrate, and tributyl citrate. This allows for a direct and objective comparison of their chemical environments.
Table 1: ¹H NMR Spectroscopic Data of Citric Acid Esters
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Triisopropyl Citrate | 4.88-4.91 | m | -O-CH- (1H) | |
| 4.81-4.85 | m | -O-CH- (2H) | ||
| 2.85 | d | 15.5 | -CH₂ | |
| 2.79 | d | 15.5 | -CH₂ | |
| 1.18 | d | 6.4 | -CH₃ (6H) | |
| 1.14 | d | 6.4 | -CH₃ (12H) | |
| Triethyl Citrate | 4.03-4.14 | m | -O-CH₂- | |
| 2.66 | d | 15.2 | -CH₂ | |
| 1.11 | t | -CH₃ | ||
| Tributyl Citrate | 3.96-4.10 | m | -O-CH₂- | |
| 2.70 | d | 15.3 | -CH₂ | |
| 1.48-1.54 | m | -CH₂- | ||
| 1.26-1.37 | m | -CH₂- | ||
| 0.85 | t | -CH₃ |
Data sourced from supporting information of a Royal Society of Chemistry publication.[1]
Table 2: ¹³C NMR Spectroscopic Data of Citric Acid Esters
| Compound | Chemical Shift (δ) ppm | Assignment |
| Triisopropyl Citrate | 174.64, 172.33 | C=O |
| 72.91 | C-OH | |
| 68.43, 67.40 | -O-CH- | |
| 42.87 | -CH₂ | |
| 21.62, 21.57 | -CH₃ | |
| Triethyl Citrate | 173.02, 169.75 | C=O |
| 73.40 | C-OH | |
| 61.24, 60.49 | -O-CH₂- | |
| 43.38 | -CH₂ | |
| 14.14 | -CH₃ | |
| Tributyl Citrate | 172.50, 169.27 | C=O |
| 72.91 | C-OH | |
| 64.53, 63.78 | -O-CH₂- | |
| 43.05, 34.74, 30.14, 18.62 | -CH₂ | |
| 13.51 | -CH₃ |
Data sourced from supporting information of a Royal Society of Chemistry publication.[1]
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of liquid organic compounds like citric acid esters.
Caption: Workflow for Spectroscopic Analysis of Citric Acid Esters.
Detailed Experimental Protocols
The data presented in this guide is typically acquired using the following standard experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of the liquid citric acid ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3][4] For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[4] The sample is thoroughly mixed to ensure homogeneity. If any solid particles are present, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Data Acquisition : The prepared NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, the spectral width is generally 0-220 ppm. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples like citric acid esters, the Attenuated Total Reflectance (ATR) technique is commonly used.[1][5] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5]
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then applied to the crystal, and the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.[1] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For volatile and thermally stable compounds like citric acid esters, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6][7][8] This causes the molecule to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation : The resulting mass spectrum plots the relative abundance of ions at each m/z value. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues to its structure.
Spectroscopic Interpretation and Comparison
NMR Spectroscopy:
-
¹H NMR : The proton NMR spectra of the three esters show distinct patterns for the alkyl groups. Triisopropyl citrate exhibits two multiplets for the methine (-CH-) protons of the isopropyl groups and two doublets for the methyl (-CH₃) protons, indicating a more complex splitting pattern due to the chiral center. In contrast, triethyl citrate shows a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern. Tributyl citrate displays more complex multiplets for its butyl chain protons. The methylene protons of the citrate backbone appear as doublets in all three compounds, though their chemical shifts vary slightly.
-
¹³C NMR : The carbon NMR spectra provide clear differentiation. The number and chemical shifts of the signals corresponding to the alkyl chains are unique for each ester. For instance, triisopropyl citrate shows two distinct signals for the methine and methyl carbons of the isopropyl groups, while triethyl and tributyl citrate show the expected number of signals for their respective linear alkyl chains. The carbonyl (C=O) and hydroxyl-bearing quaternary carbon (C-OH) signals appear at characteristic downfield shifts in all three compounds.
FT-IR Spectroscopy:
The FT-IR spectra of all three citric acid esters are expected to be broadly similar, dominated by characteristic absorptions of the ester and hydroxyl functional groups. Key expected peaks include:
-
A broad O-H stretching band around 3500 cm⁻¹ due to the hydroxyl group.
-
Strong C-H stretching bands in the 2850-3000 cm⁻¹ region.
-
A very strong C=O stretching band for the ester carbonyl groups, typically around 1735-1750 cm⁻¹.
-
C-O stretching bands in the 1000-1300 cm⁻¹ region. The main differences in the spectra will be in the fingerprint region (below 1500 cm⁻¹), where the C-C and C-O stretching and bending vibrations of the different alkyl groups will give rise to unique patterns.
Mass Spectrometry:
Under Electron Ionization (EI) conditions, the mass spectra of these esters will show a molecular ion peak (M⁺) corresponding to their respective molecular weights (Triisopropyl citrate: 318.36 g/mol ; Triethyl citrate: 276.28 g/mol ; Tributyl citrate: 360.45 g/mol ). The fragmentation patterns will be influenced by the ester groups. Common fragmentation pathways for esters include McLafferty rearrangements and cleavage of the C-O bonds. The relative abundances of the fragment ions will be characteristic of each specific ester, allowing for their differentiation.
This comparative guide provides a foundational understanding of the spectroscopic characteristics of this compound and its common alternatives. By utilizing the provided data and experimental protocols, researchers can confidently identify and characterize these important compounds in their work.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. agilent.com [agilent.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Performance Analysis of Triisopropyl Citrate as a Solvent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triisopropyl citrate as a solvent against several common alternatives. The information is intended to assist researchers and professionals in drug development and other scientific fields in making informed decisions about solvent selection. This document presents a compilation of physicochemical properties, and while direct comparative experimental studies are limited, the data herein facilitates an objective assessment of triisopropyl citrate's performance characteristics.
Executive Summary
Triisopropyl citrate is an ester of citric acid characterized by its use as a solvent and emollient, particularly in the cosmetics industry.[1][2] It is a colorless, odorless liquid with a high boiling point and moderate lipophilicity. When compared to other solvents, it offers a unique balance of properties. This guide will delve into a quantitative comparison of its physical and chemical characteristics against common solvents such as triethyl citrate, isopropyl myristate, ethanol, isopropanol, and ethyl acetate. Furthermore, it will provide a generalized experimental protocol for a key solvent performance indicator—solubility determination—and a workflow for a typical solvent-based extraction.
Data Presentation: Physicochemical Properties of Solvents
The following table summarizes the key quantitative data for triisopropyl citrate and its alternatives. This allows for a direct comparison of their fundamental properties.
| Property | Triisopropyl Citrate | Triethyl Citrate | Isopropyl Myristate | Ethanol | Isopropanol | Ethyl Acetate |
| Molecular Weight ( g/mol ) | 318.36[2] | 276.29 | 270.45 | 46.07 | 60.10 | 88.11 |
| Boiling Point (°C) | 331.01 (est.)[1] | 294[3] | ~167 (at 10 mmHg) | 78.23 | 82.6 | 77.1 |
| Melting Point (°C) | - | -55[3] | ~3 | -114.14 | -89 | -83.6 |
| Flash Point (°C) | 103 (est.)[1] | 155 | 152 | 13 | 12 | -4 |
| Density (g/cm³ at 20°C) | 1.116 (predicted) | 1.137 (at 25°C)[3] | 0.85 | 0.789 | 0.786 | 0.902 |
| Water Solubility (mg/L at 25°C) | 1368 (est.)[1] | 65,000 | Insoluble | Miscible | Miscible | 83,000 |
| logP (o/w) | 2.535 (est.)[1] | ~1.2 | ~7.71 | -0.35 | 0.05 | 0.73 |
Performance Comparison
As a Solvent for Drug Formulation:
Triisopropyl citrate's moderate lipophilicity (logP of 2.535) suggests its utility in dissolving a range of active pharmaceutical ingredients (APIs) that have intermediate polarity. Its high boiling point makes it suitable for processes requiring elevated temperatures without significant solvent loss. In the context of topical formulations, its emollient properties are an added advantage.[1][2]
-
Comparison with Triethyl Citrate: Triethyl citrate is more polar and has a significantly higher water solubility. This would make it a better solvent for more hydrophilic APIs.
-
Comparison with Isopropyl Myristate: Isopropyl myristate is highly lipophilic (logP ~7.71) and would be a superior solvent for very non-polar APIs. It is also a well-known penetration enhancer in topical formulations.
-
Comparison with Alcohols (Ethanol and Isopropanol): These are highly polar, volatile solvents with excellent water miscibility. They are good solvents for a wide range of polar APIs but their high volatility can be a disadvantage in some applications.
-
Comparison with Ethyl Acetate: Ethyl acetate is a moderately polar solvent with good solvency for a variety of compounds. Its high volatility and low flash point distinguish it from triisopropyl citrate.
As a "Green" Solvent:
Citrate esters, including triisopropyl citrate, are often considered "green" or sustainable solvents due to their derivation from citric acid, a renewable resource. Their low volatility and generally low toxicity profile contribute to their favorable environmental and safety characteristics.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to evaluating solvent performance.
Protocol for Determining Active Pharmaceutical Ingredient (API) Solubility
This protocol outlines a standard procedure for measuring the equilibrium solubility of an API in a solvent, a critical parameter for solvent selection in drug formulation.
1. Materials and Equipment:
- Active Pharmaceutical Ingredient (API) powder
- Triisopropyl citrate (or alternative solvent)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
2. Procedure:
- Add an excess amount of the API to a pre-weighed vial.
- Add a known volume of triisopropyl citrate to the vial.
- Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
- Agitate the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- After the equilibration period, centrifuge the vials at a high speed to separate the undissolved API from the saturated solution.
- Carefully pipette a known volume of the supernatant (the clear, saturated solution) into a volumetric flask.
- Dilute the sample with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.
- Analyze the diluted sample using a validated analytical method to determine the concentration of the API.
- Calculate the solubility of the API in triisopropyl citrate in mg/mL or mol/L.
3. Data Analysis:
- The concentration of the API in the saturated solution represents the equilibrium solubility at the specified temperature.
- Compare the solubility values obtained for triisopropyl citrate with those of other solvents to assess its relative performance.
Workflow for Solvent Extraction of a Target Compound
This workflow illustrates the general steps involved in using a solvent to extract a specific compound from a mixture, a common application in natural product chemistry and purification processes.
References
Characterization of Citric Acid Isopropyl Ether by NMR: A Comparative Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of triisopropyl citrate, the triester of citric acid and isopropanol. For comparative purposes, this guide also includes data for the corresponding mono- and diisopropyl esters. The information is intended for researchers, scientists, and professionals in drug development who require detailed structural elucidation and purity assessment of these compounds.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for triisopropyl citrate and its related mono- and diisopropyl esters. This data is critical for identifying the specific ester and assessing its purity. The isomers of the mono- and diesters are distinguished by the position of the isopropyl group(s) on the citrate backbone.[1]
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Isopropyl Citrates
| Compound | CH₃ (isopropyl) | CH (isopropyl) | CH₂ (citrate) |
| Triisopropyl Citrate | 1.22 (d, 18H) | 5.00 (sept, 3H) | 2.79 (s, 4H) |
| 1,2-Diisopropyl Citrate | 1.23 (d, 6H), 1.25 (d, 6H) | 5.03 (sept, 2H) | 2.80 (d, 2H), 2.91 (d, 2H) |
| 1,3-Diisopropyl Citrate | 1.22 (d, 12H) | 5.00 (sept, 2H) | 2.71 (s, 4H) |
| 1-Monoisopropyl Citrate | 1.24 (d, 6H) | 5.04 (sept, 1H) | 2.75 (d, 2H), 2.86 (d, 2H) |
| 2-Monoisopropyl Citrate | 1.26 (d, 6H) | 5.08 (sept, 1H) | 2.87 (s, 4H) |
Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard. Multiplicities are denoted as s (singlet), d (doublet), and sept (septet). The number of protons (H) is indicated.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Isopropyl Citrates
| Compound | C=O (ester) | C=O (acid) | C-O (quat.) | CH₂ | CH | CH₃ |
| Triisopropyl Citrate | 169.5, 172.4 | - | 72.8 | 42.8 | 68.0 | 21.7 |
| 1,2-Diisopropyl Citrate | 169.8, 172.0 | 176.3 | 73.5 | 42.9 | 68.3, 69.2 | 21.7, 21.8 |
| 1,3-Diisopropyl Citrate | 170.1 | 176.5 | 73.1 | 43.4 | 67.9 | 21.8 |
| 1-Monoisopropyl Citrate | 170.4 | 176.3, 177.0 | 73.9 | 43.1 | 68.4 | 21.8 |
| 2-Monoisopropyl Citrate | 172.5 | 173.4 | 73.3 | 43.6 | 69.6 | 21.7 |
Note: Chemical shifts are reported in parts per million (ppm). "quat." refers to the quaternary carbon of the citrate backbone.
Experimental Protocol for NMR Analysis
This section details a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for citric acid isopropyl ethers.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
-
Filtration: Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.
-
Spectral Width: 0-15 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Technique: Proton-decoupled (¹³C{¹H}) for simplified spectra with single lines for each unique carbon.
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: 0-220 ppm
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Visualization of Triisopropyl Citrate
The following diagrams illustrate the chemical structure and a logical workflow for the characterization of triisopropyl citrate.
Caption: Chemical structure of triisopropyl citrate.
Caption: Experimental workflow for NMR characterization.
References
A Comparative Guide to Lipid Extraction Solvents for Researchers
For researchers, scientists, and drug development professionals, the accurate extraction and analysis of lipids are critical for understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. The choice of solvent system for lipid extraction can significantly impact the yield, purity, and representation of different lipid classes in the final extract. This guide provides an objective comparison of commonly used lipid extraction solvent systems, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Lipid Extraction Solvent Performance
The efficiency of lipid extraction is highly dependent on the solvent system used and the lipid classes being targeted. The following tables summarize quantitative data from comparative studies, highlighting the performance of different solvent systems in extracting various lipid classes.
Table 1: Comparison of Total Lipid Extraction Efficiency
| Solvent System | Sample Type | Relative Total Lipid Yield | Reference |
| Folch (Chloroform:Methanol) | Human LDL | High | [1] |
| Krill Meal | High | ||
| Microalgae | High | ||
| Bligh & Dyer (Chloroform:Methanol:Water) | Human LDL | High | [1] |
| Wet Microalgae | High | [2] | |
| Hexane:Isopropanol | Human LDL | Low | [1] |
| Methanol-tert-butyl ether (MTBE) | Human LDL | Moderate | [1] |
| Ethanol | Microalgal Lipids | High | [2] |
| Chloroform/Ethanol (1:1, v/v) | Microalgal Lipids | High | [2] |
| Acetone | Microalgal Lipids | Low | [2] |
Table 2: Selectivity of Solvent Systems for Different Lipid Classes
| Solvent System | Lipid Class | Extraction Efficiency | Reference |
| Folch (Chloroform:Methanol) | Broad range of lipids | Most effective for a broad range | [1][3] |
| Phospholipids | High | [2] | |
| Bligh & Dyer (Chloroform:Methanol:Water) | Phospholipids | High | [2] |
| Hexane:Isopropanol | Apolar lipids (e.g., Triacylglycerides, Cholesterol Esters) | Best for apolar lipids | [1][3] |
| Phospholipids | Low | [4] | |
| Methanol-tert-butyl ether (MTBE) | Lactosyl Ceramides | Suitable | [1][3] |
| Polar Lipids (GPLs, Sphingolipids) | Generally used | [5] | |
| n-Hexane or Toluene | Highly hydrophobic lipids (e.g., TAGs, DAGs, Cholesterol Esters) | Commonly used | [5] |
Experimental Protocols
Detailed methodologies for the most common lipid extraction techniques are provided below. These protocols can be adapted based on the specific sample type and downstream analysis.
Folch Method
This method is a gold standard for the extraction of lipids from a wide range of biological samples.[2]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.74% KCl solution)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 ml of solvent).[3]
-
Agitate the homogenate for 15-20 minutes at room temperature.[4]
-
Filter or centrifuge the homogenate to recover the liquid phase.[3]
-
Wash the solvent extract with 0.2 volumes of 0.9% NaCl solution.[3]
-
Vortex the mixture and centrifuge at low speed to separate the phases.
-
The lower phase, containing the lipids, is carefully collected.
-
Evaporate the solvent from the lower phase using a rotary evaporator or under a stream of nitrogen to obtain the lipid extract.[3]
Bligh & Dyer Method
This method is particularly advantageous for biological fluids and samples with high water content.[2]
Materials:
-
Chloroform
-
Methanol
-
Distilled water
-
Vortex mixer
-
Centrifuge
Procedure:
-
For each 1 ml of aqueous sample, add 3.75 ml of a chloroform:methanol (1:2, v/v) mixture.[1]
-
Vortex the mixture thoroughly.
-
Add 1.25 ml of chloroform and vortex again.[1]
-
Add 1.25 ml of distilled water and vortex to form a biphasic mixture.[1]
-
Centrifuge at 1000 x g for 5 minutes to separate the two phases.[1]
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.[1]
-
The collected organic phase can be washed with an "authentic upper phase" (prepared by performing the extraction on a water blank) for a cleaner preparation.[1]
Hexane:Isopropanol Method
This method is a less toxic alternative to chloroform-based extractions and is particularly effective for non-polar lipids.
Materials:
-
Hexane
-
Isopropanol
-
Homogenizer
-
Filter paper
Procedure:
-
Homogenize the tissue sample with 18 volumes of a hexane:isopropanol (3:2, v/v) mixture for 1 minute.[2]
-
Filter the suspension.
-
Rinse the filter with 3 x 2 volumes of the same solvent mixture.[2]
-
Combine the filtrates and evaporate the solvent to obtain the lipid extract.
Methyl-tert-butyl ether (MTBE) Method (Matyash Method)
This method is a safer and faster alternative to the Folch and Bligh & Dyer methods, with the lipid-containing organic phase forming the upper layer, which simplifies collection.
Materials:
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 10 µL of plasma, add 400 µL of ice-cold methanol.[6]
-
Add 500 µL of MTBE.[6]
-
Vortex the mixture for 10 seconds and sonicate for 1 hour.[6]
-
Add 500 µL of water to induce phase separation.[6]
-
Centrifuge at 10,000 x g for 10 minutes.[6]
-
The upper organic phase containing the lipids is collected.
Concluding Remarks
The selection of an appropriate lipid extraction solvent is a critical step in lipid analysis. The traditional Folch and Bligh & Dyer methods remain highly effective for a broad range of lipids.[2] However, concerns over the toxicity of chloroform have led to the development of safer and often faster alternatives like the hexane:isopropanol and MTBE-based methods. The hexane:isopropanol method is particularly well-suited for the extraction of non-polar lipids, while the MTBE method offers a good balance of efficiency and safety, with the added advantage of a simplified collection process.[1][3] Ultimately, the optimal choice of solvent will depend on the specific research question, the lipid classes of interest, the nature of the biological sample, and the downstream analytical techniques to be employed. For broad-based lipidomic studies, the Folch method often provides the most comprehensive extraction, while targeted analyses of specific lipid classes may benefit from more selective solvent systems.[2]
References
- 1. tabaslab.com [tabaslab.com]
- 2. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 3. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 4. Lipid extraction by folch method | PPTX [slideshare.net]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
A Comparative Guide to the Validation of Analytical Methods for Citric Acid Ethers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Citric Acid Ethers
The accurate quantification of citric acid ethers, commonly used as plasticizers in pharmaceutical formulations, food packaging, and medical devices, is crucial for quality control and safety assessment. The choice of analytical methodology significantly impacts the reliability and efficiency of these measurements. This guide provides a comprehensive comparison of the most prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the analysis of common citric acid ethers such as triethyl citrate, acetyl triethyl citrate, and acetyl tributyl citrate.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method depends on the specific citric acid ether, the sample matrix, and the desired performance characteristics. While Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile and thermally labile molecules. The coupling of these chromatographic techniques with mass spectrometry (MS) enhances selectivity and sensitivity, providing robust and reliable quantification.
Below is a summary of validation parameters for different analytical methods used for the quantification of common citric acid ethers.
| Analyte | Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) |
| Triethyl Citrate | HPLC-UV | >0.99 | - | - | - | <0.5 (retention time), <2 (peak area)[1] |
| Acetyl Triethyl Citrate | LC-MS/MS | >0.99 | - | - | - | - |
| Tributyl Citrate | GC-MS | >0.99 | 0.26 µg/mL[2] | - | 96-107[2] | 3.93-4.12[2] |
| Acetyl Tributyl Citrate | GC-MS | >0.99 | 0.20 µg/mL[2] | - | 96-107[2] | 3.93-4.12[2] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for HPLC-UV and GC-MS analysis of citric acid ethers.
High-Performance Liquid Chromatography (HPLC-UV) for Triethyl Citrate
This method is suitable for the quantification of triethyl citrate in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol and water is a common mobile phase. For example, a 70:30 (v/v) mixture of methanol and water can be effective.
-
Detection: UV detection is typically performed at a wavelength of 214 nm or 230 nm[3][4].
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and then injected into the HPLC system.
-
Quantification: A calibration curve is generated by plotting the peak area of triethyl citrate standards against their known concentrations. The concentration of triethyl citrate in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Tributyl Citrate and Acetyl Tributyl Citrate
This method is applicable for the determination of tributyl citrate (TBC) and acetyl tributyl citrate (ATBC) in various matrices, including adhesives and plastics.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-1, is often used[5].
-
Carrier Gas: Helium is a commonly used carrier gas.
-
Injection: A split/splitless injector is typically used.
-
Temperature Program: The oven temperature is programmed to ramp from an initial lower temperature to a final higher temperature to ensure the separation of the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Extraction with a suitable organic solvent, such as n-hexane, is a common sample preparation technique[2].
-
Quantification: Quantification is achieved by creating a calibration curve using the peak areas of the target analytes from standard solutions of known concentrations.
Visualizing Analytical Workflows
To aid in the understanding of the analytical processes, the following diagrams illustrate a general workflow for method validation and a decision tree for selecting the appropriate analytical technique.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A gas chromatographic analysis method development and validation for determination of common plasticizers in delayed release tablet dosage forms - Journal of Analytical & Pharmaceutical Research - MedCrave Publishing [medcrave.com]
The Influence of Polarity in Organic Solvent Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate organic solvent is a critical step in the successful extraction and purification of target compounds. The polarity of the solvent plays a pivotal role in this process, directly influencing extraction efficiency and the purity of the final product. This guide provides an objective comparison of common organic solvents based on their polarity, supported by experimental data and detailed methodologies.
The fundamental principle governing solvent extraction is "like dissolves like." This means that polar solvents will more effectively dissolve polar solutes, while non-polar solvents are better suited for dissolving non-polar solutes.[1][2] The polarity of a solvent is determined by the distribution of electron density within its molecules. Solvents with large dipole moments and high dielectric constants are considered polar, while those with low dipole moments and dielectric constants are non-polar.
Comparative Analysis of Solvent Polarity
To facilitate the selection of an appropriate solvent, the following table summarizes key polarity-related properties of commonly used organic solvents. These properties include the Polarity Index, Dielectric Constant, and Miscibility with Water.
| Solvent | Chemical Formula | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Miscibility with Water |
| n-Hexane | C6H14 | 0.1 | 1.88 | Immiscible |
| Toluene | C7H8 | 2.4 | 2.38 | Immiscible |
| Diethyl Ether | C4H10O | 2.8 | 4.33 | Slightly Miscible |
| Chloroform | CHCl3 | 4.1 | 4.81 | Immiscible |
| Ethyl Acetate | C4H8O2 | 4.4 | 6.02 | Slightly Miscible |
| Dichloromethane | CH2Cl2 | 3.1 | 8.93 | Immiscible |
| Acetone | C3H6O | 5.1 | 20.7 | Miscible |
| Isopropanol | C3H8O | 3.9 | 19.92 | Miscible |
| Ethanol | C2H6O | 4.3 | 24.55 | Miscible |
| Methanol | CH4O | 5.1 | 32.70 | Miscible |
| Acetonitrile | C2H3N | 5.8 | 37.5 | Miscible |
| Dimethyl Sulfoxide (DMSO) | C2H6SO | 7.2 | 46.68 | Miscible |
| Water | H2O | 10.2 | 80.1 | - |
Note: The Polarity Index is an empirical measure of solvent polarity. The Dielectric Constant is a measure of a solvent's ability to separate ions. Data compiled from various sources.[3][4][5][6][7][8]
The Impact of Polarity on Extraction Efficiency
The efficiency of an extraction process is directly correlated with the polarity of the solvent and the target compound. For instance, non-polar solvents like hexane are highly effective for extracting lipophilic compounds such as oils and fats. Conversely, polar solvents such as methanol and ethanol are better suited for extracting hydrophilic compounds like phenolic compounds and flavonoids.[9][10] In some cases, a mixture of solvents with varying polarities can be employed to optimize the extraction of a broader range of compounds.[9]
The relationship between solvent polarity and extraction efficiency can be visualized as follows:
Caption: Logical workflow illustrating the relationship between solvent and analyte polarity and the resulting extraction efficiency.
Experimental Protocol: Comparative Evaluation of Solvent Extraction Efficiency
This protocol outlines a general methodology for comparing the extraction efficiency of different organic solvents for a target analyte from a solid matrix.
1. Materials and Equipment:
-
Sample: A solid matrix containing the target analyte (e.g., plant material, soil sample).
-
Solvents: A range of organic solvents with varying polarities (e.g., hexane, ethyl acetate, methanol).
-
Equipment:
-
Grinder or mortar and pestle
-
Analytical balance
-
Conical flasks or beakers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)
-
Standard of the target analyte
-
2. Sample Preparation:
-
Dry the solid matrix to a constant weight to remove any residual moisture.
-
Grind the dried sample to a fine, homogeneous powder to increase the surface area for extraction.
3. Extraction Procedure:
-
Accurately weigh a known amount of the powdered sample (e.g., 1 gram) into separate conical flasks for each solvent to be tested.
-
Add a fixed volume of each solvent (e.g., 20 mL) to the respective flasks. The solid-to-solvent ratio should be kept constant across all experiments.
-
Stir the mixtures at a constant speed and temperature for a defined period (e.g., 1 hour).
-
After the extraction period, filter each mixture to separate the solid residue from the liquid extract.
-
Wash the solid residue with a small volume of the respective solvent to ensure complete recovery of the extract.
-
Combine the filtrate and the washings for each solvent.
4. Solvent Evaporation and Sample Reconstitution:
-
Evaporate the solvent from each extract using a rotary evaporator under reduced pressure and at a suitable temperature to obtain the crude extract.
-
Once the solvent is completely removed, re-dissolve the crude extract in a known volume of a suitable solvent for analysis. This solvent should be compatible with the analytical instrument.
5. Quantification of Target Analyte:
-
Prepare a series of standard solutions of the target analyte with known concentrations.
-
Analyze the standard solutions and the re-dissolved extracts using the chosen analytical instrument.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standard solutions.
-
Determine the concentration of the target analyte in each extract by interpolating its instrument response on the calibration curve.
6. Calculation of Extraction Efficiency:
Calculate the extraction efficiency for each solvent using the following formula:
Extraction Efficiency (%) = (Amount of analyte extracted / Initial amount of sample) x 100
7. Data Analysis and Comparison:
Compare the extraction efficiencies of the different solvents to determine which solvent is most effective for extracting the target analyte from the specific matrix. The results can be presented in a table or bar chart for easy comparison.
By systematically following this protocol, researchers can make informed decisions on the most suitable organic solvent for their specific extraction needs, thereby optimizing yield and purity.
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. Dielectric Constant [macro.lsu.edu]
- 4. shodex.com [shodex.com]
- 5. researchgate.net [researchgate.net]
- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 7. depts.washington.edu [depts.washington.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. scielo.br [scielo.br]
- 10. Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
A Comparative Guide to the Efficacy of Citric Acid Isopropyl Ether and Other Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of citric acid isopropyl ether, also known as isopropyl citrate, against common synthetic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), tert-butylhydroquinone (TBHQ), and propyl gallate. The comparison focuses on their mechanisms of action and available quantitative data from established antioxidant assays.
Understanding Antioxidant Mechanisms: Sequestrants vs. Radical Scavengers
Antioxidants can be broadly categorized based on their mechanism of action. The two primary mechanisms relevant to this guide are metal chelation (sequestration) and free radical scavenging.
-
Metal Chelators (Sequestrants): These compounds act as antioxidants by binding to pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺).[1] By forming stable complexes with these metals, they prevent them from participating in oxidation-reduction reactions that generate free radicals.[1] Citric acid and its esters, including isopropyl citrate, primarily function through this mechanism.[1][2][3]
-
Free Radical Scavengers: These antioxidants directly neutralize free radicals by donating a hydrogen atom or an electron, thus terminating the oxidative chain reaction. Phenolic compounds like BHA, BHT, TBHQ, and propyl gallate are potent radical scavengers.
This compound (Isopropyl Citrate): A Metal-Chelating Antioxidant
This compound is an ester of citric acid and isopropyl alcohol. Its primary role as an antioxidant in food systems, particularly in fats and oils, is to act as a sequestrant.[3] It chelates metal ions that can catalyze the oxidation of lipids, thereby preventing rancidity.[3] The lipophilic nature of the isopropyl group enhances its solubility in fats and oils compared to citric acid alone.
Comparative Synthetic Antioxidants: Radical Scavengers
For the purpose of comparison, this guide includes four widely used synthetic antioxidants that primarily act as free radical scavengers:
-
Butylated Hydroxyanisole (BHA): A phenolic antioxidant effective in preventing fat rancidity.
-
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant often used in combination with BHA.
-
tert-Butylhydroquinone (TBHQ): A highly effective aromatic organic compound used as a preservative for unsaturated vegetable oils and many edible animal fats.
-
Propyl Gallate (PG): An ester of gallic acid that is a potent free radical scavenger.
Quantitative Comparison of Antioxidant Efficacy
The following table summarizes the available quantitative data on the antioxidant activity of BHA, BHT, TBHQ, and propyl gallate from common in vitro assays. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value |
| BHA | ~11-50 | ~2-10 | Data not consistently available |
| BHT | ~20-70 | ~3-15 | Data not consistently available |
| TBHQ | ~5-15 | ~1-5 | High |
| Propyl Gallate | ~2-10 | ~1-5 | Very High |
Disclaimer: The values presented are approximate ranges gathered from various scientific publications and are intended for comparative purposes only. Absolute values can differ based on the specific protocol and reagents used.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test samples (antioxidants)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the test samples and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to a specific volume of the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH in a microplate well).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and the sample without DPPH should also be measured to account for any background absorbance. A control containing the solvent and DPPH solution is used as the reference.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test samples
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test samples and positive control in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 290 µL of ABTS•+).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test samples
-
Positive control (e.g., FeSO₄·7H₂O)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a series of concentrations of the test samples. A standard curve is prepared using a known concentration of Fe²⁺ solution.
-
Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent (e.g., 20 µL of sample to 180 µL of FRAP reagent).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).
Ferrous Ion Chelating Activity Assay
This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺).
Materials:
-
Test samples
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Methanol
-
Positive control (e.g., EDTA)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of concentrations of the test samples and positive control in methanol.
-
Reaction Initiation: To a specific volume of the sample solution, add FeCl₂ solution (e.g., 1 mL of sample and 50 µL of 2 mM FeCl₂).
-
Incubation: Shake the mixture and incubate at room temperature for 5 minutes.
-
Complex Formation: Add ferrozine solution to the mixture (e.g., 100 µL of 5 mM ferrozine). Ferrozine forms a stable magenta-colored complex with Fe²⁺.
-
Second Incubation: Shake the mixture and incubate at room temperature for another 10 minutes.
-
Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
-
Calculation: The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance. The percentage of chelation is calculated as: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that chelates 50% of the ferrous ions.
Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the Ferrous Ion Chelating Activity assay.
Caption: Mechanism of a radical-scavenging antioxidant.
Caption: Mechanism of a metal-chelating antioxidant like citric acid.
References
Comparative Toxicity of Citric Acid Esters: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of commonly used citric acid esters, including Acetyl Tributyl Citrate (ATBC), Tributyl Citrate (TBC), Acetyl Triethyl Citrate (ATEC), and Triethyl Citrate (TEC). These esters are frequently utilized as plasticizers in pharmaceutical coatings, medical devices, and food packaging, making a thorough understanding of their toxicological profiles essential. This document summarizes key experimental data, details relevant toxicological methodologies, and visualizes known metabolic and signaling pathways to aid in the selection of appropriate esters for various applications.
Executive Summary
Citric acid esters are generally considered to have low toxicity. However, variations in their chemical structure, specifically the nature of the alcohol and the presence of an acetyl group, can influence their toxicological endpoints. This guide compiles and compares available data on acute toxicity, in vitro cytotoxicity, skin sensitization, and reproductive and developmental toxicity. While a direct comparative study under uniform conditions is not extensively available in the public domain, this guide synthesizes data from multiple sources to provide a comprehensive overview.
Data Presentation: Comparative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of selected citric acid esters. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Citric Acid Ester | Test | Species | Route | Result | Reference |
| Acetyl Tributyl Citrate (ATBC) | Acute Oral LD50 | Rat | Oral | > 31,500 mg/kg | |
| Acute Oral LD50 | Mouse | Oral | > 25,000 mg/kg | [1] | |
| In Vitro Cytotoxicity (MTT Assay) | Mouse Leydig (TM3) cells | - | Significant reduction in cell viability in a concentration-dependent manner | [2] | |
| In Vitro Cytotoxicity (MTT Assay) | Mouse Fibroblast (NIH-3T3) cells | - | Significant reduction in cell viability in a concentration-dependent manner | [2] | |
| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [3][4] | |
| Reproductive Toxicity NOAEL | Rat | Oral | 1000 mg/kg/day | ||
| Tributyl Citrate (TBC) | Acute Oral LD50 | Rat | Oral | > 30,000 mg/kg | [5] |
| In Vitro Cytotoxicity (HepG2 cells) | Human | - | Dose-dependent decrease in cell viability | [2] | |
| Acetyl Triethyl Citrate (ATEC) | Acute Oral LD50 | Rat | Oral | approx. 7,000-8,000 mg/kg | [5] |
| In Vitro Cytotoxicity (MTT Assay) | Mouse Leydig (TM3) cells | - | No marked alteration in cell viability | [2] | |
| In Vitro Cytotoxicity (MTT Assay) | Mouse Fibroblast (NIH-3T3) cells | - | No marked alteration in cell viability | [2] | |
| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [3][4] | |
| Triethyl Citrate (TEC) | Acute Oral LD50 | Rat | Oral | approx. 7,000-8,000 mg/kg | [5] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are the protocols for common assays used to evaluate the toxicity of citric acid esters.
Acute Oral Toxicity (LD50) - OECD Test Guideline 423
The acute toxic class method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.
Principle: The test substance is administered orally to a group of experimental animals at one of a series of fixed doses. The initial dose is selected based on a sighting study. The subsequent dosing steps depend on the presence or absence of mortality in the previously dosed group.
Procedure:
-
Animals: Healthy, young adult rodents (usually rats, preferably females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before dosing, and for 3-4 hours after dosing. Water is available ad libitum.
-
Dose Preparation: The test substance is typically administered in a constant volume by varying the concentration of the dosing preparation. The vehicle should be inert (e.g., corn oil, water).
-
Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are recorded systematically at specified intervals.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture: Cells (e.g., HepG2, HaCaT, NIH-3T3) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the citric acid ester for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control and IC50 values (the concentration that inhibits 50% of cell growth) are calculated.
Skin Sensitization - Guinea Pig Maximization Test (GPMT) - OECD Test Guideline 406
The GPMT is an in vivo assay to screen for substances that may cause skin sensitization.
Principle: The test involves a two-stage process: induction and challenge. During induction, the test substance is administered to the guinea pig's skin to induce an immune response. After a rest period, the animal is challenged with a lower concentration of the substance to determine if sensitization has occurred.
Procedure:
-
Animals: Healthy, young adult albino guinea pigs are used.
-
Induction Phase (Day 0):
-
Intradermal Injections: Three pairs of intradermal injections are made in the shoulder region:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
-
Induction Phase (Day 7):
-
Topical Application: The test substance in a suitable vehicle is applied topically to the injection site and covered with an occlusive dressing for 48 hours.
-
-
Challenge Phase (Day 21):
-
A patch containing the test substance in a suitable vehicle is applied to an untreated area of the flank and secured with an occlusive dressing for 24 hours. A control group is treated similarly but without the test substance during the induction phase.
-
-
Observation: The challenge sites are observed for erythema and edema at 24, 48, and 72 hours after patch removal. The severity of the skin reactions is scored.
-
Evaluation: The incidence and severity of skin reactions in the test group are compared to the control group to determine the sensitization potential.
Signaling Pathways and Mechanisms of Toxicity
The understanding of the specific signaling pathways affected by citric acid esters is still an evolving area of research. The available information primarily focuses on ATBC and ATEC.
Acetyl Tributyl Citrate (ATBC) Metabolism and SXR Activation
ATBC is known to be rapidly metabolized. In vivo studies have shown that it is hydrolyzed to various metabolites including acetyl citrate, monobutyl citrate, and dibutyl citrate.[3] A key mechanism of ATBC's biological activity involves the activation of the Steroid and Xenobiotic Receptor (SXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 3A4 (CYP3A4). Activation of SXR by ATBC can lead to increased metabolism of other xenobiotics and endogenous compounds, which may have toxicological implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Lipid Extraction: The Hexane-Isopropanol Method vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient and reliable extraction of lipids from biological samples is a critical first step in a multitude of analytical workflows. The choice of extraction method can significantly impact the yield, purity, and class representation of the extracted lipids, ultimately influencing experimental outcomes. This guide provides a detailed comparison of the hexane-isopropanol extraction method with two other widely used techniques: the Folch and Bligh-Dyer methods.
Performance Comparison: Yield and Efficiency
The performance of a lipid extraction method is often evaluated based on the total lipid yield and the efficiency of extracting specific lipid classes. The hexane-isopropanol method is recognized for its effectiveness in extracting nonpolar lipids, while other methods may be more suitable for a broader range of lipid classes.
A study comparing five different solvent extraction protocols on human low-density lipoprotein (LDL) found that the hexane-isopropanol method was particularly suitable for the extraction of free fatty acids (FFAs), triacylglycerides (TAGs), and cholesterol esters (CEs) due to their hydrophobicity. However, it was less effective for more polar lipid classes like lysophosphatidylcholine (lysoPC), phosphatidylinositol (PI), and ceramides (CS).[1] In terms of total lipid recovery from human LDL, the hexane-isopropanol method extracted the lowest overall amount compared to the Folch and acidified Bligh & Dyer methods.[1][2]
Conversely, the Folch method is often considered the most effective for extracting a broad range of lipid classes.[1] The Bligh and Dyer method, while using a lower solvent-to-sample ratio, has been shown to provide comparable results to the Folch method for samples with low lipid content (<2%).[3] However, for samples with higher lipid content, the Bligh and Dyer method may significantly underestimate the total lipid content.[3]
Here is a summary of the comparative performance based on available data:
| Method | Total Lipid Yield (General) | Strengths | Weaknesses | Reference |
| Hexane-Isopropanol | Lower compared to Folch and Bligh & Dyer | Excellent for nonpolar lipids (TAGs, CEs, FFAs) | Inefficient for polar lipids (lysoPC, PI, CS) | [1] |
| Folch | High | Effective for a broad range of lipid classes | Uses a large volume of chloroform, which is toxic | [1][3] |
| Bligh & Dyer | High (for low lipid samples) | Reduced solvent volume compared to Folch | Underestimates lipids in high-content samples | [3] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. Below are the methodologies for the hexane-isopropanol, Folch, and Bligh-Dyer lipid extraction methods.
Hexane-Isopropanol Extraction Protocol
This method, a modification of the Hara and Radin method, is favored for its use of less toxic solvents compared to chloroform-based methods.[2][4]
-
Homogenization: Homogenize the tissue sample with 18 volumes of a hexane:isopropanol (3:2, v/v) mixture for 1 minute.[4] For LDL samples, 800 μl of ice-cold hexane:2-propanol (3:2, v/v) can be added and incubated for 20 minutes on ice with occasional vortexing.[1]
-
Centrifugation & Collection: Centrifuge the mixture at 2,000 g for 5 minutes.[1] Collect the upper organic phase.[1]
-
Re-extraction: Re-extract the lower aqueous phase with 200 μl of hexane:methanol (3:2, v/v) for 15 minutes.[1]
-
Combine & Dry: Combine the organic phases and dry them under a stream of nitrogen.[1]
Folch Extraction Protocol
The Folch method is a classic and widely used technique for total lipid extraction.[5]
-
Homogenization: Homogenize the tissue sample (1 g) in 20 mL of a chloroform:methanol (2:1, v/v) mixture.[5]
-
Filtration: Filter the homogenate to remove solid particles.[5]
-
Washing: Add 0.2 volumes (4 mL) of a 0.9% sodium chloride solution to the filtrate.[5]
-
Phase Separation: Vortex the mixture and centrifuge at a low speed (e.g., 2,000 rpm) to separate the phases.[5]
-
Collection: The lower phase, containing the lipids, is carefully collected.[5]
-
Drying: The solvent is evaporated under a vacuum or a stream of nitrogen to obtain the lipid extract.[5]
Bligh & Dyer Extraction Protocol
This method is a modification of the Folch method that uses a smaller volume of solvent.[3]
-
Homogenization: For a sample containing approximately 80% water (1 g), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and homogenize.
-
Addition of Chloroform: Add 1.25 mL of chloroform and mix thoroughly.
-
Addition of Water: Add 1.25 mL of water and mix again.
-
Phase Separation: Centrifuge the mixture to separate the phases.
-
Collection: The lower chloroform phase containing the lipids is collected.
-
Drying: The solvent is evaporated to yield the lipid extract.
Visualizing the Workflows
To better understand the procedural flow of each extraction method, the following diagrams have been generated using Graphviz.
References
- 1. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Citric Acid Isopropyl Ether: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of citric acid isopropyl ether, also known as isopropyl citrate. Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. Always consult the material's Safety Data Sheet (SDS) for the most comprehensive information.
General Handling Precautions:
-
Work in a well-ventilated area to avoid the formation and inhalation of dusts, mists, or vapors.[1]
-
Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles with side-shields.[1]
-
Use non-sparking tools and explosion-proof equipment, as fine dust dispersed in the air could pose an explosion hazard.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water and seek medical attention.[1]
-
Prevent fire caused by electrostatic discharge.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure safety.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and keep people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1]
-
Cleanup: Adhered or collected material should be promptly collected and placed in suitable, closed containers for disposal.[1] Use spark-proof tools for collection.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Procedures
The primary and recommended methods for the disposal of this compound are through professional waste management services. Improper disposal can lead to environmental contamination and is strictly regulated.
Prohibited Disposal Methods:
-
Do not discharge into sewer systems. [1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. [1]
-
Discharge into the environment must be avoided. [1]
Approved Disposal Methods:
-
Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction plant.[1] This ensures that the compound is broken down in a controlled and environmentally sound manner.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1] The flue gas scrubbing is crucial to remove any harmful byproducts of combustion before they are released into the atmosphere.
Contaminated Packaging
The packaging that has contained this compound must also be disposed of properly.
Packaging Disposal:
-
Triple Rinse: Containers can be triple rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Puncture and Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]
Data Summary
For quick reference, the following table summarizes key information regarding the disposal and handling of this compound.
| Parameter | Information | Source |
| Primary Disposal Methods | Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing | [1] |
| Prohibited Disposal | Do not discharge to sewers, Do not contaminate water or food | [1] |
| Personal Protective Equipment | Tightly fitting safety goggles, Chemical impermeable gloves, Fire/flame resistant clothing | [1] |
| Handling Precautions | Use in a well-ventilated area, Use non-sparking tools, Avoid dust and aerosol formation | [1] |
| Spill Containment | Prevent further spillage, Collect and arrange for disposal | [1] |
| Contaminated Packaging | Triple rinse for recycling, Puncture and landfill, Controlled incineration | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Citric Acid Isopropyl Ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling citric acid isopropyl ether, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, and the subsequent sections provide more detailed guidance.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes, mists, and vapors that can cause serious eye irritation or damage.[1][2] |
| Skin and Body Protection | Chemical-resistant and fire/flame-resistant impervious clothing. A fully buttoned lab coat is the minimum requirement. | Prevents skin contact with the chemical, which can cause irritation.[1][2] Fire-resistant properties are crucial due to the potential flammability of organic ethers. |
| Hand Protection | Chemical-impermeable gloves. Nitrile or butyl rubber are generally recommended for handling organic ethers. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal. | Protects hands from direct contact with the chemical. The choice of glove material should be based on breakthrough time and permeation rate for the specific chemicals being used. |
| Respiratory Protection | A full-face respirator with organic vapor cartridges is recommended if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1][2] | Protects against the inhalation of harmful vapors or aerosols. |
Note on Exposure Limits: As of the latest safety data sheets, specific occupational exposure limits (OELs) for this compound have not been established.[3] For a conservative approach, it is prudent to consider the exposure limits for a related compound, isopropyl ether:
| Exposure Limit | Value |
| NIOSH REL (TWA) | 500 ppm (2,100 mg/m³) |
| OSHA PEL (TWA) | 500 ppm (2,100 mg/m³) |
| ACGIH TLV (TWA) | 250 ppm (1,040 mg/m³) |
| ACGIH TLV (STEL) | 310 ppm (1,300 mg/m³) |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.[4]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][5]
-
Avoidance of Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.[1][2]
-
Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1]
Storage:
-
Store containers in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Spill Management:
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE can absorb the material with an inert substance, collect it in a suitable container, and dispose of it as hazardous waste.[5]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[1]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated absorbents and PPE, in suitable, tightly sealed containers labeled as hazardous waste.[1][2]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[1]
Experimental Protocols
Workflow for Safe Handling and Disposal
References
- 1. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. echemi.com [echemi.com]
- 4. Isopropyl ether - IDLH | NIOSH | CDC [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Ester synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
